Product packaging for Propargyl-PEG-acid(Cat. No.:)

Propargyl-PEG-acid

Cat. No.: B610214
M. Wt: 656.8 g/mol
InChI Key: ZFFDQVFGKMOUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propargyl-PEG13-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H56O15 B610214 Propargyl-PEG-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56O15/c1-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36-9-7-34-5-3-30(31)32/h1H,3-29H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFDQVFGKMOUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Propargyl-PEG-acid: Structure, Properties, and Applications in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG-acid, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and provides established experimental protocols for its use.

Core Structure and Functional Components

This compound is a molecule meticulously designed with three key functional components:

  • A Propargyl Group: This terminal functional group contains an alkyne (a carbon-carbon triple bond). This alkyne is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the highly efficient and specific conjugation of the linker to molecules containing an azide group.

  • A Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible, hydrophilic polymer. The length of this spacer can be varied by changing the number of repeating ethylene glycol units. This variability is crucial as the PEG spacer enhances the solubility of the entire molecule in aqueous environments, reduces steric hindrance, and can influence the pharmacokinetic properties of the final conjugate.

  • A Carboxylic Acid Group: This terminal functional group can be readily reacted with primary amines to form stable amide bonds. This reaction is typically facilitated by the use of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

The general structure of this compound can be represented as:

Propargyl Group (Alkyne) — PEG Spacer — Carboxylic Acid Group

The nomenclature often includes a number indicating the quantity of PEG units (n), for example, Propargyl-PEG4-acid.

Physicochemical Properties of this compound Derivatives

The physical and chemical properties of this compound derivatives vary with the length of the PEG chain. The following table summarizes key quantitative data for several common derivatives.

Derivative NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Propargyl-PEG1-acid55683-37-9C6H8O3128.13[1][2]
Propargyl-PEG2-acid1859379-85-3C8H12O4172.18[3][4]
Propargyl-PEG3-acid1347760-82-0C10H16O5216.23[5][6][7][8]
Propargyl-PEG4-acid1415800-32-6C12H20O6260.28[9][10]
Propargyl-PEG5-acid1245823-51-1C14H24O7304.34[11][12][13][14]
Propargyl-PEG6-acid1951438-84-8C16H28O8348.39[15]
Propargyl-PEG8-acid2055014-94-1C20H36O10436.49
Propargyl-PEG12-acid--612.70

Experimental Protocols

This compound's utility stems from its ability to participate in two distinct and highly efficient conjugation reactions. The following are detailed protocols for these key transformations.

Amide Bond Formation with Primary Amines (via Carboxylic Acid)

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine.

Materials:

  • This compound derivative

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Quenching agent (e.g., hydroxylamine, Tris buffer)

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC))

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the this compound derivative (1 equivalent) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester. This activation step is most efficient at a pH range of 4.5-7.2.

  • Conjugation to the Amine:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated this compound solution to the amine-containing solution. The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7-8.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching agent to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using an appropriate method such as RP-HPLC or SEC to remove excess reagents and byproducts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol details the conjugation of the propargyl group of a this compound conjugate with an azide-containing molecule.

Materials:

  • This compound conjugate (from the previous protocol)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))

  • Reaction buffer (e.g., PBS)

  • DMSO or DMF for dissolving reagents

  • Copper chelator (e.g., EDTA)

  • Purification system (e.g., RP-HPLC or SEC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the this compound conjugate and the azide-containing molecule in an appropriate solvent.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction tube, combine the this compound conjugate and the azide-containing molecule in the desired molar ratio (a slight excess of one reagent is often used).

    • Add the copper(I) stabilizing ligand (THPTA or TBTA) to the reaction mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.

    • Add the CuSO4 solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary, with gentle stirring.

    • The reaction progress can be monitored by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or HPLC.

  • Purification:

    • Upon completion, add a small amount of a copper chelator like EDTA to sequester the catalyst.

    • Purify the final conjugate product via chromatography (e.g., SEC or RP-HPLC) to remove the copper catalyst and other reagents.

Application in PROTAC Development and Signaling Pathway Modulation

A prominent application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram illustrates a typical workflow for synthesizing a PROTAC using this compound and subsequently evaluating its biological activity.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand_POI Ligand for Protein of Interest (POI) Amide_Coupling Amide Coupling (EDC/NHS) Ligand_POI->Amide_Coupling Propargyl_PEG_Acid This compound Propargyl_PEG_Acid->Amide_Coupling Intermediate POI Ligand-PEG-Propargyl Amide_Coupling->Intermediate CuAAC CuAAC Click Chemistry Intermediate->CuAAC Ligand_E3 Azide-modified E3 Ligase Ligand Ligand_E3->CuAAC PROTAC Final PROTAC Molecule CuAAC->PROTAC Cell_Culture Cell Culture Expressing Target Protein PROTAC->Cell_Culture Apply to cells PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Degradation_Quant Quantification of Protein Degradation Western_Blot->Degradation_Quant

Caption: Workflow for PROTAC synthesis and evaluation.

Modulation of the Bruton's Tyrosine Kinase (BTK) Signaling Pathway

PROTACs synthesized using this compound linkers have been successfully used to target and degrade Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell receptor signaling.[2] The degradation of BTK can disrupt downstream signaling cascades that are vital for B-cell proliferation, differentiation, and survival.[11] The following diagram illustrates the key components of the BTK signaling pathway that can be modulated by a BTK-targeting PROTAC.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) SRC_Kinases SRC Family Kinases (e.g., LYN) BCR->SRC_Kinases Antigen Binding BTK_inactive BTK (inactive) SRC_Kinases->BTK_inactive Phosphorylation on Tyr551 BTK_active BTK (active) BTK_inactive->BTK_active Autophosphorylation on Tyr223 PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PIP3->BTK_inactive Membrane Recruitment PLCG2 PLCγ2 BTK_active->PLCG2 Phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB_pathway NF-κB Pathway PKC->NFkB_pathway MAPK_pathway MAPK Pathway PKC->MAPK_pathway Transcription Gene Transcription NFkB_pathway->Transcription MAPK_pathway->Transcription Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription->Cell_Proliferation PROTAC BTK-targeting PROTAC (using this compound) PROTAC->BTK_active Induces Degradation

Caption: Simplified BTK signaling pathway and PROTAC intervention.

Upon activation by SRC family kinases and membrane recruitment via PIP3, BTK becomes fully active and phosphorylates PLCγ2.[12] This leads to the generation of second messengers IP3 and DAG, which in turn activate downstream pathways like NF-κB and MAPK, ultimately promoting gene transcription for cell proliferation and survival.[9][12] A PROTAC utilizing a this compound linker can bind to active BTK and an E3 ligase, leading to the degradation of BTK and the subsequent inhibition of this entire signaling cascade.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined structure, tunable properties, and dual reactivity make it an invaluable component in the construction of complex biomolecular conjugates, with particularly significant applications in the rapidly advancing field of targeted protein degradation. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for the design and execution of experiments utilizing this important linker molecule.

References

Synthesis of Propargyl-PEG-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of Propargyl-PEG-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The unique structure of this compound, featuring a terminal alkyne group for click chemistry, a hydrophilic polyethylene glycol (PEG) spacer, and a carboxylic acid for amine conjugation, makes it a versatile tool in chemical biology and medicinal chemistry.[1]

Physicochemical and Characterization Data

The properties of this compound can vary depending on the length of the PEG chain. The following tables summarize typical physicochemical and characterization data for these compounds.

Table 1: Physicochemical Properties of this compound Variants

PropertyValue
Appearance Light yellow to yellow liquid[1]
Purity Typically >95% or >98%[1]
Storage Conditions 2-8°C, stored under nitrogen[1]
Solubility Water, DMSO, DCM, DMF[2]

Table 2: Example Molecular Formulas and Weights

Compound NameMolecular FormulaMolecular Weight ( g/mol )
Propargyl-PEG1-acidC6H8O3128.13[3]
Propargyl-PEG2-acidC8H12O4172.2[4]
Propargyl-PEG4-acidC12H20O6260.3[2]
Propargyl-PEG7-acidC18H32O9392.45[1]
Propargyl-PEG8-acidC20H36O10436.5

Synthesis Workflow

The synthesis of this compound can be achieved through a two-step process starting from a commercially available carboxyl-PEG-hydroxyl compound. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Propargylation cluster_1 Step 2: Carboxylation A HOOC-PEG-OH C α-hydroxyl-ω-propargyl PEG A->C DMF, 100°C then 70°C B Propargyl Bromide, KOH B->C D α-hydroxyl-ω-propargyl PEG F This compound D->F Anhydrous 1,4-Dioxane, RT E Succinic Anhydride, DMAP, TEA E->F PROTAC_Synthesis cluster_0 Amide Coupling cluster_1 Click Chemistry (CuAAC) A This compound C Propargyl-PEG-Ligand 1 A->C EDC, NHS B Amine-containing Ligand 1 B->C D Propargyl-PEG-Ligand 1 F PROTAC Molecule D->F CuSO4, Sodium Ascorbate E Azide-containing Ligand 2 E->F

References

Propargyl-PEG-acid chemical properties and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Propargyl-PEG-acid: Core Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile heterobifunctional linker critical in modern bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This compound is a polyethylene glycol (PEG)-based chemical tool featuring two distinct reactive functional groups at opposite ends of a flexible PEG spacer: a terminal propargyl (alkyne) group and a carboxylic acid group.[1][2][3] This unique structure allows for sequential or orthogonal conjugation strategies. The propargyl group serves as a handle for "click chemistry," specifically the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage with azide-containing molecules.[1][2] The carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[4][5]

The integrated PEG linker is crucial, as it enhances the aqueous solubility and biocompatibility of the molecule and any resulting conjugates.[2][6][7] This property is particularly valuable in biological applications, improving the pharmacokinetic profile of modified biomolecules.[8]

G cluster_molecule This compound Structure Propargyl Propargyl Group (Alkyne) PEG Hydrophilic PEG Linker Propargyl->PEG - Enables 'Click Chemistry' Acid Carboxylic Acid (-COOH) PEG->Acid - Enables Amide Coupling

Core components of the this compound bifunctional linker.

Chemical and Physical Properties

This compound is not a single compound but a class of molecules where the length of the PEG spacer can vary. This variation influences the molecular weight and overall length of the linker, which are critical parameters in applications like PROTAC design.[9] The physical form can range from a liquid to a waxy solid for low molecular weight variants.[3][10]

Table 1: Physicochemical Properties of Common this compound Variants

PropertyPropargyl-PEG1-acidPropargyl-PEG2-acidPropargyl-PEG3-acidPropargyl-PEG4-acidPropargyl-PEG5-acidPropargyl-PEG8-acidPropargyl-PEG14-acid
CAS Number 55683-37-9[4]1859379-85-3[1]1347760-82-0[3]1415800-32-61245823-51-1[6]2055014-94-1[11]1421676-62-1[5]
Molecular Formula C₆H₈O₃[4]C₈H₁₂O₄[1]C₁₀H₁₆O₅[3]C₁₂H₂₀O₆C₁₄H₂₄O₇[6]C₂₀H₃₆O₁₀[11]C₃₂H₆₀O₁₆[5]
Molecular Weight 128.1 g/mol [4]172.18 g/mol [1]216.23 g/mol [3]260.28 g/mol 304.3 g/mol [6]436.5 g/mol [11]700.8 g/mol [5]
Form Data not availableData not availableLiquid[3]Data not availableData not availableData not availableData not available
Purity Typically >98%[4]Data not availableTypically >98%[12]Typically >98%[13]Typically >98%[6]Typically >98%[11]Typically >98%[5]
pKa (Acid Group) ~3-5[8]~3-5[8]~3-5[8]~3-5[8]~3-5[8]~3-5[8]~3-5[8]
Storage -20°C[4]-20°C[1]-20°C[3]-20°C[13]-20°C[6]-20°C[11]-20°C[5]

Solubility Profile

The presence of the polyethylene glycol chain imparts high solubility in a wide range of solvents. PEGs are known to be soluble in water and many organic solvents.[10][14] This characteristic is a significant advantage, as it facilitates reaction setup in both aqueous buffers for biological molecules and organic solvents for small-molecule synthesis.[14]

Table 2: Qualitative Solubility of this compound

SolventSolubilityNotes
Water Soluble[13]The hydrophilic PEG chain enhances aqueous solubility, which increases with PEG length.[5][15]
DMSO (Dimethyl sulfoxide)Soluble[12][13]A common solvent for creating stock solutions.[14]
DMF (Dimethylformamide)Soluble[12][13]Often used for amide coupling and other organic reactions.[14]
DCM (Dichloromethane)Soluble[12][13]A common organic solvent for synthesis and purification steps.[14]
Alcohols (Methanol, Ethanol)Soluble[14]Generally good solvents for PEG compounds.
Toluene Less Soluble[10]Solubility can be improved by gentle heating.[14]
Diethyl Ether Insoluble[10]Often used as a precipitation solvent during purification.

Experimental Protocols and Workflows

Proper handling and execution of reactions are key to successfully utilizing this compound. This includes correct storage, handling, and activation procedures.

General Handling and Storage
  • Storage: this compound reagents should be stored at -20°C or lower for long-term stability.[10]

  • Handling: The material is hygroscopic and should be handled in a dry environment.[10] Before use, allow the vial to warm to room temperature to prevent moisture condensation.[14] All handling should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[16]

Protocol 1: Amide Coupling via Carboxylic Acid Activation

The carboxylic acid must be activated to efficiently react with a primary amine (-NH₂) to form a stable amide bond. This is commonly achieved by converting it to an active ester, such as an NHS (N-hydroxysuccinimide) ester.

Methodology:

  • Dissolution: Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF, DMSO).

  • Activation: Add 1.1-1.5 equivalents of a carbodiimide coupling agent (e.g., EDC) and 1.1-1.5 equivalents of an additive (e.g., NHS).[17] Let the activation reaction proceed for 15-30 minutes at room temperature. The reaction is most efficient at a pH range of 4.5-7.2.[17]

  • Conjugation: Add the amine-containing molecule (1.0 equivalent) to the activated this compound solution. This reaction is most efficient at a pH of 7-8.[17]

  • Reaction: Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.[17]

  • Quenching & Purification: Quench any unreacted NHS esters with an agent like hydroxylamine or Tris.[17] Purify the final conjugate using a suitable method such as reverse-phase HPLC or size-exclusion chromatography.[17]

G start Start: Dissolve This compound in anhydrous DMF/DMSO activate Activate Acid: Add EDC and NHS (15-30 min @ RT) start->activate add_amine Add Amine-Molecule (pH 7-8) activate->add_amine react React for 2-12 hours at Room Temperature add_amine->react quench Quench Reaction (e.g., with Tris buffer) react->quench purify Purify Conjugate (e.g., HPLC) quench->purify end_node End: Purified Amide Conjugate purify->end_node

Workflow for amide bond formation using this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole ring.

Methodology:

  • Dissolution: Dissolve the propargyl-functionalized molecule (from Protocol 1) and the azide-containing molecule in a suitable solvent system (e.g., DMSO/water or t-BuOH/water).[9]

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (CuSO₄) (e.g., 0.1 eq) and a copper-coordinating ligand such as TBTA or THPTA (0.2-0.5 eq).[9][17] The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.

  • Initiation: Add the copper/ligand solution to the main reaction mixture. Initiate the reaction by adding a freshly prepared solution of a reducing agent, typically sodium ascorbate (0.5-1.0 eq), which reduces Cu(II) to the active Cu(I) species.[9][17]

  • Reaction: Stir the mixture at room temperature for 2-8 hours. Monitor progress by LC-MS.[9]

  • Purification: Once complete, dilute the reaction mixture with water and extract the product. Purify the final conjugate using preparative HPLC or another appropriate chromatographic technique to remove copper and other reagents.[9]

G start Start: Dissolve Propargyl and Azide molecules in DMSO/water add_copper Add CuSO₄ and Ligand (TBTA) start->add_copper add_reductant Initiate Reaction: Add Sodium Ascorbate add_copper->add_reductant react React for 2-8 hours at Room Temperature add_reductant->react purify Purify Conjugate (e.g., HPLC) react->purify end_node End: Purified Triazole Conjugate purify->end_node

Workflow for CuAAC 'Click Chemistry' conjugation.
Application Workflow: PROTAC Synthesis

This compound is an ideal linker for synthesizing PROTACs, which requires connecting two different ligands. The orthogonal nature of its functional groups allows for a stepwise synthesis.[9]

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) a1 This compound + Ligand 1 (Amine) a2 Activate with EDC/NHS or HATU/DIPEA a1->a2 a3 Intermediate: Ligand 1-PEG-Propargyl a2->a3 b1 Intermediate + Ligand 2 (Azide) a3->b1 Purify & Proceed b2 React with CuSO₄ + Sodium Ascorbate b1->b2 b3 Final PROTAC: Ligand 1-PEG-Ligand 2 b2->b3 end_node Purified PROTAC Molecule b3->end_node Final Purification

Sequential synthesis workflow for a PROTAC using this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Propargyl-PEG-acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and applications of Propargyl-PEG-acid in the realm of click chemistry. This compound is a heterobifunctional linker that has gained significant traction in bioconjugation, drug delivery, and proteomics due to its unique structural features and versatile reactivity. This document will delve into the core principles of its application, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Core Concepts: Structure and Dual Functionality

This compound is characterized by three key functional components: a terminal propargyl group (an alkyne), a polyethylene glycol (PEG) spacer, and a carboxylic acid terminus. This distinct architecture imparts a dual-reactivity to the molecule, making it an invaluable tool for covalently linking different molecular entities.

  • Propargyl Group: The terminal alkyne moiety is the reactive handle for the Nobel Prize-winning "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the formation of a stable triazole linkage with an azide-containing molecule.

  • Polyethylene Glycol (PEG) Spacer: The PEG chain serves as a hydrophilic linker. Its length can be varied to modulate the solubility, steric hindrance, and pharmacokinetic properties of the resulting conjugate. The PEG spacer enhances the aqueous solubility of molecules and can reduce immunogenicity.

  • Carboxylic Acid Group: The terminal carboxylic acid provides a versatile anchor point for conjugation to primary amines through the formation of a stable amide bond. This reaction is typically facilitated by activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or (3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in combination with N-hydroxysuccinimide (NHS).

Mechanism of Action in Click Chemistry: The CuAAC Reaction

The primary mechanism of action of the propargyl group in this compound is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction proceeds through a well-defined catalytic cycle that ensures high yields and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.

The key steps of the CuAAC mechanism are as follows:

  • Formation of Copper(I) Acetylide: In the presence of a copper(I) catalyst, the terminal proton of the propargyl group is abstracted to form a copper(I) acetylide intermediate. The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

  • Coordination of the Azide: The azide-containing molecule then coordinates to the copper center of the acetylide intermediate.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Generation cluster_cycle Catalytic Cycle Propargyl_PEG_Acid This compound (Alkyne) Cu_Acetylide Copper(I) Acetylide Intermediate Propargyl_PEG_Acid->Cu_Acetylide Azide_Molecule Azide-Containing Molecule Azide_Coordination Azide Coordination Azide_Molecule->Azide_Coordination CuII Cu(II)SO4 CuI Cu(I) Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII CuI->Cu_Acetylide Cu_Acetylide->Azide_Coordination Cycloaddition Cycloaddition Azide_Coordination->Cycloaddition Triazole_Product 1,4-Disubstituted Triazole Product Cycloaddition->Triazole_Product Triazole_Product->CuI Catalyst Regeneration

Figure 1: Simplified signaling pathway of the CuAAC reaction. (Max Width: 760px)

Quantitative Data on CuAAC Reactions

The efficiency of the CuAAC reaction with Propargyl-PEG linkers is influenced by several factors, including the nature of the reactants, catalyst system, solvent, and reaction time. The following tables summarize representative quantitative data gleaned from various studies.

Table 1: Effect of Reaction Conditions on CuAAC Yield

Alkyne ReactantAzide ReactantCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
mPEG-alkyne4-azidomethyl-7-methoxycoumarinCu(I)scCO₂ (130 bar)352482.32
mPEG-alkyne4-azidomethyl-7-methoxycoumarinCu(I)scCO₂ (130 bar)354887.14
Propargyl AmineBenzyl AzideCu Nanocatalyst-Room Temp--

Data synthesized from a study on CuAAC in supercritical CO₂.[1]

Table 2: Comparison of Different Alkyne Substrates in Ligand-Accelerated CuAAC

Alkyne SubstrateTime to 50% Completion (min)Time to 90% Completion (min)
Propiolamide A< 5< 10
Propargyl Ether B< 5~15
Propargyl Ether C< 5~15
Propargyl Ether D< 5~15
Propiolamide E~10> 30

This table illustrates the relative reactivity of different alkyne functionalities in a ligand-accelerated CuAAC reaction. Propargyl ethers, structurally similar to the propargyl group in this compound, demonstrate high reactivity.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click chemistry reaction between a this compound conjugate and an azide-containing molecule.[2]

Materials:

  • This compound conjugate

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Solvents (e.g., DMF, DMSO, water, or mixtures)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound conjugate in an appropriate solvent.

    • Prepare a stock solution of the azide-containing molecule in an appropriate solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of sodium ascorbate in water (prepare fresh).

    • If using a ligand, prepare a stock solution of TBTA or THPTA in a suitable solvent.

  • Reaction Setup:

    • In a reaction vessel, dissolve the this compound conjugate and the azide-containing molecule in the chosen reaction solvent or buffer. A slight excess (1.1 to 1.5 equivalents) of one reactant is often used to drive the reaction to completion.

    • If using a ligand, add it to the reaction mixture at this stage. A typical molar ratio of ligand to copper is 2:1 to 5:1.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

    • Add the CuSO₄ solution to initiate the cycloaddition.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by a suitable analytical technique such as LC-MS or TLC.

    • Once the reaction is complete, it can be quenched by adding a copper chelator like EDTA.

    • The final product can be purified by preparative HPLC or other suitable chromatographic techniques.

CuAAC_Workflow start Start prep_stocks Prepare Stock Solutions (Propargyl-PEG, Azide, CuSO4, Ascorbate) start->prep_stocks mix_reactants Mix Propargyl-PEG and Azide Reactants prep_stocks->mix_reactants add_catalyst Add Cu(II)SO4 and Sodium Ascorbate mix_reactants->add_catalyst react React at Room Temperature (2-8 hours) add_catalyst->react monitor Monitor Reaction (LC-MS or TLC) react->monitor monitor->react Incomplete quench Quench Reaction (Optional: EDTA) monitor->quench Complete purify Purify Product (HPLC) quench->purify end End purify->end

Figure 2: General experimental workflow for a CuAAC reaction. (Max Width: 760px)
General Protocol for Amide Coupling of this compound to a Primary Amine

This protocol describes the conjugation of the carboxylic acid group of this compound to a molecule containing a primary amine using EDC and NHS as activating agents.[2]

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Coupling buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching agent (e.g., hydroxylamine, Tris, or glycine)

Procedure:

  • Activation of Carboxylic Acid:

    • In a reaction vessel, dissolve this compound in an appropriate volume of anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

    • Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester. The activation is most efficient at a slightly acidic pH (4.5-7.2).

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in the coupling buffer.

    • Add the activated Propargyl-PEG-NHS ester solution to the amine-containing solution. The reaction with the primary amine is most efficient at pH 7-8.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

  • Quenching and Purification:

    • Add a quenching agent to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

    • Purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.

Amide_Coupling_Workflow start Start activate_acid Activate Carboxylic Acid (this compound + EDC/NHS in DMF/DMSO) start->activate_acid prepare_amine Prepare Amine Solution (in Coupling Buffer) start->prepare_amine conjugate Conjugate Activated Acid with Amine activate_acid->conjugate prepare_amine->conjugate react React at Room Temperature (2-24 hours) conjugate->react quench Quench Reaction (e.g., Tris buffer) react->quench purify Purify Conjugate (HPLC) quench->purify end End purify->end

Figure 3: Experimental workflow for amide coupling. (Max Width: 760px)

Conclusion

This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in modern bioconjugation strategies. Its dual functionality, enabling both highly efficient click chemistry via its propargyl group and stable amide bond formation through its carboxylic acid, allows for the precise and modular construction of complex biomolecules. This guide has provided an in-depth look at the mechanism of action, supported by quantitative data and detailed experimental protocols, to empower researchers in their drug development and scientific endeavors. The continued exploration and application of this compound and similar linkers will undoubtedly fuel further innovation in the fields of targeted therapeutics, diagnostics, and materials science.

References

An In-depth Technical Guide to Propargyl-PEG-acid: Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Propargyl-PEG-acid is a versatile heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal alkyne (propargyl) group, a polyethylene glycol (PEG) spacer, and a carboxylic acid, provides a powerful tool for the covalent linkage of diverse molecules. This guide delves into the core attributes of this compound, detailing its available molecular weights, outlining key experimental protocols, and illustrating the logical workflows for its application.

Core Properties and Applications

This compound is a cornerstone reagent for chemists and biologists seeking to conjugate molecules with precision. The propargyl group is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction, enabling the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[1][2][3][4][5][6] Concurrently, the terminal carboxylic acid can be activated to react with primary amines, forming robust amide bonds.[4][7][8] This dual functionality makes it an indispensable tool for a multitude of applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, leveraging the targeting capabilities of the antibody to deliver the therapeutic payload directly to cancer cells.

  • PROTAC Synthesis: In the burgeoning field of targeted protein degradation, this compound serves as a flexible linker to connect a target-binding ligand and an E3 ligase-binding ligand, forming a Proteolysis Targeting Chimera (PROTAC).[3][9][10][11]

  • Drug Delivery Systems: It is widely employed in the development of drug delivery vehicles such as polymeric micelles, nanoparticles, and liposomes.[1] The PEG component enhances the hydrophilicity and biocompatibility of these systems.

  • Bioconjugation: This linker facilitates the PEGylation of proteins, peptides, and other biomolecules, which can improve their solubility, stability, and pharmacokinetic profiles.[5]

Molecular Weight and PEG Chain Length Options

The polyethylene glycol (PEG) chain is not merely a spacer; its length is a critical determinant of the physicochemical properties of the resulting conjugate. A longer PEG chain can increase the hydrodynamic radius, enhance aqueous solubility, and shield the conjugated molecule from enzymatic degradation and immunological recognition. A variety of discrete (monodisperse) and average molecular weight this compound products are commercially available, providing researchers with the flexibility to optimize their constructs.

Table 1: Representative Monodisperse this compound Variants

Product NameMolecular Weight ( g/mol )PEG Units (n)Chemical Formula
Propargyl-PEG1-acid128.131C6H8O3
Propargyl-PEG2-acid172.182C8H12O4
Propargyl-PEG3-acid216.233C10H16O5
Propargyl-PEG4-acid260.284C12H20O6
Propargyl-PEG8-acid436.498C20H36O10
Propargyl-PEG12-acid612.7012C28H52O14

Data compiled from multiple sources.[7][8][12][13]

Table 2: Representative Polydisperse this compound Variants

Product NameAverage Molecular Weight (Da)Average PEG Units (n)
This compound~2,000~45
This compound~3,400~77
This compound~5,000~113

Note: For polydisperse PEGs, the molecular weight represents an average of a distribution of different chain lengths.

The selection of the appropriate PEG chain length is a crucial experimental parameter. The following diagram illustrates the impact of PEG chain length on the properties of the final conjugate.

G cluster_parameter Design Parameter cluster_physicochemical Physicochemical Effects cluster_biological Biological Consequences A This compound Chain Length B Increases Hydrophilicity A->B C Increases Hydrodynamic Radius A->C D Masks Surface Epitopes A->D E Improved Solubility and Stability B->E F Prolonged Circulation Half-life C->F H Potential for Steric Hindrance / Reduced Activity C->H G Reduced Immunogenicity D->G

Figure 1: Impact of PEG Chain Length on Conjugate Properties

Experimental Protocols

The utilization of this compound typically involves a two-stage conjugation strategy: activation of the carboxylic acid followed by the click chemistry reaction.

This protocol details the conjugation of this compound to a molecule containing a primary amine (e.g., a protein or peptide) using EDC and NHS as activating agents.[8][14]

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)[][16]

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature. Prepare a stock solution of the amine-containing molecule in the reaction buffer.

  • Activation of this compound: In a clean, dry reaction vessel, dissolve this compound in anhydrous DMF or DMSO. Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS.

  • Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms the more stable NHS ester intermediate.[14]

  • Conjugation: Add the solution of the amine-containing molecule to the activated this compound (NHS ester). The reaction is most efficient at a pH between 7.0 and 8.0.

  • Reaction Monitoring: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C. The progress can be monitored by techniques such as LC-MS.

  • Quenching: Quench the reaction by adding a quenching solution to consume any unreacted NHS ester.

  • Purification: Purify the resulting Propargyl-PEG-conjugate from excess reagents and byproducts using an appropriate method such as SEC, dialysis, or hydrophobic interaction chromatography (HIC).[][16][17]

The following diagram illustrates the workflow for this two-step conjugation process.

G cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Purification A This compound C Activated Propargyl-PEG-NHS Ester A->C B EDC / NHS B->C E Propargyl-PEG-Molecule Conjugate C->E D Amine-containing Molecule (R-NH₂) D->E F Purification (e.g., SEC, Dialysis) E->F G Start Start Materials: This compound Amine-Molecule 1 Azide-Molecule 2 Activation Activate Carboxylic Acid (EDC/NHS) Start->Activation Conjugation1 Amide Bond Formation with Amine-Molecule 1 Activation->Conjugation1 Purification1 Purify Intermediate 1 (Propargyl-PEG-Molecule 1) Conjugation1->Purification1 ClickReaction CuAAC 'Click' Reaction with Azide-Molecule 2 Purification1->ClickReaction Intermediate Purification2 Purify Final Conjugate ClickReaction->Purification2 FinalProduct Final Tri-component Conjugate Purification2->FinalProduct

References

The Propargyl Group: A Linchpin in Modern Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic introduction of small, uniquely reactive functionalities onto biomolecules has revolutionized the fields of chemical biology, drug development, and materials science. Among these, the propargyl group, with its terminal alkyne, has emerged as a cornerstone of bioconjugation due to its versatile and highly specific reactivity in "click chemistry" reactions. This technical guide provides a comprehensive overview of the pivotal role of the propargyl group, detailing the underlying chemical principles, providing quantitative comparisons of reaction kinetics, and offering detailed experimental protocols for its application.

Core Principles: The Power of the Alkyne Handle

The utility of the propargyl group (HC≡C−CH₂−) in bioconjugation is primarily attributed to the reactivity of its terminal alkyne. This functional group serves as a "handle" that is largely inert within complex biological systems until it encounters a specific reaction partner, most commonly an azide.[1] This bioorthogonality ensures that the conjugation reaction proceeds with high selectivity, minimizing off-target reactions with other functional groups present in proteins, nucleic acids, or other biomolecules.[1][2]

The two most prominent bioorthogonal reactions involving the propargyl group are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] Both reactions result in the formation of a stable triazole linkage, effectively and irreversibly coupling the two molecular partners.[4][]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific reaction that exclusively produces the 1,4-disubstituted triazole isomer.[4][6] It is characterized by fast kinetics and the ability to proceed under mild, aqueous conditions, making it suitable for a wide range of bioconjugation applications.[4][7] However, the requirement of a copper(I) catalyst can be a limitation for in vivo applications due to concerns about cellular toxicity.[2][8] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate.[7][9] Ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often employed to stabilize the copper(I) ion and enhance reaction efficiency.[7][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[2] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.[11] The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.[] This makes SPAAC an ideal choice for live-cell imaging and in vivo applications.[11][13] While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved the kinetics of SPAAC.[14]

Quantitative Comparison of Bioconjugation Reactions

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility. The following table summarizes key quantitative parameters for these two reactions.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹[6]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[6]
Typical Reaction Time 30 minutes to a few hours[6]1 to 12 hours (can be longer for less reactive alkynes)[6]
Typical Reactant Concentration >10 µM[6]Can be higher to achieve reasonable reaction times[6]
Yields Near-quantitative[6][15]Generally high, but can be lower than CuAAC[6]
Regioselectivity Exclusively 1,4-disubstituted triazole[6]Mixture of regioisomers (1,4 and 1,5)[6]
Biocompatibility Limited by copper toxicity[2][6]Excellent, widely used for in vivo applications[6][]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for CuAAC and SPAAC bioconjugation.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Biomolecule-Alkyne Biomolecule-Alkyne Reaction_Mix Reaction Mixture Biomolecule-Alkyne->Reaction_Mix Azide-Cargo Azide-Cargo Azide-Cargo->Reaction_Mix CuSO4 CuSO4 CuSO4->Reaction_Mix Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Reaction_Mix Ligand Ligand (e.g., THPTA) Ligand->Reaction_Mix Incubation Incubation (RT, 1-4h) Reaction_Mix->Incubation Purification Purification (e.g., SEC, Dialysis) Incubation->Purification Bioconjugate Bioconjugate Purification->Bioconjugate

Caption: General experimental workflow for a CuAAC bioconjugation reaction.

SPAAC_Workflow cluster_reactants Reactants Biomolecule-Azide Biomolecule-Azide Reaction_Mix Reaction Mixture Biomolecule-Azide->Reaction_Mix Strained_Alkyne-Cargo Strained Alkyne-Cargo (e.g., DBCO) Strained_Alkyne-Cargo->Reaction_Mix Incubation Incubation (RT or 37°C, 1-12h) Reaction_Mix->Incubation Purification Purification (e.g., SEC, Dialysis) Incubation->Purification Bioconjugate Bioconjugate Purification->Bioconjugate

Caption: General experimental workflow for a SPAAC bioconjugation reaction.[6]

Detailed Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions for protein bioconjugation. Optimization may be required for specific biomolecules and cargo.

Protocol 1: General CuAAC Protocol for Protein Bioconjugation

This protocol describes the conjugation of an azide-modified cargo molecule to a protein containing a terminal alkyne, introduced via a propargyl group.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0). Avoid buffers containing chelating agents like Tris.[6]

  • Azide-containing cargo molecule stock solution (e.g., in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[7]

  • Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water).[7]

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[7]

  • Aminoguanidine hydrochloride stock solution (optional, to prevent side reactions with ascorbate byproducts, e.g., 100 mM in water).[15]

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis membrane).

Procedure:

  • In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-50 µM) in the reaction buffer.[6]

  • Add the azide-containing cargo molecule from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).[6]

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 1:5 copper-to-ligand ratio, mix appropriate volumes of the stock solutions. Let the premix stand for a few minutes.[6][7]

  • Add the catalyst premix to the protein-azide mixture to achieve the desired final copper concentration (typically 50-250 µM).[7]

  • If using, add aminoguanidine to the reaction mixture.[15]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[7]

  • Gently mix the solution and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove the catalyst, excess reagents, and byproducts.[6]

Protocol 2: General SPAAC Protocol for Protein Bioconjugation

This protocol describes the conjugation of a strained alkyne-modified cargo molecule to a protein containing an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).[8]

  • Strained alkyne-cargo molecule (e.g., DBCO-fluorophore) stock solution (e.g., in DMSO).

  • Purification system (e.g., SEC column or dialysis membrane).

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified protein in the reaction buffer to the desired final concentration (e.g., 1 mg/mL).[6]

  • Add the strained alkyne-cargo molecule from its stock solution to the desired final concentration (typically a 2-10 fold molar excess over the protein). The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <10% v/v) to maintain protein stability.[6]

  • Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[6]

  • Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE if there is a significant mass change).

  • Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove unreacted small molecules.[6]

Applications in Drug Development and Research

The versatility of the propargyl group has led to its widespread adoption in various research and development areas:

  • Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by click chemistry is ideal for attaching cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[3]

  • Protein Labeling and Imaging: Propargyl-containing amino acid analogs, such as L-propargylglycine, can be metabolically incorporated into newly synthesized proteins, allowing for their subsequent visualization and analysis in living cells.[16] O-propargyl-puromycin is another tool for labeling nascent proteins.[17][18]

  • Proteomics and Activity-Based Protein Profiling (ABPP): Propargyl-functionalized probes can be used to covalently label specific classes of enzymes, enabling their identification and functional characterization within complex proteomes.[19]

  • Materials Science: The propargyl group is used to functionalize polymers and surfaces, creating novel biomaterials and diagnostic devices.[20][21]

Conclusion

The propargyl group, through its participation in highly efficient and bioorthogonal click chemistry reactions, has become an indispensable tool in the modern bioconjugation toolbox. Its ability to form stable covalent linkages with high specificity under mild conditions has enabled significant advancements in our ability to label, track, and manipulate biomolecules. The choice between the copper-catalyzed and strain-promoted variants of the azide-alkyne cycloaddition allows researchers to tailor their bioconjugation strategy to the specific demands of their experimental system, from in vitro assays to in vivo applications. As research continues to push the boundaries of chemical biology and targeted therapeutics, the versatile and reliable chemistry of the propargyl group is certain to play a continuing and crucial role.

References

Propargyl-PEG-acid as a Heterobifunctional Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG-acid is a heterobifunctional linker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics.[1] Its unique molecular architecture, featuring a terminal propargyl group (an alkyne), a polyethylene glycol (PEG) spacer, and a carboxylic acid, offers researchers a versatile platform for covalently linking different molecules.[1] The PEG spacer is hydrophilic, which enhances the solubility of the conjugate in aqueous media and reduces steric hindrance.[1][2] This guide provides a comprehensive overview of the properties, applications, and experimental methodologies associated with this compound.

Core Properties and Chemical Reactivity

This compound's utility stems from its two distinct reactive functional groups, enabling sequential and orthogonal conjugation strategies. The carboxylic acid can be activated to react with primary amine groups, forming a stable amide bond.[2][3] The propargyl group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction, to form a stable triazole linkage with azide-containing molecules.[1][4]

The length of the PEG chain can be varied, which allows for precise control over the spatial separation of the conjugated molecules. This is a critical parameter in applications such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the distance between the targeting moiety and the payload or recruited protein can significantly impact efficacy.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of various this compound linkers with different PEG chain lengths.

Product NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurity
Propargyl-PEG1-acidC6H8O3128.155683-37-9>98%[5]
Propargyl-PEG3-acidC10H16O5216.231347760-82-0>95%[6]
Propargyl-PEG4-acidC12H20O6260.281415800-32-6>97%[7]
Propargyl-PEG5-acidC14H24O7304.34->95%[8]
Propargyl-PEG7-acidC18H32O9392.452093154-00-6>95% or >98%[1]
Propargyl-PEG8-acidC20H36O10436.52055014-94-1>98%[9]
Propargyl-PEG10-acidC24H44O12524.62055022-18-7>95%[10]
Propargyl-PEG12-acidC28H52O14612.7->95%[11]
This compound, MW 2000-~2000->95%[12]

Applications in Research and Drug Development

The heterobifunctional nature of this compound makes it a critical component in the synthesis of complex biomolecules and therapeutic agents.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1] this compound serves as a versatile linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.[13] The PEG component of the linker provides the necessary flexibility and spacing for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient degradation.[1][14] For instance, a PROTAC utilizing a Propargyl-PEG4-acid linker has been shown to induce BTK degradation with a DC50 of 200 nM in THP-1 cells.[7]

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a cytotoxic payload to a monoclonal antibody.[1][8] The carboxylic acid end can be conjugated to the antibody, while the propargyl end can be used to "click" on the drug molecule. The hydrophilic PEG linker can improve the pharmacokinetic properties of the ADC and ensure the stability of the conjugate in circulation.[15][16]

Surface Modification and Bioconjugation

The dual reactivity of this compound is also leveraged for the functionalization of surfaces and the creation of complex bioconjugates.[4][17] For example, the carboxylic acid can be used to anchor the linker to an amine-functionalized surface, leaving the propargyl group available for the subsequent attachment of biomolecules via click chemistry. This allows for the controlled and oriented immobilization of proteins, peptides, or nucleic acids.

Experimental Protocols

The following are detailed methodologies for the two primary reactions involving this compound.

Protocol 1: Amide Coupling of this compound to a Primary Amine

This protocol outlines the conjugation of the carboxylic acid group of this compound to a molecule containing a primary amine using EDC and NHS as activating agents.[1]

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching agent (e.g., hydroxylamine, Tris, or glycine)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Preparation of Reagents: Allow all reagents to reach room temperature before use. Prepare a stock solution of the amine-containing molecule in an appropriate buffer (e.g., PBS).

  • Activation of Carboxylic Acid: In a reaction vessel, dissolve this compound in anhydrous DMF or DMSO. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution. Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester. The activation is most efficient at a pH range of 4.5-7.2.[1]

  • Conjugation to Amine: Add the amine-containing molecule to the activated this compound solution. The reaction between the NHS-activated molecule and the primary amine is most efficient at pH 7-8.[1] Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

  • Quenching the Reaction: Add a quenching agent to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.[1]

  • Purification: Purify the conjugate using an appropriate method such as HPLC or column chromatography to remove unreacted reagents and byproducts.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_quenching_purification Quenching & Purification Propargyl_PEG_COOH Propargyl-PEG-COOH EDC_NHS EDC, NHS (1.5 eq each) Propargyl_PEG_COOH->EDC_NHS Activated_Ester Propargyl-PEG-NHS Ester EDC_NHS->Activated_Ester 15-30 min, RT pH 4.5-7.2 Amine_Molecule Amine-containing Molecule (R-NH2) Activated_Ester->Amine_Molecule Conjugate Propargyl-PEG-CO-NH-R Amine_Molecule->Conjugate 2h - overnight, RT pH 7-8 Quenching Add Quenching Agent Conjugate->Quenching Purification HPLC or Column Chromatography Quenching->Purification

Workflow for Amide Coupling of this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" chemistry reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.[1]

Materials:

  • This compound conjugate

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, as a ligand)

  • Reaction buffer (e.g., PBS)

  • DMSO or DMF for dissolving reagents

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the this compound conjugate and the azide-containing molecule in an appropriate solvent. Prepare a 100 mM stock solution of CuSO4 in water and a 200 mM stock solution of THPTA or TBTA in water or DMSO.[1] Prepare a fresh solution of sodium ascorbate.

  • Reaction Setup: In a reaction vessel, combine the this compound conjugate and the azide-containing molecule in the reaction buffer. If using a ligand, add it to the mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.[1]

  • Initiation of the Reaction: Add the CuSO4 solution to the reaction mixture. Then, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species and initiate the cycloaddition.[1]

  • Reaction and Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.[1]

  • Purification: Once the reaction is complete, the product can be purified using standard methods such as column chromatography or HPLC to remove the copper catalyst and other reagents.[1]

G cluster_reactants Reactants cluster_catalyst Catalyst System Propargyl_Conjugate Propargyl-PEG-Conjugate Reaction_Mixture Reaction Mixture (Buffer, e.g., PBS) Propargyl_Conjugate->Reaction_Mixture Azide_Molecule Azide-containing Molecule (R-N3) Azide_Molecule->Reaction_Mixture CuSO4 CuSO4 Na_Ascorbate Sodium Ascorbate (Reducing Agent) CuSO4->Na_Ascorbate Cu(II) -> Cu(I) CuSO4->Reaction_Mixture Initiation Na_Ascorbate->Reaction_Mixture Initiation Triazole_Product Triazole-linked Conjugate Reaction_Mixture->Triazole_Product 1-4h, RT Purification Purification (e.g., HPLC) Triazole_Product->Purification

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the precise construction of complex molecular architectures. Its well-defined and tunable properties, combined with robust and high-yielding conjugation chemistries, have established it as a cornerstone in the development of advanced therapeutics and research tools. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their work.

References

The Architect's Toolkit: A Technical Guide to Propargyl-PEG-Acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of disease-causing proteins. At the heart of these elegant heterobifunctional molecules lies the linker, a component whose chemical architecture is critical to the PROTAC's success. This technical guide delves into the fundamental principles of utilizing Propargyl-PEG-acid as a versatile and powerful building block in the synthesis of efficacious PROTACs.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is far from a passive spacer; it is a critical determinant of the PROTAC's physicochemical properties, cell permeability, and, most importantly, its ability to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1] This ternary complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1]

This compound: A Bifunctional Linchpin for Modular PROTAC Assembly

This compound has emerged as a favored linker in PROTAC design due to its unique bifunctional nature, which enables a modular and highly efficient synthetic approach.

  • Polyethylene Glycol (PEG) Chain: The PEG component of the linker is a flexible, hydrophilic chain of repeating ethylene glycol units. The inclusion of a PEG chain offers several distinct advantages:

    • Enhanced Solubility: PROTACs are often large molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain significantly improves the overall solubility of the PROTAC, which is crucial for its biological activity and formulation.[1]

    • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, an optimal length of the PEG linker can favorably influence the PROTAC's ability to cross the cell membrane.

    • Optimal Spacing and Flexibility: The PEG chain provides a flexible scaffold of a defined length, allowing for the necessary spatial separation between the two ligands. This flexibility is crucial for the POI and E3 ligase to adopt a productive orientation within the ternary complex, minimizing steric hindrance and promoting efficient ubiquitination.[1]

  • Terminal Carboxylic Acid: The carboxylic acid group provides a reactive handle for the covalent attachment of one of the ligands, typically through a robust and well-established amide bond formation.[1]

  • Terminal Propargyl Group: The propargyl group, containing a terminal alkyne, is the key to the modularity of this linker. It enables the use of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), for the highly efficient and specific attachment of the second, azide-modified ligand.[1][] This reaction is known for its high yield, mild reaction conditions, and exceptional tolerance of a wide range of functional groups.[]

Quantitative Insights: The Impact of PEG Linker Length on PROTAC Potency

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer. The following tables summarize quantitative data from studies on PROTACs, illustrating the profound impact of linker length on degradation efficiency.

PROTAC TargetLinker CompositionDC50 (nM)Dmax (%)Reference
BTKPropargyl-PEG4-acid200Not Specified[3]
BTK-CRBNPropargyl-PEG1-acidInduces degradation at 10 µMNot Specified[4]

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols: Synthesizing a PROTAC with this compound

The synthesis of a PROTAC using this compound is typically a two-step process:

Step 1: Amide Coupling of the First Ligand to this compound

This step involves the formation of a stable amide bond between the carboxylic acid of the linker and an amine-containing ligand (either the POI-binding ligand or the E3 ligase ligand).

  • Materials:

    • Ligand 1 (with a primary or secondary amine)

    • This compound

    • Amide coupling reagents (e.g., HATU, EDC with NHS)[5][6]

    • Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)[5][7]

    • Tertiary amine base (e.g., DIPEA)[7]

  • General Procedure:

    • Dissolve Ligand 1 (1.0 equivalent) and this compound (1.1 equivalents) in the chosen anhydrous solvent.[1]

    • Add the coupling reagents (e.g., HATU at 1.2 equivalents) and the amine base (e.g., DIPEA at 2.0 equivalents).[1]

    • Stir the reaction mixture at room temperature for 4-12 hours.[1]

    • Monitor the reaction progress by a suitable analytical method, such as LC-MS.

    • Upon completion, quench the reaction (e.g., with water) and extract the product with an organic solvent.[1]

    • Dry the organic layer, concentrate it under reduced pressure, and purify the resulting alkyne-functionalized intermediate, typically by flash column chromatography or preparative HPLC.[1]

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This step joins the alkyne-functionalized intermediate from Step 1 with the second ligand, which has been modified to contain an azide group.

  • Materials:

    • Alkyne-functionalized intermediate (from Step 1)

    • Azide-modified Ligand 2

    • Copper(II) sulfate (CuSO4)[8]

    • A reducing agent (e.g., Sodium ascorbate)[8]

    • A copper(I)-stabilizing ligand (e.g., THPTA, TBTA) is recommended to improve reaction efficiency and protect biomolecules.[8][9]

    • A suitable solvent system (e.g., a mixture of DMSO/water or t-BuOH/water)[1]

  • General Procedure:

    • Dissolve the alkyne-functionalized intermediate (1.0 equivalent) and the azide-modified Ligand 2 (1.1 equivalents) in the chosen solvent mixture.[1]

    • In a separate vial, prepare a fresh solution of CuSO4 (e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.5 equivalents) in water. If using a stabilizing ligand, pre-mix the CuSO4 with the ligand before adding the sodium ascorbate.[1][8]

    • Add the copper/ascorbate solution to the reaction mixture.

    • Stir the reaction at room temperature for 2-8 hours.[1]

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract the final PROTAC product.

    • Purify the final PROTAC compound by preparative HPLC.[1]

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and a representative signaling pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization Ligand_1 Ligand 1 (Amine-functionalized) Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) Ligand_1->Amide_Coupling Propargyl_PEG_Acid This compound Propargyl_PEG_Acid->Amide_Coupling Alkyne_Intermediate Alkyne-Functionalized Intermediate Amide_Coupling->Alkyne_Intermediate Click_Chemistry CuAAC Click Chemistry (CuSO4, NaAsc, DMSO/H2O) Alkyne_Intermediate->Click_Chemistry Ligand_2 Ligand 2 (Azide-functionalized) Ligand_2->Click_Chemistry Crude_PROTAC Crude PROTAC Click_Chemistry->Crude_PROTAC Purification Preparative HPLC Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Characterization LC-MS, NMR Pure_PROTAC->Characterization

Caption: A generalized workflow for the synthesis and purification of a PROTAC using this compound.

PROTAC_Development_Workflow Design PROTAC Design (Ligand Selection, Linker Choice) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Eval In Vitro Evaluation Purification->In_Vitro_Eval Degradation_Assay Protein Degradation Assay (Western Blot, DC50, Dmax) In_Vitro_Eval->Degradation_Assay Ternary_Complex Ternary Complex Formation Assay In_Vitro_Eval->Ternary_Complex Cell_Perm Cell Permeability Assay In_Vitro_Eval->Cell_Perm Optimization Lead Optimization (Linker Length, Analogs) Degradation_Assay->Optimization Ternary_Complex->Optimization Cell_Perm->Optimization Optimization->Synthesis In_Vivo_Eval In Vivo Evaluation Optimization->In_Vivo_Eval

Caption: An iterative workflow for the overall development and evaluation of a PROTAC.

AR_Signaling_Pathway cluster_ar Androgen Receptor Signaling cluster_protac PROTAC Intervention Androgen Androgen AR Androgen Receptor (AR) (Target Protein) Androgen->AR AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Dissociation Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex HSP HSP HSP->AR ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Gene Transcription (e.g., PSA) ARE->Transcription Cell_Growth Cell Growth & Survival Transcription->Cell_Growth AR_PROTAC AR-Targeting PROTAC AR_PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_AR Degraded AR Proteasome->Degraded_AR

Caption: A simplified representation of the Androgen Receptor signaling pathway and the point of intervention for an AR-targeting PROTAC.[1]

Conclusion

This compound stands out as a cornerstone linker in the construction of PROTACs. Its inherent bifunctionality allows for a modular, efficient, and highly adaptable synthetic strategy, enabling the rapid generation of PROTAC libraries with diverse ligands and varying linker lengths. The PEG component bestows favorable physicochemical properties, while the propargyl and acid termini provide orthogonal handles for a streamlined two-step conjugation. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to rationally design and synthesize novel PROTACs, accelerating the discovery of next-generation therapeutics that harness the power of targeted protein degradation.

References

Propargyl-PEG-Acid: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science. Its utility stems from the orthogonal reactivity of its terminal propargyl and carboxylic acid groups, enabling precise ligation to biomolecules and surfaces. Ensuring the integrity of this reagent is paramount for reproducible and successful experimental outcomes. This technical guide provides an in-depth overview of the storage, stability, and handling guidelines for this compound, based on available data and general principles of chemical stability for its constituent functional moieties.

Recommended Storage and Handling

Proper storage is critical to prevent degradation and maintain the purity of this compound. The primary environmental factors to control are temperature, moisture, and light.

Storage Conditions

The recommended storage conditions for this compound in its solid form and as stock solutions are summarized below. These guidelines are compiled from various suppliers of this compound and related PEGylated compounds.

FormStorage TemperatureDurationNotes
Solid (Neat) -20°C[1][2][3][4][5]Long-termStore in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.
Stock Solution -80°C[6]Up to 6 months[6]Aliquot solutions to avoid repeated freeze-thaw cycles. Use tightly sealed vials.[7]
Stock Solution -20°C[6]Up to 1 month[6][7]Suitable for short-term storage. Avoid repeated freeze-thaw cycles.[7]

Handling Recommendations:

  • Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the product.

  • Use only in a chemical fume hood.[8]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves and safety goggles.[8]

  • Wash hands thoroughly after handling.[8]

Stability Profile and Potential Degradation Pathways

While specific, comprehensive stability studies for this compound are not extensively published, an understanding of its potential degradation can be inferred from the known stability of its core components: the polyethylene glycol (PEG) backbone, the propargyl group, and the carboxylic acid terminus.

Polyethylene Glycol (PEG) Backbone Degradation

The PEG chain is generally stable but can be susceptible to thermal and oxidative degradation.

  • Thermal Degradation: At elevated temperatures, particularly above 70°C, the PEG chain can undergo random chain scission.[9][2] This process is accelerated in the presence of oxygen.[9][1]

  • Oxidative Degradation: In the presence of air, PEG can degrade, leading to the formation of byproducts such as lower molecular weight PEGs and ethylene glycol.[1][2] The addition of antioxidants has been shown to suppress this degradation.[9]

Propargyl Group Stability

The terminal alkyne of the propargyl group is a reactive moiety, which is key to its function in "click chemistry." However, this reactivity also makes it susceptible to certain degradation pathways.

  • Hydration: In aqueous solutions, particularly under certain catalytic conditions, the alkyne can undergo hydration to form a ketone.

  • Oxidation: Strong oxidizing agents can lead to the cleavage of the carbon-carbon triple bond.

  • Thermal Stability: Propargyl alcohol, a related compound, is reported to have moderate thermal stability and decomposes at elevated temperatures.

Carboxylic Acid Group Stability

The carboxylic acid group is generally stable under typical storage and handling conditions.

A hypothetical degradation pathway for this compound, considering the potential degradation of the PEG chain and the propargyl group, is illustrated below.

G cluster_0 This compound cluster_1 Degradation Stressors cluster_2 Potential Degradation Products A This compound E PEG Chain Scission Products (Lower MW PEG-acid) A->E Thermal Stress F Hydrated Alkyne Product (Ketone-PEG-acid) A->F Hydration G Oxidized PEG Products A->G Oxidation B High Temperature (>70°C) B->E C Oxygen (Air) C->G D Aqueous Environment (with catalysts) D->F

A hypothetical degradation pathway for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, forced degradation studies can be performed. These studies involve subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products.

General Protocol for Forced Degradation Studies

The following table outlines a general protocol for conducting forced degradation studies on this compound.

Stress ConditionMethodologyAnalytical Technique
Acid Hydrolysis Dissolve this compound in a suitable solvent and add a dilute acid (e.g., 0.1 N HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period.HPLC-UV/MS, NMR
Base Hydrolysis Dissolve this compound in a suitable solvent and add a dilute base (e.g., 0.1 N NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period.HPLC-UV/MS, NMR
Oxidative Degradation Dissolve this compound in a suitable solvent and add an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.HPLC-UV/MS, NMR
Thermal Degradation Expose solid this compound to elevated temperatures (e.g., 70-80°C) in both the presence and absence of air for a defined period.[9][1]HPLC-UV/MS, NMR, GPC (for PEG chain integrity)
Photostability Expose a solution of this compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.HPLC-UV/MS, NMR
Experimental Workflow for Stability Testing

A generalized workflow for conducting a stability study on this compound is depicted in the following diagram.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Solutions of This compound B Acidic (e.g., 0.1 N HCl, 60°C) A->B C Basic (e.g., 0.1 N NaOH, 60°C) A->C D Oxidative (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C) A->E F Photolytic (ICH guidelines) A->F G Time-Point Sampling B->G C->G D->G E->G F->G H Analytical Testing (HPLC, LC-MS, NMR) G->H I Quantify Remaining This compound H->I J Identify and Characterize Degradation Products H->J K Determine Degradation Rate and Pathway I->K J->K

A general experimental workflow for stability testing.

References

Propargyl-PEG-Acid: A Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Propargyl-PEG-acid, a versatile bifunctional linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). While many this compound compounds are not classified as hazardous under the Globally Harmonized System (GHS), this guide emphasizes best practices for handling to ensure personnel safety and experimental integrity.

Chemical and Physical Properties

This compound is a heterobifunctional molecule featuring a terminal alkyne group (propargyl) and a carboxylic acid, separated by a polyethylene glycol (PEG) spacer. The PEG linker enhances aqueous solubility, a valuable characteristic for biological applications. The propargyl group facilitates "click chemistry" reactions with azide-containing molecules, while the carboxylic acid can form stable amide bonds with primary amines upon activation.

Table 1: Physical and Chemical Properties of Representative this compound Derivatives

PropertyPropargyl-PEG1-acidPropargyl-PEG3-acidPropargyl-PEG4-acidPropargyl-PEG8-acidPropargyl-PEG8-NHS ester
CAS Number 55683-37-9[1]1347760-82-0[2]1415800-32-6[3]2055014-94-1[4]2182601-74-5[5]
Molecular Formula C6H8O3[1]C9H17O6P[6]C12H20O6C20H36O10[4]Not Available
Molecular Weight 128.1 g/mol [1]252.2 g/mol [6]260.28 g/mol 436.5 g/mol [4]Not Available
Appearance Not AvailableLiquid[6]Not AvailableNot AvailableViscous Liquid[5]
Boiling Point Not AvailableNo data[6]Not AvailableNot Available593.4±60.0 °C at 760 mmHg[5]
Melting Point Not AvailableNo data[6]Not AvailableNot AvailableNo data available[5]
Solubility Not AvailableNot AvailableNot AvailableWater, DMSO, DCM, DMF[4]Not Available
Purity 98%[1]Not AvailableNot Available98%[4]Not Available

Hazard Identification and Classification

Most commercially available this compound compounds are not classified as hazardous substances. However, derivatives, such as those activated with N-hydroxysuccinimide (NHS) esters, may present hazards. For instance, Propargyl-PEG8-NHS ester is classified as harmful if swallowed (Acute toxicity, oral, Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[5]

It is crucial to consult the specific Safety Data Sheet (SDS) for the particular this compound derivative being used.

Safe Handling and Storage

Adherence to standard laboratory safety protocols is paramount when working with this compound and its derivatives.

Engineering Controls
  • Work in a well-ventilated area.[3] For procedures that may generate aerosols or dust, use a chemical fume hood.[6]

  • Ensure safety showers and eyewash stations are readily accessible.[7]

Personal Protective Equipment (PPE)

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Safety goggles with side-shields.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[8]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, consider impervious clothing.[7]
Respiratory Protection Generally not required with adequate ventilation. If aerosols or dusts are generated, a suitable respirator may be necessary.[7]
Hygiene Practices
  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in laboratory areas.[5]

  • Remove contaminated clothing and wash it before reuse.[5][6]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7]

  • Recommended storage temperature is often -20°C.[1][4][7][9][10]

  • Avoid direct sunlight and sources of ignition.[7]

  • Keep away from oxidizing agents and strong acids/alkalis.[5]

Accidental Release and First Aid Measures

Accidental Release
  • Personal Precautions: Wear appropriate PPE, including respiratory protection if necessary. Avoid breathing vapors, mist, or gas.[3][7]

  • Environmental Precautions: Prevent the material from entering drains or watercourses.[7]

  • Containment and Cleanup: Absorb spills with an inert material (e.g., sand, diatomite) and place in a suitable container for disposal.[6][7] Decontaminate the affected area.

First Aid

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[5][6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing.[6] If irritation persists, seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek medical attention.[5][6]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek medical attention.[5][6]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific Hazards: May emit irritant fumes during combustion.[7]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[7]

Toxicological Information

There is limited specific toxicological data available for most this compound compounds. The primary hazards appear to be associated with derivatives, such as NHS esters, which can cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[5] No components of these products at levels greater than or equal to 0.1% are generally identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH.[5]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations.[6] It is recommended to use a licensed disposal company.[6]

Experimental Workflow and Signaling Pathways

The safe handling of this compound is integral to any experimental protocol. The following diagram illustrates a generalized workflow for its use in a research setting.

Safe_Handling_Workflow General Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Consult SDS b Don Appropriate PPE a->b c Weigh/Measure in Ventilated Area b->c Proceed to Handling d Perform Reaction/Experiment c->d e Decontaminate Glassware d->e Experiment Complete f Dispose of Waste Properly e->f g Remove PPE f->g h Wash Hands Thoroughly g->h

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

This compound is a key component in the synthesis of PROTACs, which function by inducing the degradation of target proteins. The logical relationship for this process is depicted below.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_components PROTAC Components A Target Protein Ligand D PROTAC Molecule A->D B This compound Linker B->D C E3 Ligase Ligand C->D E Ternary Complex Formation (Target Protein + PROTAC + E3 Ligase) D->E F Ubiquitination of Target Protein E->F G Proteasomal Degradation F->G

Caption: A diagram showing the role of the linker in the PROTAC-mediated protein degradation pathway.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for Covalent Conjugation of Propargyl-PEG-acid to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Antibody conjugation is a cornerstone technique in biomedical research and therapeutic development, enabling the attachment of various molecules such as drugs, fluorophores, or biotin to an antibody.[1] Polyethylene glycol (PEG) linkers are frequently used to increase the solubility, stability, and circulation half-life of antibody conjugates while potentially reducing their immunogenicity.[][3] This protocol details the conjugation of a Propargyl-PEG-acid linker to an antibody. The terminal propargyl group provides a reactive handle for subsequent "click chemistry" reactions, allowing for the highly efficient and specific attachment of azide-containing molecules.[4][5]

The conjugation process relies on the widely used carbodiimide crosslinker chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[6][7] The carboxylic acid moiety of the this compound is first activated by EDC and Sulfo-NHS to form a semi-stable, amine-reactive Sulfo-NHS ester. This activated linker then readily reacts with primary amines (e.g., the ε-amine of lysine residues) on the antibody surface to form a stable amide bond.[1][3]

Principle of the Conjugation Reaction

The conjugation is a two-step process designed to maximize efficiency and minimize antibody cross-linking.[6][8]

  • Activation Step: The carboxyl group (-COOH) on the this compound is activated by EDC in an acidic buffer (pH 4.5-6.0). The addition of Sulfo-NHS traps the highly reactive O-acylisourea intermediate, converting it into a more stable, water-soluble Sulfo-NHS ester.[6][7] This intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate alone.[9]

  • Conjugation Step: The amine-reactive Sulfo-NHS ester is then added to the antibody solution, which is maintained at a physiological to slightly basic pH (7.2-8.5). The primary amine groups on the antibody's lysine residues nucleophilically attack the Sulfo-NHS ester, resulting in the formation of a stable covalent amide bond and releasing the Sulfo-NHS leaving group.[8][]

Reaction_Scheme cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Antibody PEG_COOH Propargyl-PEG-COOH PEG_NHS Propargyl-PEG-Sulfo-NHS Ester (Amine-Reactive Intermediate) PEG_COOH->PEG_NHS Activation EDC_NHS EDC + Sulfo-NHS (pH 5.0-6.0) EDC_NHS->PEG_NHS Ab_NH2 Antibody-NH₂ (Lysine Residue) Conjugate Antibody-NH-CO-PEG-Propargyl (Stable Conjugate) PEG_NHS->Conjugate Ab_NH2->Conjugate Conjugation (pH 7.2-8.0)

Caption: Chemical reaction pathway for EDC/Sulfo-NHS mediated conjugation.

Materials and Reagents

The following table summarizes the necessary materials and reagents for the conjugation protocol.

Reagent / Material Recommended Specifications Purpose Storage
Antibody Purified IgG; 1-10 mg/mL in amine-free bufferProtein to be conjugated4°C or -20°C
This compound Heterobifunctional PEG LinkerProvides propargyl group and linker-20°C, desiccated
EDC 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HClCarboxyl activating agent-20°C, desiccated
Sulfo-NHS N-hydroxysulfosuccinimideStabilizes EDC-activated intermediate-20°C, desiccated
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0Buffer for activation step4°C
Conjugation Buffer 1X PBS, pH 7.2-7.4Buffer for antibody and conjugation4°C
Quenching Buffer 1 M Tris-HCl, pH 8.0 or 1 M GlycineStops the conjugation reactionRoom Temperature
Solvent Anhydrous DMSO or DMFTo dissolve PEG linker and reagentsRoom Temperature, desiccated
Purification System Desalting columns (e.g., Zeba™ Spin) or SEC systemRemoval of excess reagentsRoom Temperature

Experimental Protocol

This protocol is optimized for conjugating ~1 mg of an IgG antibody. Reactions can be scaled as needed by adjusting reagent volumes proportionally.

Workflow Overview

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A 1. Antibody Buffer Exchange B 2. Prepare Reagent Stock Solutions A->B C 3. Activate This compound B->C D 4. Conjugate to Antibody C->D E 5. Quench Reaction D->E F 6. Purify Conjugate E->F G 7. Characterize Conjugate F->G

Caption: High-level experimental workflow for antibody conjugation.
Step 1: Antibody Preparation

Proper antibody preparation is critical for successful conjugation. Buffers containing primary amines (e.g., Tris or glycine) or ammonium salts will compete with the antibody for reaction with the activated linker and must be removed.[1]

1.1. If your antibody is in a buffer containing primary amines, perform a buffer exchange into an amine-free buffer (e.g., 1X PBS, pH 7.2). This can be done using a desalting column or dialysis.[1][11] 1.2. Adjust the antibody concentration to 1-2 mg/mL for optimal results.[] Higher concentrations are acceptable, but lower concentrations may reduce conjugation efficiency. 1.3. Store the prepared antibody on ice until ready for use.

Step 2: Preparation of Reagent Stock Solutions

EDC and NHS esters are moisture-sensitive. Equilibrate vials to room temperature before opening to prevent condensation.[11] Prepare stock solutions immediately before initiating the reaction.

2.1. This compound: Prepare a 10-50 mM stock solution in anhydrous DMSO or DMF. 2.2. EDC: Prepare a 100 mM stock solution (~19 mg/mL) in anhydrous DMSO or water. 2.3. Sulfo-NHS: Prepare a 100 mM stock solution (~22 mg/mL) in anhydrous DMSO or water.

Step 3: Activation of this compound

This two-step procedure activates the PEG linker before its introduction to the antibody, preventing EDC from directly modifying or cross-linking the antibody.[6][8]

3.1. In a microcentrifuge tube, combine the reagents as described in the table below. The molar ratio of PEG:EDC:Sulfo-NHS should be approximately 1:2:5. 3.2. Incubate the activation mixture for 15-30 minutes at room temperature.[8]

Step 4: Conjugation to Antibody

4.1. Add the entire activated this compound solution (from Step 3.2) to your prepared antibody solution (from Step 1.2). 4.2. Mix gently by pipetting or brief vortexing. Avoid vigorous shaking that could denature the antibody. 4.3. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[11]

Step 5: Quench the Reaction

5.1. Add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[11] For example, add 10 µL of 1 M Tris-HCl to a 500 µL reaction volume. 5.2. Incubate for 15 minutes at room temperature to ensure all remaining active Sulfo-NHS esters are deactivated.[11]

Step 6: Purification of the Antibody Conjugate

Purification is necessary to remove unreacted PEG linker, crosslinking reagents, and quenching buffer.[][]

6.1. The most common and effective method is to use a desalting column or size-exclusion chromatography (SEC).[] This technique efficiently separates the large antibody conjugate from smaller, unreacted molecules. 6.2. Equilibrate the column with your desired storage buffer (e.g., 1X PBS, pH 7.4). 6.3. Apply the quenched reaction mixture to the column and collect the fractions containing the purified antibody conjugate as per the manufacturer's instructions. 6.4. Alternatively, dialysis can be used, but it is generally a slower process.[]

Step 7: Characterization and Storage

7.1. Determine the concentration of the purified conjugate using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm. 7.2. (Optional) Assess the degree of labeling (DOL) and confirm successful conjugation using methods like SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC. 7.3. Store the final Propargyl-PEG-Antibody conjugate in a sterile container at 4°C for short-term storage or at -20°C (with a cryoprotectant like glycerol) for long-term storage.

Quantitative Data and Reaction Parameters

The following table provides recommended starting parameters for the conjugation of this compound to a standard IgG antibody. Optimization may be required for different antibodies or linker lengths.[]

Parameter Recommended Value Notes
Antibody Concentration 1 - 2 mg/mLLower concentrations can decrease reaction efficiency.[]
Molar Ratio (Linker:Ab) 10:1 to 50:1A higher ratio increases the degree of labeling. Start with 20:1.[11]
Molar Ratio (EDC:Linker) 2:1 to 5:1Ensures efficient activation of the carboxyl group.[8]
Molar Ratio (Sulfo-NHS:Linker) 5:1 to 10:1Stabilizes the active intermediate.[8]
Activation pH 5.0 - 6.0 (MES Buffer)Optimal pH for EDC/Sulfo-NHS activation.[6]
Conjugation pH 7.2 - 8.5 (PBS Buffer)Efficiently deprotonates lysine amines for reaction.[]
Activation Time 15 - 30 minutesSufficient time to form the Sulfo-NHS ester.[8]
Conjugation Time 1 - 2 hours at RT or Overnight at 4°CLonger incubation can increase conjugation yield.[11]
Quenching Time 15 - 30 minutesEnsures complete deactivation of reactive esters.[11]

References

Application Notes and Protocols for Propargyl-PEG-Acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the drug payload. The choice of linker profoundly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile.

Propargyl-PEG-acid is a heterobifunctional linker that offers significant advantages in ADC development. Its structure comprises three key components:

  • A propargyl group , which contains a terminal alkyne. This functional group enables highly efficient and specific conjugation to azide-modified drug payloads via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[1][2][]

  • A polyethylene glycol (PEG) chain . The hydrophilic PEG spacer enhances the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic drug payloads.[4] This increased solubility can mitigate aggregation, improve in vivo stability, prolong circulation half-life, and reduce immunogenicity.[4]

  • A carboxylic acid group . This terminal group allows for straightforward conjugation to primary amines, such as the lysine residues present on the surface of antibodies, forming a stable amide bond.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs.

Key Advantages of this compound Linkers in ADCs

The incorporation of a this compound linker into an ADC construct offers several key benefits:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The PEG component of the linker increases the overall hydrophilicity of the ADC, reducing the tendency for aggregation and improving solubility.[4]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a "shield" around the payload, potentially reducing clearance rates and leading to a longer circulation half-life.[4]

  • Site-Specific Conjugation Potential: The "click chemistry" reaction between the propargyl group and an azide-modified drug is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups. This allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR).[1][]

  • Versatility: The bifunctional nature of the linker allows for a two-step conjugation strategy, providing flexibility in the experimental design.

Structural Representation and Conjugation Strategy

The general structure of an ADC utilizing a this compound linker is depicted below. The process involves two main steps: first, the this compound linker is conjugated to the antibody, and second, the azide-modified drug payload is attached to the linker via click chemistry.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody (mAb) Linker This compound Linker Antibody->Linker Amide Bond (Lysine Residue) Drug Cytotoxic Drug (Azide-Modified) Linker->Drug Triazole Ring (Click Chemistry)

Caption: General structure of an ADC with a this compound linker.

Experimental Workflow for ADC Development

The development of an ADC using a this compound linker follows a multi-step process, from antibody and drug modification to the final characterization of the conjugate.

ADC_Workflow start Start antibody_mod Antibody Preparation (e.g., Buffer Exchange) start->antibody_mod linker_conjugation Linker Conjugation: Antibody + this compound antibody_mod->linker_conjugation purification1 Purification 1 (e.g., SEC) linker_conjugation->purification1 click_reaction Click Chemistry: Antibody-Linker + Azide-Drug purification1->click_reaction drug_mod Drug Payload Preparation (Azide Modification) drug_mod->click_reaction purification2 Purification 2 (e.g., HIC, SEC) click_reaction->purification2 characterization ADC Characterization (DAR, Purity, Potency) purification2->characterization end End characterization->end

Caption: Experimental workflow for ADC synthesis and characterization.

Data Presentation: Quantitative Analysis of a Representative ADC

The following tables summarize typical quantitative data for a hypothetical HER2-targeted ADC constructed using a Propargyl-PEG linker and a monomethyl auristatin E (MMAE) payload.

Table 1: Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

ParameterMethodResultReference
Average DARHydrophobic Interaction Chromatography (HIC)3.8[5][6]
Average DARLC-MS3.9[7][8]
Unconjugated AntibodyHIC< 5%[6]
AggregatesSize Exclusion Chromatography (SEC)< 2%[9]

Table 2: In Vitro Cytotoxicity of HER2-Targeted ADC

Cell LineHER2 ExpressionIC50 (ng/mL)Reference
SK-BR-3High (+++)15.2[10]
NCI-N87High (+++)21.5[10]
MDA-MB-468Low (+)> 1000[10]
MCF7Negative (-)> 1000[10]

Table 3: In Vivo Efficacy in a Xenograft Model (NCI-N87)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Reference
Vehicle Control-0[11][12]
Unconjugated Antibody1035[11][12]
HER2-ADC175[11][12]
HER2-ADC598 (regression)[11][12]

Experimental Protocols

Protocol 1: Conjugation of this compound to Antibody

This protocol describes the conjugation of the carboxylic acid group of this compound to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the reaction buffer (PBS, pH 7.4) to a final concentration of 5-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.5:1.5 (this compound:EDC:NHS) is recommended.

    • Incubate the mixture at room temperature for 30 minutes to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated this compound solution to the antibody solution. A molar excess of 5-20 fold of the activated linker over the antibody is a good starting point for optimization.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the antibody-linker conjugate using an SEC column to remove excess linker and other small molecules.

    • Collect the fractions containing the purified conjugate.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis at 280 nm).

    • Characterize the conjugate by LC-MS to confirm the attachment of the linker.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction to conjugate an azide-modified drug payload to the propargyl-functionalized antibody.

Materials:

  • Propargyl-functionalized antibody (from Protocol 1)

  • Azide-modified drug payload

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS, pH 7.0)

  • Purification system (e.g., HIC or SEC)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).

    • Dissolve the azide-modified drug payload in a suitable solvent (e.g., DMSO).

  • Conjugation Reaction:

    • In a reaction vessel, add the propargyl-functionalized antibody.

    • Add the azide-modified drug payload to the antibody solution. A molar excess of 2-5 fold of the drug over the linker is a typical starting point.

    • In a separate tube, premix the CuSO4 and THPTA solutions (a 1:5 molar ratio is common) and add this to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the final ADC using a suitable chromatography method such as HIC or SEC to remove unreacted drug payload, catalyst, and other reagents.

    • Collect the fractions corresponding to the ADC.

  • Characterization:

    • Perform a comprehensive characterization of the purified ADC as described in Protocol 3.

Protocol 3: Characterization of the Final ADC

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity of the ADC.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100

2. DAR and Molecular Weight Confirmation by LC-MS

LC-MS provides a precise measurement of the molecular weight of the different ADC species, confirming the DAR and the integrity of the conjugate.

Materials:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

  • Reversed-phase C4 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Dilute the ADC sample to 0.1-0.5 mg/mL in Mobile Phase A.

  • LC-MS Method:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Apply a gradient to elute the ADC species.

    • Acquire mass spectra in the appropriate mass range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.

    • Calculate the average DAR based on the relative abundance of each species.

3. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines with varying levels of target antigen expression.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC and control antibodies

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and a relevant isotype control.

  • Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).

  • Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software.

Signaling Pathway

The following diagram illustrates a simplified HER2 signaling pathway, a common target for ADCs in breast and gastric cancers. Upon binding of an anti-HER2 ADC, the receptor-ADC complex is internalized, leading to the release of the cytotoxic payload inside the cancer cell.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Dimerization Internalization Internalization HER2->Internalization RAS RAS HER2->RAS Activation PI3K PI3K HER3->PI3K Activation ADC Anti-HER2 ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Apoptosis Inhibition Payload Released Payload Lysosome->Payload Drug Release Payload->Apoptosis Induction

Caption: Simplified HER2 signaling pathway and ADC mechanism of action.[13][14][15][16][17]

Disclaimer

The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols provided are intended as a guide and may require optimization for specific antibodies, drug payloads, and experimental conditions.

References

application of Propargyl-PEG-acid in targeted drug delivery systems.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG-acid is a heterobifunctional linker that has emerged as a valuable tool in the development of targeted drug delivery systems.[1][2] Its unique structure, featuring a terminal propargyl group for "click" chemistry and a carboxylic acid for amine coupling, allows for the precise and versatile construction of sophisticated drug delivery vehicles.[2][3] The polyethylene glycol (PEG) spacer enhances solubility, reduces immunogenicity, and prolongs circulation time, making it an ideal component for in vivo applications.[4][5] This document provides detailed application notes and protocols for the use of this compound in creating targeted drug delivery systems, such as nanoparticles and liposomes.

Core Principles and Applications

The primary utility of this compound lies in its ability to link different components of a drug delivery system together in a controlled manner. The carboxylic acid end can be activated to react with amine-containing molecules, such as the surface of a nanoparticle or a drug molecule with a primary amine.[6] The propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and specific reaction for attaching azide-modified molecules, such as targeting ligands (e.g., peptides, antibodies, or small molecules).[3][7] This dual functionality enables the construction of drug delivery systems with tailored properties for targeting specific cells or tissues.

This compound has been utilized in the development of:

  • Targeted Nanoparticles: Surface modification of polymeric nanoparticles (e.g., PLGA) to attach targeting moieties for cancer therapy.[8]

  • Functionalized Liposomes: Incorporation into lipid bilayers to present targeting ligands on the liposome surface.[9]

  • Antibody-Drug Conjugates (ADCs): As a linker to connect cytotoxic drugs to antibodies.[10]

  • PROTACs (Proteolysis Targeting Chimeras): To link a target-binding molecule and an E3 ligase ligand.[10]

Data Presentation: Physicochemical Properties of a Representative Targeted Nanoparticle System

The following tables summarize typical quantitative data for a hypothetical targeted drug delivery system developed using this compound. These values are representative of what can be expected based on literature for similar PEGylated nanoparticle systems.

ParameterNon-Targeted NanoparticlesTargeted Nanoparticles
Particle Size (nm) 155 ± 5.2165 ± 4.8
Polydispersity Index (PDI) 0.12 ± 0.020.15 ± 0.03
Zeta Potential (mV) -15.8 ± 1.5-12.3 ± 1.8
Drug Loading Content (%) 8.5 ± 0.78.2 ± 0.6
Encapsulation Efficiency (%) 88.2 ± 3.185.5 ± 2.9

Table 1: Physicochemical characterization of drug-loaded nanoparticles before and after conjugation of a targeting ligand via this compound.

Time (hours)Cumulative Drug Release (%)
115.2 ± 2.1
430.5 ± 3.5
848.7 ± 4.2
1265.1 ± 3.8
2485.3 ± 4.5
4895.8 ± 2.9

Table 2: In vitro drug release profile from targeted nanoparticles at pH 7.4.

Cell LineIC50 (µM) - Non-TargetedIC50 (µM) - Targeted
Targeted 15.82.5
Non-Targeted 18.217.5

Table 3: In vitro cytotoxicity (IC50) of non-targeted and targeted nanoparticles on a receptor-positive (targeted) and receptor-negative (non-targeted) cell line.

Experimental Protocols

Protocol 1: Synthesis of Propargyl-PEG-Functionalized Nanoparticles

This protocol describes the surface modification of pre-formed polymeric nanoparticles (e.g., PLGA-COOH) with Propargyl-PEG-amine, followed by drug loading.

Materials:

  • Carboxyl-terminated poly(lactic-co-glycolic acid) (PLGA-COOH) nanoparticles

  • Propargyl-PEG-amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Chemotherapeutic drug (e.g., Doxorubicin)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Nanoparticle Suspension: Disperse 100 mg of PLGA-COOH nanoparticles in 10 mL of PBS.

  • Carboxyl Group Activation: Add 20 mg of EDC and 12 mg of NHS to the nanoparticle suspension. Stir for 30 minutes at room temperature to activate the carboxyl groups.

  • PEGylation: Dissolve 50 mg of Propargyl-PEG-amine in 2 mL of DMSO and add it to the activated nanoparticle suspension. Stir for 4 hours at room temperature.

  • Purification: Purify the Propargyl-PEG-nanoparticles by dialysis against deionized water for 48 hours to remove unreacted reagents.

  • Drug Loading: Add 10 mg of the chemotherapeutic drug to the purified nanoparticle suspension. Stir overnight at room temperature in the dark.

  • Final Purification: Remove the unloaded drug by centrifugation or dialysis.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading content, and encapsulation efficiency.

Protocol 2: Conjugation of an Azide-Modified Targeting Ligand via Click Chemistry

This protocol outlines the attachment of an azide-functionalized targeting peptide to the propargyl-functionalized nanoparticles.

Materials:

  • Propargyl-PEG-nanoparticles (from Protocol 1)

  • Azide-modified targeting peptide

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • PBS, pH 7.4

Procedure:

  • Reaction Mixture: In a reaction vessel, suspend 10 mg of Propargyl-PEG-nanoparticles in 5 mL of PBS.

  • Add Ligand: Add a 5-fold molar excess of the azide-modified targeting peptide to the nanoparticle suspension.

  • Prepare Catalyst: In a separate tube, prepare a fresh solution of the copper catalyst by mixing CuSO4 (10 mM) and THPTA (50 mM) in a 1:5 molar ratio in water.

  • Initiate Click Reaction: Add the copper catalyst solution to the nanoparticle-peptide mixture. Immediately after, add a freshly prepared solution of sodium ascorbate (100 mM) to the reaction.

  • Incubation: Gently shake the reaction mixture for 12 hours at room temperature, protected from light.

  • Purification: Purify the targeted nanoparticles by repeated centrifugation and resuspension in PBS to remove the excess ligand and catalyst.

  • Characterization: Confirm the successful conjugation of the targeting ligand and characterize the final product.

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical method to evaluate the drug release profile from the targeted nanoparticles.

Materials:

  • Drug-loaded targeted nanoparticles

  • PBS, pH 7.4 and pH 5.5 (to mimic endosomal pH)

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator

Procedure:

  • Sample Preparation: Suspend 1 mg of drug-loaded targeted nanoparticles in 1 mL of the release buffer (pH 7.4 or 5.5).

  • Dialysis Setup: Place the nanoparticle suspension into a dialysis bag and seal it. Immerse the bag in 50 mL of the same release buffer in a beaker.

  • Incubation: Place the beaker in a shaking incubator at 37°C with gentle agitation.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer from the beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantification: Determine the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol details the evaluation of the cytotoxic effects of the targeted nanoparticles on cancer cells.

Materials:

  • Targeted and non-targeted cancer cell lines

  • Cell culture medium and supplements

  • Drug-loaded targeted and non-targeted nanoparticles

  • Free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the free drug, non-targeted nanoparticles, and targeted nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_targeting Targeting Ligand Conjugation cluster_evaluation In Vitro/In Vivo Evaluation start PLGA-COOH Nanoparticles activation Carboxyl Activation (EDC/NHS) start->activation pegylation PEGylation (Propargyl-PEG-amine) activation->pegylation drug_loading Drug Loading pegylation->drug_loading propargyl_np Propargyl-PEG-NP drug_loading->propargyl_np click_reaction Click Chemistry (CuSO4, NaAsc) propargyl_np->click_reaction azide_ligand Azide-Targeting Ligand azide_ligand->click_reaction targeted_np Targeted-NP click_reaction->targeted_np in_vitro In Vitro Studies (Release, Cytotoxicity) targeted_np->in_vitro in_vivo In Vivo Studies (Efficacy, Biodistribution) targeted_np->in_vivo

Caption: Experimental workflow for the development and evaluation of a targeted drug delivery system.

signaling_pathway cluster_delivery Drug Delivery & Cellular Uptake cluster_action Cellular Action targeted_np Targeted Nanoparticle receptor Target Receptor targeted_np->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release (Low pH) endosome->drug_release Acidification drug Drug drug_release->drug target_site Intracellular Target (e.g., DNA) drug->target_site apoptosis Apoptosis target_site->apoptosis

Caption: Cellular uptake and mechanism of action for a targeted nanoparticle drug delivery system.

logical_relationship cluster_components System Components cluster_assembly Assembly cluster_function Desired Functions drug Therapeutic Drug drug_carrier Drug-Loaded Carrier drug->drug_carrier linker This compound targeted_system Targeted Drug Delivery System linker->targeted_system carrier Nanocarrier (e.g., PLGA) carrier->drug_carrier ligand Targeting Ligand ligand->targeted_system drug_carrier->targeted_system stability Systemic Stability targeted_system->stability targeting Specific Cell Targeting targeted_system->targeting release Controlled Release targeted_system->release efficacy Therapeutic Efficacy targeted_system->efficacy

Caption: Logical relationship of components in a targeted drug delivery system using this compound.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Propargyl-PEG-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG-acid is a heterobifunctional linker widely utilized for the surface modification of nanoparticles. This linker possesses two key functional groups: a terminal propargyl group and a carboxylic acid group, separated by a polyethylene glycol (PEG) spacer. This unique structure allows for a two-step, orthogonal functionalization strategy. The carboxylic acid can form a stable amide bond with amine-functionalized nanoparticles, while the propargyl group is available for subsequent "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This enables the covalent attachment of a wide range of molecules, such as targeting ligands, imaging agents, and therapeutic payloads, to the nanoparticle surface.[3][4]

The PEG spacer enhances the biocompatibility and stability of the nanoparticles by creating a hydrophilic shield.[5][6] This "stealth" property reduces non-specific protein adsorption (opsonization) and uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time in vivo.[5][7]

These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, characterization methods, and representative data to guide researchers in their drug development endeavors.

Data Presentation

Successful surface modification with this compound leads to predictable changes in the physicochemical properties of nanoparticles. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification.

Table 1: Physicochemical Characterization of PLGA Nanoparticles Before and After Surface Modification.

ParameterBare PLGA NanoparticlesPLGA-PEG-Propargyl Nanoparticles
Hydrodynamic Diameter (nm) 150 ± 5175 ± 7
Polydispersity Index (PDI) 0.12 ± 0.020.15 ± 0.03
Zeta Potential (mV) -25 ± 3-15 ± 2
Surface Propargyl Group Density Not ApplicableVaries (e.g., 0.5-5 groups/nm²)

Table 2: Characterization of Gold Nanoparticles (AuNPs) Before and After Surface Modification.

ParameterCitrate-Stabilized AuNPsAuNP-PEG-Propargyl
Hydrodynamic Diameter (nm) 20 ± 235 ± 3
Zeta Potential (mV) -40 ± 4-10 ± 2
Surface Plasmon Resonance (nm) 520525
PEG Grafting Density (chains/nm²) Not Applicable~1.5 - 4

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM to a final concentration of 10-20 mg/mL under an inert atmosphere (argon or nitrogen).[2]

  • Add NHS (1.5 equivalents) to the solution and stir until dissolved.

  • Add EDC (2.0 equivalents) to the solution.[2]

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The resulting solution containing the activated Propargyl-PEG-NHS ester is ready for direct use in the subsequent conjugation step. For long-term storage, the solvent can be removed under vacuum, and the product stored at -20°C under an inert atmosphere.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol details the conjugation of the activated Propargyl-PEG-NHS ester to nanoparticles that have primary amine groups on their surface (e.g., amine-functionalized PLGA or silica nanoparticles).

Materials:

  • Amine-functionalized nanoparticles

  • Activated Propargyl-PEG-NHS ester solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Centrifuge

  • Deionized water

Procedure:

  • Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) at a concentration of 1-10 mg/mL.

  • Add the activated Propargyl-PEG-NHS ester solution to the nanoparticle dispersion. The molar ratio of PEG linker to nanoparticles should be optimized, but a starting point of 100-1000 fold molar excess of the PEG linker is recommended.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 100 mM and incubate for 15-30 minutes.[2]

  • Purify the Propargyl-PEG-functionalized nanoparticles by centrifugation. Resuspend the nanoparticle pellet in deionized water.

  • Repeat the centrifugation and resuspension steps three times to ensure the removal of unreacted reagents.

  • Resuspend the final nanoparticle pellet in a suitable buffer for storage (e.g., PBS or deionized water) at 4°C.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargyl-Functionalized Nanoparticles

This protocol describes the "click" reaction to conjugate an azide-containing molecule (e.g., a targeting ligand, fluorescent dye) to the propargyl-functionalized nanoparticles.

Materials:

  • Propargyl-PEG-functionalized nanoparticles (from Protocol 2)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Deionized water or appropriate buffer

  • Centrifuge

Procedure:

  • Prepare the following stock solutions: 10 mM CuSO₄ in deionized water, 50 mM sodium ascorbate in deionized water (prepare fresh), and 50 mM THPTA or TBTA in deionized water/DMSO.[8]

  • In a reaction tube, disperse the propargyl-functionalized nanoparticles in deionized water or buffer at a concentration of 1 mg/mL.

  • Add the azide-functionalized molecule to the nanoparticle dispersion at a 5-10 fold molar excess relative to the estimated number of propargyl groups on the nanoparticle surface.

  • Add the copper ligand (THPTA or TBTA) to the reaction mixture.

  • Add CuSO₄ to the reaction mixture. The final copper concentration should be in the range of 100-500 µM.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 1-5 mM.[8]

  • Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring, protected from light.

  • Purify the final functionalized nanoparticles by repeated centrifugation and resuspension in deionized water to remove the copper catalyst and excess reagents.

  • Resuspend the final product in a suitable buffer for storage and further use.

Visualizations

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Nanoparticle Conjugation cluster_2 Step 3: Click Chemistry Propargyl_PEG_acid This compound Activated_PEG Propargyl-PEG-NHS (Amine-Reactive) Propargyl_PEG_acid->Activated_PEG Activation EDC_NHS EDC, NHS EDC_NHS->Activated_PEG Amine_NP Amine-Functionalized Nanoparticle Activated_PEG->Amine_NP Propargyl_NP Propargyl-PEG-Nanoparticle Amine_NP->Propargyl_NP Amide Bond Formation Final_NP Targeted Nanoparticle Propargyl_NP->Final_NP Triazole Linkage Azide_Ligand Azide-Functionalized Ligand Azide_Ligand->Final_NP Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Final_NP G cluster_0 Targeted Nanoparticle Delivery cluster_1 Cellular Response Targeted_NP Targeted Nanoparticle (Ligand-PEG-NP) Receptor Cell Surface Receptor Targeted_NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release Drug Released Drug Drug_Release->Drug Cellular_Target Intracellular Target (e.g., DNA, Kinase) Drug->Cellular_Target Signaling_Cascade Signaling Cascade Activation/Inhibition Cellular_Target->Signaling_Cascade Apoptosis Apoptosis Signaling_Cascade->Apoptosis

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using Propargyl-PEG-acid. This "click chemistry" reaction is a highly efficient and versatile tool for bioconjugation, with significant applications in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The polyethylene glycol (PEG) linker offers improved solubility and pharmacokinetic properties to the final conjugate.

Introduction

The CuAAC reaction is a cornerstone of click chemistry, enabling the rapid and specific formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide. This compound is a bifunctional linker featuring a terminal alkyne for the CuAAC reaction and a carboxylic acid for conjugation to other molecules, typically via amide bond formation. This modular approach simplifies the synthesis of complex biomolecules. In the context of PROTACs, the this compound linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating the formation of a ternary complex that leads to the degradation of the target protein.

Data Presentation: CuAAC Reaction Efficiency with PEGylated Alkynes

The following table summarizes typical reaction conditions and outcomes for CuAAC reactions involving PEGylated alkynes and various azides, demonstrating the high efficiency of this conjugation method.

Alkyne ReactantAzide ReactantCatalyst SystemSolventTime (h)Yield (%)Purity (%)Reference
Propargyl-PEG-amineBenzyl azideCuSO₄/Sodium AscorbateDMSO/H₂O4>95>98N/A
mPEG-alkyne4-azidomethyl-7-methoxycoumarinCu(I)scCO₂2482.3>95[1]
This compound derivativeAzide-modified ligandCuSO₄/Sodium Ascorbate/TBTAt-BuOH/H₂O885-95>97N/A
PEG-functionalized alkyneAzide-modified calixareneCuBr/PMDETADMF4884>95N/A
Propargyl alcohol (model)Coumarin azideCuSO₄/THPTA/Sodium AscorbateAqueous Buffer1>90N/A[2][3]

Note: Yields and purity are highly dependent on the specific substrates, reaction scale, and purification methods.

Experimental Protocols

This section provides detailed protocols for a two-step synthesis of a biomolecule conjugate using this compound, involving an initial amide coupling followed by the CuAAC reaction.

Protocol 1: Amide Coupling of this compound to a Primary Amine

This protocol describes the conjugation of the carboxylic acid group of this compound to a molecule containing a primary amine using EDC and NHS as activating agents.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching agent (e.g., hydroxylamine, Tris, or glycine)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • In a reaction vessel, dissolve this compound (1.1 eq) in an appropriate volume of anhydrous DMF or DMSO.

    • Add NHS (1.5 eq) and then EDC (1.5 eq) to the solution.

    • Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester. The activation is most efficient at a pH range of 4.5-7.2.[4]

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule (1.0 eq) in anhydrous DMF or DMSO.

    • Add the activated this compound solution to the amine-containing solution. The reaction with the primary amine is most efficient at pH 7-8.[4]

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. Monitor the reaction progress by LC-MS.

  • Quenching the Reaction:

    • Add a quenching agent to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the alkyne-functionalized intermediate by preparative reverse-phase HPLC to remove excess reagents and byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the click chemistry reaction between the alkyne-functionalized molecule from Protocol 1 and an azide-containing molecule.

Materials:

  • Alkyne-functionalized molecule (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO/water, t-BuOH/water, or DMF)

  • Copper chelating agent (e.g., EDTA)

  • Purification system (e.g., preparative RP-HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyne-functionalized molecule in the chosen solvent.

    • Prepare a stock solution of the azide-containing molecule (1.1 eq) in the same solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a suitable reaction vial, dissolve the alkyne-functionalized molecule (1.0 eq) and the azide-containing molecule (1.1 eq) in the chosen solvent system (e.g., a 1:1 mixture of DMSO and water).

    • Add the copper(I) stabilizing ligand (THPTA or TBTA) to the reaction mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.[2]

    • Add the CuSO₄ solution to the reaction mixture (final concentration typically 50-250 µM).[2]

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the cycloaddition. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.

    • Allow the reaction to proceed at room temperature for 1-8 hours. The reaction can be monitored by LC-MS.

  • Purification:

    • Once the reaction is complete, add a copper-chelating agent like EDTA to the reaction mixture to sequester the catalyst.

    • Purify the final conjugate product using preparative reverse-phase HPLC.

      • Column: C18 or C8 semi-preparative or preparative column.

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A linear gradient from low to high percentage of Mobile Phase B over 20-30 minutes is typically effective. The exact gradient should be optimized based on the hydrophobicity of the product.

      • Detection: Monitor the elution at a suitable wavelength (e.g., 220 nm or 280 nm).

    • Collect the fractions containing the purified product and confirm its identity and purity by LC-MS and NMR.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for CuAAC with this compound cluster_0 Step 1: Amide Coupling cluster_1 Step 2: CuAAC Reaction This compound This compound EDC_NHS EDC/NHS Activation This compound->EDC_NHS Amine-Molecule Amine-Molecule Amide_Coupling Amide Bond Formation Amine-Molecule->Amide_Coupling EDC_NHS->Amide_Coupling Alkyne_Intermediate Alkyne-Functionalized Intermediate Amide_Coupling->Alkyne_Intermediate Purification_1 HPLC Purification Alkyne_Intermediate->Purification_1 CuAAC_Reaction CuAAC 'Click' Reaction Purification_1->CuAAC_Reaction Azide-Molecule Azide-Molecule Azide-Molecule->CuAAC_Reaction Final_Product Final Conjugate CuAAC_Reaction->Final_Product Catalyst CuSO4 / Na-Ascorbate THPTA or TBTA Catalyst->CuAAC_Reaction Purification_2 HPLC Purification Final_Product->Purification_2

Caption: General workflow for the two-step synthesis of a conjugate using this compound.

PROTAC Mechanism of Action

G PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

References

Application Notes and Protocols for EDC/NHS Activation of Propargyl-PEG-Acid for Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG-acid is a bifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics. Its structure incorporates a terminal propargyl group, which can participate in "click" chemistry reactions, and a carboxylic acid group that can be conjugated to primary amines. The activation of the carboxylic acid moiety using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a common and efficient method to form a stable amide bond with amine-containing molecules such as proteins, peptides, antibodies, and small molecule drugs.

These application notes provide a detailed overview of the principles, protocols, and characterization methods for the successful conjugation of this compound to amine-containing molecules using EDC/NHS chemistry.

Principle of the Reaction

The EDC/NHS coupling reaction is a "zero-length" crosslinking method, meaning no part of the crosslinking agents is incorporated into the final product. The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted to a more stable amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, leading to higher coupling efficiencies.[1]

  • Amine Coupling: The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.

The inclusion of NHS or its water-soluble analog (Sulfo-NHS) is highly recommended to improve the efficiency and reproducibility of the conjugation reaction.[1]

Data Presentation

Table 1: Typical Reagent Molar Ratios for EDC/NHS Activation and Coupling
ReagentMolar Ratio (relative to this compound)Notes
EDC 1.5 - 2.0 equivalentsA slight excess ensures efficient activation of the carboxylic acid.
NHS 1.5 - 2.0 equivalentsUsed in equimolar amounts or slight excess relative to EDC to efficiently form the stable NHS ester.
Amine-containing Molecule 1.0 - 1.5 equivalentsThe stoichiometry can be adjusted based on the specific reactants and desired degree of labeling.
Table 2: Recommended Reaction Conditions for Aqueous Two-Step Protocol
ParameterActivation StepCoupling Step
pH 4.5 - 6.07.2 - 8.0
Buffer MES (2-(N-morpholino)ethanesulfonic acid)PBS (Phosphate-Buffered Saline) or Bicarbonate Buffer
Temperature Room TemperatureRoom Temperature
Reaction Time 15 - 30 minutes[2]2 hours to overnight

Experimental Protocols

Materials and Reagents
  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for organic solvent protocol)

  • Dry Dichloromethane (DCM) (for organic solvent protocol)

  • Diisopropylethylamine (DIPEA) (for organic solvent protocol)

Note: Always use high-purity reagents and anhydrous solvents when performing the organic phase protocol. EDC and NHS are moisture-sensitive and should be stored in a desiccator.

Protocol 1: Two-Step Aqueous Phase Conjugation

This is the most common method for conjugating proteins and other biomolecules in an aqueous environment.

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer to the desired concentration.

  • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Add the EDC solution to the this compound solution, followed immediately by the NHS solution. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Coupling to the Amine-containing Molecule

  • Dissolve the amine-containing molecule in Coupling Buffer.

  • Add the activated this compound solution from Step 1 to the amine-containing molecule solution.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

Step 4: Purification of the Conjugate

  • Purify the Propargyl-PEG-amine conjugate from excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF). The choice of method will depend on the size and properties of the conjugate.

Protocol 2: One-Pot Organic Phase Conjugation

This method is suitable for small molecules or substrates that are soluble in organic solvents.

  • Dissolve this compound (1 equivalent) in anhydrous DCM.[2]

  • Add EDC (2 equivalents) and NHS (2 equivalents) to the solution.[2] If necessary, small amounts of anhydrous DMF or DMSO can be used to aid dissolution.

  • Stir the reaction mixture at room temperature for 30 minutes.[2]

  • Add the amine-containing molecule (1.5 equivalents) to the reaction mixture.[2]

  • If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA (1.5 equivalents) to deprotonate the amine.[2]

  • Stir the reaction at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC or LC-MS.[2]

  • Upon completion, the solvent can be removed under reduced pressure, and the crude product can be purified by flash chromatography on silica gel.

Characterization of the Conjugate

Confirmation of successful conjugation is crucial. The following techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the formation of the amide bond and the presence of both the propargyl and the amine-containing molecule's moieties.

    • Expected Chemical Shifts:

      • The disappearance of the carboxylic acid proton of this compound (typically >10 ppm and broad).

      • The appearance of a new amide proton signal (typically between 7-8.5 ppm).

      • Characteristic signals for the propargyl group: the acetylenic proton (-C≡CH) typically appears around 2.5 ppm (triplet) and the methylene protons adjacent to the alkyne (-CH2-C≡CH) around 4.2 ppm (doublet).[3]

      • The characteristic peaks of the polyethylene glycol (PEG) backbone are typically observed as a large multiplet around 3.6 ppm.[3]

      • Signals corresponding to the amine-containing molecule should remain present, possibly with slight shifts for protons near the newly formed amide bond.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to determine the molecular weight of the conjugate and to assess its purity. An increase in molecular weight corresponding to the addition of the Propargyl-PEG moiety confirms successful conjugation. Electrospray ionization (ESI) is a common ionization method for this analysis.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to detect the formation of the amide bond. A characteristic amide I band (C=O stretch) typically appears around 1650 cm-1.

Troubleshooting

IssuePossible CauseSolution
Low or no conjugation Inactive EDC/NHSUse fresh, high-quality EDC and NHS. Store desiccated at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Hydrolysis of NHS-esterPerform the coupling step immediately after the activation step. Ensure the pH of the activation buffer is within the optimal range (4.5-6.0).
Competing nucleophiles in bufferAvoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates during the activation and coupling steps.
Precipitation of protein High concentration of reagentsReduce the concentration of EDC. Ensure the protein is soluble and stable in the chosen reaction buffers.
Unsuitable pHPerform a buffer exchange to ensure the protein is in a buffer at a pH where it is stable and the amine groups are available for reaction.

Visualizations

EDC_NHS_Activation_Pathway Propargyl_PEG_Acid Propargyl-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Propargyl_PEG_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Propargyl_PEG_Acid Hydrolysis NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS Urea Urea Byproduct O_Acylisourea->Urea NHS NHS Conjugate Propargyl-PEG-CONH-R (Stable Amide Bond) NHS_Ester->Conjugate + R-NH2 Amine R-NH2

Caption: Reaction mechanism of EDC/NHS activation of this compound for amine coupling.

Experimental_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Quenching & Purification Dissolve_PEG Dissolve this compound in Activation Buffer (pH 4.5-6.0) Add_Reagents Add EDC and NHS Dissolve_PEG->Add_Reagents Incubate_Activation Incubate 15-30 min at Room Temperature Add_Reagents->Incubate_Activation Mix Combine Activated PEG with Amine Solution Incubate_Activation->Mix Prepare_Amine Prepare Amine Molecule in Coupling Buffer (pH 7.2-8.0) Prepare_Amine->Mix Incubate_Coupling Incubate 2h - Overnight at Room Temperature Mix->Incubate_Coupling Quench Quench Reaction Incubate_Coupling->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Characterize Characterize Product (NMR, LC-MS) Purify->Characterize

Caption: General experimental workflow for the two-step aqueous conjugation.

References

Application Notes and Protocols for Propargyl-PEG-Acid in Hydrogel Formation for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Propargyl-PEG-acid in the formation of hydrogels for tissue engineering applications. Detailed protocols for hydrogel synthesis via click chemistry, characterization, and cell encapsulation are provided, along with expected quantitative data and visualizations to guide experimental design.

Introduction

Poly(ethylene glycol) (PEG) hydrogels are widely utilized as scaffolds in tissue engineering due to their high water content, biocompatibility, tunable mechanical properties, and resistance to protein adsorption.[1][2] However, the bio-inert nature of PEG necessitates modifications to incorporate bioactive cues and create a microenvironment conducive to cell adhesion, proliferation, and differentiation. This compound, a heterobifunctional PEG derivative, offers a versatile platform for creating such advanced hydrogels. The terminal propargyl group enables covalent crosslinking via highly efficient and bioorthogonal "click chemistry" reactions, while the carboxylic acid group can be used for the conjugation of bioactive molecules like cell adhesion peptides (e.g., RGD).[2][3]

Click chemistry, particularly Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the rapid and specific formation of stable hydrogel networks under mild, aqueous conditions, making these methods highly suitable for encapsulating live cells.[3][4] The resulting hydrogels can be tailored to mimic the properties of native extracellular matrix (ECM), providing a three-dimensional environment for tissue regeneration.

Applications in Tissue Engineering

This compound based hydrogels are instrumental in a variety of tissue engineering applications, including:

  • 3D Cell Culture and Encapsulation: Providing a supportive and tunable 3D environment for maintaining cell viability and function.[5]

  • Cartilage and Bone Regeneration: Creating scaffolds with mechanical properties that can be matched to the native tissue, supporting the differentiation of chondrocytes and osteoblasts.[6][7]

  • Wound Healing: Acting as a moist and protective barrier that can be loaded with therapeutic agents to accelerate the healing process.

  • Drug Delivery: Enabling the controlled and sustained release of growth factors and other bioactive molecules to direct tissue formation.

Key Advantages of this compound Hydrogels

  • Bioorthogonality: The click chemistry reactions used for crosslinking are highly specific and do not interfere with biological processes, ensuring high cell viability during encapsulation.[4]

  • Tunability: The mechanical properties, swelling behavior, and degradation kinetics of the hydrogels can be precisely controlled by varying the molecular weight and concentration of the PEG precursors.[6]

  • Biofunctionalization: The acid functional group allows for the covalent attachment of peptides and proteins to promote specific cell-matrix interactions.[2]

  • In Situ Gelation: The rapid kinetics of click chemistry allow for the formation of hydrogels in situ, enabling their use as injectable scaffolds for minimally invasive procedures.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data for PEG hydrogels formed via click chemistry. It is important to note that these values can vary depending on the specific experimental conditions, including the molecular weight of PEG, polymer concentration, and crosslinking chemistry.

Table 1: Gelation Time of Click Chemistry PEG Hydrogels

Crosslinking MethodPrecursor PolymersTypical Gelation Time
SPAACHyaluronic acid and PEG10 - 14 minutes[4]
SPAACChitosan and Hyaluronan21 - 58 minutes[4]
Oxime ChemistryPEG-based6 minutes (pH 6) - 30 minutes (pH 7.2)[4]

Table 2: Mechanical and Physical Properties of PEG Hydrogels

PEG PrecursorConcentration (wt%)Swelling Ratio (Qs)Compressive Modulus (MPa)
PEGDA (various MW)10 - 402.2 - 31.50.01 - 2.46[6]
PEGDA Blend (3400/400 Da)20>80% viability~0.4[8]
PEGDA Blend (3400/400 Da)40~20% viability~1.6[8]
PEG-DA (3.4k & 6k Da)5 - 25~5 - 15G' ~1-100 kPa[9]
OPF (PEG-based)N/A12.7 - 15.1N/A[10]

Table 3: Cell Viability in PEG Hydrogels

Hydrogel SystemCell TypeViability AssayViability (%)
PEG-GelatinAdipose-derived stem cellsLIVE/DEAD>85%[11]
PEGDAChondrocytesLIVE/DEAD74 - 80%[5]
Chitosan/PNIPAM (Thiol-ene)Human mesenchymal stem cellsN/A>95%[4]
DA-crosslinked ChitosanN/AN/A98% (after 21 days)[4]

Experimental Protocols

Protocol 1: Hydrogel Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the formation of a hydrogel by reacting a propargyl-functionalized PEG with an azide-functionalized PEG in the presence of a copper(I) catalyst.

Materials:

  • This compound

  • Azide-terminated PEG (of similar molecular weight)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve this compound in PBS to the desired concentration (e.g., 10% w/v).

    • Dissolve azide-terminated PEG in PBS to the same concentration.

  • Prepare Catalyst and Reducing Agent Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water.

  • Initiate Gelation:

    • In a microcentrifuge tube, mix equal volumes of the this compound and azide-terminated PEG solutions.

    • To initiate the crosslinking, add CuSO₄ solution to a final concentration of 1-5 mM.

    • Immediately add sodium ascorbate solution to a final concentration of 10-50 mM.

    • Gently vortex the solution for a few seconds to ensure thorough mixing.

  • Gel Formation:

    • Pipette the solution into a mold or desired culture vessel.

    • Allow the solution to stand at room temperature or 37°C. Gelation should occur within minutes to an hour. The gelation time can be monitored by inverting the vial.[3]

Protocol 2: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details a copper-free method for hydrogel formation using a strained alkyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.

Materials:

  • This compound (or a PEG functionalized with a strained alkyne like DBCO-PEG)

  • Azide-terminated PEG

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the strained alkyne-functionalized PEG (e.g., DBCO-PEG) in PBS to the desired concentration (e.g., 10% w/v).

    • Dissolve the azide-terminated PEG in PBS to the same concentration.

  • Initiate Gelation:

    • Mix equal volumes of the alkyne-PEG and azide-PEG solutions in a microcentrifuge tube.

    • Gently vortex for a few seconds.

  • Gel Formation:

    • Pipette the mixture into a mold or culture vessel.

    • Gelation will proceed rapidly at room temperature or 37°C, often within seconds to minutes, without the need for a catalyst.[4]

Protocol 3: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement:

  • Prepare hydrogel discs of a known initial weight (W_d, dry weight after lyophilization) or initial swollen weight (W_i).

  • Immerse the hydrogels in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with a kimwipe to remove excess water, and record the weight (W_s).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • Calculate the swelling ratio (Qs) using the formula: Qs = (W_s - W_d) / W_d.[10]

B. Mechanical Testing (Compressive Modulus):

  • Prepare cylindrical hydrogel samples.

  • Perform unconfined compression testing using a mechanical tester (e.g., a dynamic mechanical analyzer).

  • Apply a compressive strain at a constant rate (e.g., 1% strain at 0.5 Hz).

  • The compressive modulus can be determined from the linear region of the stress-strain curve.[4]

Protocol 4: Cell Encapsulation and Viability Assessment

A. Cell Encapsulation:

  • Prepare sterile precursor solutions of this compound and azide-terminated PEG in a cell culture medium (e.g., DMEM).

  • Trypsinize and resuspend cells to the desired density (e.g., 1 x 10⁶ cells/mL) in the azide-terminated PEG solution.

  • If using CuAAC, prepare sterile catalyst and reducing agent solutions at appropriate concentrations to minimize cytotoxicity. For SPAAC, no catalyst is needed.

  • Mix the cell suspension with the this compound solution and, if applicable, the catalyst/reducing agent.

  • Quickly pipette the cell-laden precursor solution into a sterile mold or culture plate.

  • Allow the hydrogel to crosslink at 37°C in a cell culture incubator.

  • After gelation, add a culture medium to the hydrogels to prevent dehydration.

B. Cell Viability Assessment (LIVE/DEAD Assay):

  • After a desired culture period, wash the cell-laden hydrogels with PBS.

  • Prepare a staining solution containing Calcein AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in a serum-free culture medium or PBS, according to the manufacturer's protocol.[5]

  • Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.

  • Wash the hydrogels with PBS.

  • Visualize the stained cells using a fluorescence microscope.

  • Cell viability can be quantified by counting the number of live and dead cells from the acquired images. Viability (%) = (Number of live cells / Total number of cells) x 100.[5]

Visualizations

Signaling Pathways and Experimental Workflows

CuAAC_Hydrogel_Formation cluster_reactants Reactants cluster_catalyst Catalyst System Propargyl_PEG This compound Reaction_Mix Reaction Mixture Propargyl_PEG->Reaction_Mix Azide_PEG Azide-PEG Azide_PEG->Reaction_Mix CuSO4 CuSO₄ (Copper(II) Source) Cu_I Cu(I) Catalyst CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Cu_I->Reaction_Mix Hydrogel Crosslinked PEG Hydrogel Reaction_Mix->Hydrogel Cycloaddition

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for hydrogel formation.

SPAAC_Hydrogel_Formation cluster_reactants Reactants Strained_Alkyne_PEG Strained Alkyne-PEG (e.g., DBCO-PEG) Reaction_Mix Reaction Mixture Strained_Alkyne_PEG->Reaction_Mix Azide_PEG Azide-PEG Azide_PEG->Reaction_Mix Hydrogel Crosslinked PEG Hydrogel Reaction_Mix->Hydrogel Spontaneous Cycloaddition

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for hydrogel formation.

Hydrogel_Characterization_Workflow start Hydrogel Synthesis swell Swelling Ratio Measurement start->swell Equilibrate in PBS mech Mechanical Testing start->mech Prepare samples data Data Analysis swell->data mech->data results Hydrogel Properties (Qs, Modulus) data->results Characterize Properties

Caption: Experimental workflow for hydrogel characterization.

Cell_Encapsulation_Viability_Workflow start Prepare Cell Suspension & Precursors mix Mix Cells and Precursors start->mix gel Dispense and Gel mix->gel culture Culture Cell-Laden Hydrogel gel->culture stain LIVE/DEAD Staining culture->stain image Fluorescence Microscopy stain->image quantify Quantify Viability image->quantify results Cell Viability (%) quantify->results Assess Cytocompatibility

Caption: Workflow for cell encapsulation and viability assessment.

References

Application Notes and Protocols for Creating Fluorescent Probes with Propargyl-PEG-acid for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of highly specific and sensitive fluorescent probes is paramount for advancing our understanding of cellular processes and for the development of targeted therapeutics. Propargyl-PEG-acid is a versatile heterobifunctional linker that enables the construction of sophisticated fluorescent probes for cellular imaging. Its unique structure, featuring a terminal propargyl group for "click" chemistry, a polyethylene glycol (PEG) spacer, and a carboxylic acid handle, offers a powerful toolkit for researchers.

The propargyl group allows for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, enabling the conjugation of the linker to azide-modified fluorescent dyes. The carboxylic acid can be activated to form a stable amide bond with amine-containing molecules, such as targeting ligands (e.g., peptides, antibodies, small molecules), allowing for the precise delivery of the probe to specific cellular compartments or biomarkers.

The inclusion of a PEG spacer is crucial for improving the physicochemical properties of the resulting fluorescent probe. PEGylation is known to enhance aqueous solubility, reduce non-specific binding to cells and proteins, and can improve the quantum yield and photostability of the conjugated fluorophore.[1] These properties are highly desirable for generating high-contrast and high-resolution images in complex biological environments.

This document provides detailed application notes and experimental protocols for the synthesis and application of fluorescent probes based on this compound for cellular imaging.

Data Presentation

The use of a PEG linker in fluorescent probes can significantly enhance their photophysical properties and reduce non-specific interactions, leading to improved imaging quality. The following table summarizes a quantitative comparison of key performance metrics for fluorescent probes with and without a PEG linker. The data is based on studies comparing PEGylated and unPEGylated fluorochrome-bearing peptides and illustrates the typical improvements observed with PEGylation.

PropertyUnPEGylated ProbePEGylated ProbeFold Improvement
Quantum Yield (Φ)
Near-Infrared Dye (IR-783)0.0530.16~3.0x[1]
Fluorescein0.500.59~1.2x[1]
Non-Specific Cell Binding HighLowSignificantly Reduced[1]
Photostability ModerateHighEnhanced
Aqueous Solubility Low to ModerateHighEnhanced

Signaling Pathway and Experimental Workflow

To visualize the underlying principles and the practical steps involved in using this compound based fluorescent probes, the following diagrams have been generated using the DOT language.

G Mechanism of a Targeted Fluorescent Probe cluster_probe Fluorescent Probe cluster_cell Target Cell Propargyl_PEG_Acid This compound Fluorophore Azide-Fluorophore Propargyl_PEG_Acid->Fluorophore Click Chemistry Targeting_Ligand Targeting Ligand (e.g., Peptide) Propargyl_PEG_Acid->Targeting_Ligand Amide Bond Receptor Target Receptor Targeting_Ligand->Receptor Binding Cell_Membrane Cell Membrane Internalization Receptor-Mediated Endocytosis Receptor->Internalization Cellular_Response Cellular Response/ Localization Internalization->Cellular_Response Cellular_Response->Fluorophore Fluorescence Signal

Caption: Mechanism of a targeted fluorescent probe action.

G Experimental Workflow for Cellular Imaging cluster_synthesis Probe Synthesis cluster_cell_prep Cellular Imaging Activate_Acid 1. Activate Carboxylic Acid of this compound Conjugate_Ligand 2. Conjugate Targeting Ligand Activate_Acid->Conjugate_Ligand Purify_Intermediate 3. Purify Intermediate Conjugate_Ligand->Purify_Intermediate Click_Reaction 4. Perform Click Chemistry with Azide-Fluorophore Purify_Intermediate->Click_Reaction Purify_Probe 5. Purify Final Probe Click_Reaction->Purify_Probe Cell_Culture 6. Cell Culture and Seeding Probe_Incubation 7. Incubate Cells with Probe Cell_Culture->Probe_Incubation Wash_Cells 8. Wash to Remove Unbound Probe Probe_Incubation->Wash_Cells Fix_Permeabilize 9. Fix and Permeabilize (Optional) Wash_Cells->Fix_Permeabilize Imaging 10. Fluorescence Microscopy Fix_Permeabilize->Imaging

Caption: Experimental workflow for probe synthesis and cellular imaging.

Experimental Protocols

Protocol 1: Synthesis of Propargyl-PEG-Targeting Ligand Intermediate

This protocol describes the activation of the carboxylic acid group of this compound and its conjugation to an amine-containing targeting ligand.

Materials:

  • This compound

  • Amine-containing targeting ligand (e.g., peptide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Activation of this compound: a. Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL. b. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution. c. Stir the reaction mixture at room temperature for 30-60 minutes. The reaction is most efficient at a pH range of 4.5-7.2.[2]

  • Conjugation to the Targeting Ligand: a. Dissolve the amine-containing targeting ligand in the reaction buffer (pH 7.2-7.5). b. Add the activated this compound solution to the targeting ligand solution. A molar excess of the activated PEG linker may be required depending on the ligand. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching the Reaction: a. Add a quenching solution (e.g., 10 mM hydroxylamine) to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification: a. Purify the Propargyl-PEG-Targeting Ligand conjugate using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts. b. Characterize the purified product by mass spectrometry and/or NMR.

Protocol 2: Synthesis of Fluorescent Probe via Click Chemistry

This protocol details the copper-catalyzed click reaction between the propargyl group of the intermediate and an azide-modified fluorescent dye.

Materials:

  • Propargyl-PEG-Targeting Ligand intermediate

  • Azide-modified fluorescent dye

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., PBS or Tris buffer, pH 7.0-8.0)

  • DMSO or DMF for dissolving the dye

  • Purification system (e.g., HPLC or dialysis)

Procedure:

  • Preparation of Stock Solutions: a. Prepare a stock solution of the Propargyl-PEG-Targeting Ligand intermediate in the reaction buffer. b. Prepare a stock solution of the azide-modified fluorescent dye (e.g., 10 mM in DMSO). c. Prepare a 100 mM stock solution of CuSO4 in water. d. Prepare a 200 mM stock solution of THPTA in water or DMSO. e. Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Click Reaction: a. In a reaction vessel, combine the Propargyl-PEG-Targeting Ligand intermediate, the azide-modified fluorescent dye (typically in a slight molar excess), and THPTA (at a 2:1 to 5:1 molar ratio to copper). b. Add the CuSO4 solution to the reaction mixture. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. This reduces Cu(II) to the catalytic Cu(I) species. d. Allow the reaction to proceed at room temperature for 1-4 hours, protected from light. The reaction can be monitored by TLC or LC-MS.

  • Purification: a. Purify the final fluorescent probe using an appropriate method such as reverse-phase HPLC or dialysis to remove the copper catalyst, excess dye, and other reagents. b. Characterize the final product by mass spectrometry and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 3: Cellular Imaging with the Fluorescent Probe

This protocol provides a general procedure for labeling and imaging live or fixed cells with the synthesized fluorescent probe.

Materials:

  • Synthesized fluorescent probe

  • Cell culture medium

  • Cells of interest

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed cell imaging)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) (for intracellular targets in fixed cells)

  • Mounting medium with antifade reagent

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Seeding: a. Culture the cells of interest in the appropriate medium and conditions. b. Seed the cells onto a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight.

  • Probe Incubation (Live Cell Imaging): a. Prepare a working solution of the fluorescent probe in cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM. b. Remove the culture medium from the cells and replace it with the probe-containing medium. c. Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator. Incubation times will vary depending on the probe and cell type.[3]

  • Washing: a. Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or culture medium to remove unbound probe.

  • Fixation and Permeabilization (Optional, for Fixed Cell Imaging): a. After washing, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[4] b. Wash the cells 2-3 times with PBS. c. If targeting an intracellular component, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[4] d. Wash the cells 2-3 times with PBS.

  • Imaging: a. For live-cell imaging, add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. b. For fixed cells, mount the coverslips onto microscope slides using an antifade mounting medium. c. Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen fluorophore. Acquire images using optimal settings for exposure time and gain to maximize signal-to-noise ratio.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Fluorescence Signal - Inefficient probe synthesis or purification- Low probe concentration- Insufficient incubation time- Photobleaching- Verify probe synthesis and purity via mass spectrometry and HPLC.- Optimize probe concentration and incubation time.- Use an antifade mounting medium for fixed cells and minimize light exposure during imaging.[5]
High Background Fluorescence - Incomplete removal of unbound probe- Non-specific binding of the probe- Cellular autofluorescence- Increase the number and duration of washing steps.- Include a blocking step (e.g., with BSA) before probe incubation.- Image an unstained control to assess autofluorescence and adjust imaging settings accordingly.[6][7]
Cell Toxicity (Live Cell Imaging) - High probe concentration- Toxicity of the probe or its components- Perform a dose-response experiment to determine the optimal, non-toxic probe concentration.- Reduce incubation time.- Ensure complete removal of synthesis reagents like copper.
No Specific Staining - Targeting ligand is not binding to its target- The target is not expressed in the chosen cell line- Probe is not cell-permeable (for intracellular targets)- Validate the binding of the targeting ligand through other assays.- Confirm target expression via western blot or immunofluorescence with a validated antibody.- For live-cell imaging of intracellular targets, ensure the probe is designed to be cell-permeable or use a cell-loading agent.

References

Troubleshooting & Optimization

how to improve low yield in Propargyl-PEG-acid click chemistry reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG-acid in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your click chemistry experiments, leading to low yields or other undesirable outcomes.

Issue: Low or No Product Yield

Q1: My click chemistry reaction with this compound is resulting in a very low yield or no product at all. What are the common causes and how can I fix this?

A1: Low or no yield in a CuAAC reaction is a frequent issue with several potential causes. Systematically addressing these points can help identify and solve the problem.

  • Catalyst Inactivation: The active catalyst in the reaction is Copper(I) (Cu(I)), which is easily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1]

    • Solution: Thoroughly degas all solvents and solutions by sparging with an inert gas like argon or nitrogen before use. It is also crucial to use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I) from any residual Cu(II).[1]

  • Impure Reagents: The purity of your this compound and your azide-containing molecule is critical. Impurities can inhibit the catalyst and interfere with the reaction.

    • Solution: Confirm the purity of your starting materials using methods like NMR or mass spectrometry before beginning the reaction.[1]

  • Incorrect Stoichiometry: The molar ratios of the reactants, catalyst, ligand, and reducing agent are crucial for an efficient reaction.

    • Solution: Start by using a slight excess of the alkyne-containing reagent (this compound) relative to the azide. A common starting point is 1.1 equivalents of the alkyne.[1] The catalyst concentration is also key; typically, 1-5 mol% of a Cu(II) source (like CuSO₄) and 5-10 mol% of sodium ascorbate are used.[1]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and pH can significantly impact the reaction rate and final yield.

    • Solution: The CuAAC reaction is generally robust and can be performed in a variety of solvents, including water.[2][3] For PEGylated reagents, aqueous buffers are common. The reaction is typically run at room temperature. The pH of the reaction mixture should be maintained between 4 and 12 for optimal results.[2][3]

Issue: Presence of Side Products

Q2: I'm observing significant side products in my reaction mixture, complicating purification. What are these side products and how can I minimize them?

A2: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of a diyne byproduct.[4]

  • Cause: This side reaction is promoted by the presence of oxygen and Cu(II).

  • Solution:

    • Deoxygenation: As with preventing catalyst inactivation, thoroughly degassing all reaction components is critical.

    • Reducing Agent: The use of a sufficient excess of a reducing agent like sodium ascorbate helps to keep the copper in the +1 oxidation state, minimizing the oxidative homocoupling pathway.[4]

    • Ligands: The use of a copper-chelating ligand can stabilize the Cu(I) catalyst and help to suppress side reactions.[5][6]

Another potential issue when working with this compound is the hydrolysis of ester linkages if the PEG derivative was synthesized using methods that result in an ester bond. The carboxylic acid moiety itself can also participate in side reactions if not properly managed, for example, by reacting with other reagents in the mixture if coupling chemistry is being performed in parallel.

Issue: Difficulty in Product Purification

Q3: I'm struggling to purify my final PEGylated product from the reaction mixture. What are the best strategies for this?

A3: The purification of PEGylated products can be challenging due to their heterogeneous nature and the presence of unreacted starting materials and reaction byproducts.[7]

  • Removal of Copper: Residual copper from the catalyst can interfere with downstream applications.

    • Solution: After the reaction is complete, add a copper-chelating agent such as EDTA to the reaction mixture before proceeding with purification.[1]

  • Separation Techniques:

    • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated product from smaller unreacted starting materials, catalyst, and ligands.[8][]

    • Ion Exchange Chromatography (IEC): IEC can be used to separate molecules based on charge. Since PEGylation can shield the charges on a protein or molecule, this technique can be effective in separating PEGylated species from their un-PEGylated counterparts.[8][]

    • Dialysis/Ultrafiltration: These membrane-based techniques can be used to remove smaller molecular weight impurities, but may not provide high-resolution separation.[8]

Frequently Asked Questions (FAQs)

Q4: What is the optimal ratio of catalyst to ligand to reducing agent?

A4: While the optimal ratios can be substrate-dependent, a good starting point for a robust CuAAC reaction is:

  • Copper Source (e.g., CuSO₄): 1-5 mol%

  • Reducing Agent (e.g., Sodium Ascorbate): 5-10 mol% (or in 3- to 10-fold excess)[1][2]

  • Ligand (e.g., TBTA, THPTA): Typically used in slight excess relative to the copper catalyst (e.g., 5 equivalents relative to copper) to protect the biomolecule from oxidation.[5]

Q5: Can the carboxylic acid group on my this compound interfere with the click reaction?

A5: Generally, the carboxylic acid group is well-tolerated in CuAAC reactions.[4] However, the pH of the reaction medium is an important consideration. At a neutral or slightly basic pH, the carboxylate will be deprotonated and is unlikely to interfere. In some cases, carboxylic acids have even been shown to promote the CuAAC reaction.[3][10] If you are performing subsequent reactions involving the carboxylic acid (e.g., EDC/NHS coupling), ensure the click reaction is complete and the copper catalyst has been removed before proceeding.

Q6: What is the role of a ligand in the reaction, and is it always necessary?

A6: While not always strictly necessary, a ligand serves several important functions in CuAAC reactions, particularly in bioconjugation:

  • Accelerates the Reaction: Ligands can significantly increase the rate of the click reaction.[5][6]

  • Stabilizes the Cu(I) Catalyst: Ligands protect the Cu(I) from oxidation and disproportionation, maintaining a high concentration of the active catalyst.[6]

  • Reduces Cytotoxicity: In biological applications, ligands can chelate the copper ion, reducing its toxicity to living cells.[11]

  • Minimizes Biomolecule Damage: By stabilizing the copper catalyst, ligands help to prevent the generation of reactive oxygen species that can damage sensitive biomolecules.[2][5]

Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations and Ratios for CuAAC Reactions

ReagentRecommended Molar Ratio/ConcentrationPurposeReference(s)
Alkyne (this compound)1.1 equivalents (relative to azide)Drives the reaction to completion.[1]
Azide1.0 equivalentLimiting reagent.[1]
Copper(II) Sulfate (CuSO₄)1-5 mol%Catalyst precursor.[1]
Sodium Ascorbate5-10 mol% (or 3-10 fold excess)Reducing agent to generate and maintain Cu(I).[1][2]
Ligand (e.g., TBTA, THPTA)5 equivalents (relative to copper)Accelerates reaction and protects biomolecules.[5]

Key Experimental Protocols

Protocol 1: General Procedure for this compound Click Chemistry

  • Reagent Preparation:

    • Prepare a stock solution of your azide-containing molecule in a suitable solvent (e.g., water, DMSO).

    • Prepare a stock solution of this compound in the same solvent.

    • Freshly prepare an aqueous solution of sodium ascorbate (e.g., 50 mM).[1]

    • Prepare an aqueous solution of copper(II) sulfate (e.g., 100 mM).[1]

    • If using a ligand, prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the azide solution and the this compound solution.

    • If using a ligand, add it to the mixture.

    • Add the sodium ascorbate solution to the reaction mixture and mix gently.[1]

    • Initiate the reaction by adding the copper(II) sulfate solution.[1]

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature.

    • Monitor the progress of the reaction by an appropriate analytical technique such as TLC, HPLC, or LC-MS until the starting materials are consumed.[1]

  • Workup and Purification:

    • Once the reaction is complete, add a solution of a copper chelator like EDTA to sequester the copper catalyst.

    • Purify the PEGylated product using an appropriate chromatographic technique such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEC).

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Low Yield start Low Yield in Click Reaction q1 Is the Cu(I) catalyst active? start->q1 s1 Degas all solvents and solutions. Use fresh sodium ascorbate. q1->s1 No q2 Are the reagents pure? q1->q2 Yes s1->q2 s2 Verify purity via NMR or Mass Spec. q2->s2 No q3 Is the stoichiometry correct? q2->q3 Yes s2->q3 s3 Use slight excess of alkyne. Optimize catalyst/ligand ratios. q3->s3 No q4 Are reaction conditions optimal? q3->q4 Yes s3->q4 s4 Check pH, temperature, and solvent. q4->s4 No end_node Improved Yield q4->end_node Yes s4->end_node G cluster_pathway Simplified CuAAC Reaction Pathway CuII Cu(II) Source (e.g., CuSO4) CuI Active Cu(I) Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Cu_Alkyne Copper-Acetylide Intermediate CuI->Cu_Alkyne Triazole 1,4-disubstituted Triazole Product CuI->Triazole Regenerated Alkyne This compound Alkyne->Cu_Alkyne Azide Azide-containing Molecule Azide->Triazole Cu_Alkyne->Triazole

References

troubleshooting guide for Propargyl-PEG-acid EDC/NHS coupling.

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of Propargyl-PEG-acid in EDC/NHS coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of the EDC/NHS coupling reaction with this compound?

A1: The EDC/NHS coupling reaction consists of two critical steps, each with its own optimal pH range. The initial activation of the carboxylic acid on this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2][3] The subsequent coupling of the activated NHS-ester to a primary amine-containing molecule is most effective at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1][2][4] For a two-step protocol, it is recommended to perform the activation step in a buffer like MES at pH 5.0-6.0, and then adjust the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[1][5]

Q2: What are the recommended buffers for this reaction?

A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the desired reaction.[1]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a commonly used and effective choice.[1][6]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used.[1][7] Other suitable options include borate buffer or sodium bicarbonate buffer.[1] Buffers such as Tris or glycine should be avoided as they contain reactive primary amines.[7]

Q3: How should I prepare and store my EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture and must be handled carefully to maintain their activity.[1]

  • Storage: Store EDC and NHS desiccated at -20°C.[1][8]

  • Handling: Before use, allow the reagent vials to warm to room temperature before opening to prevent condensation.[1][8] It is best to prepare EDC and NHS solutions immediately before use, as they are susceptible to hydrolysis in aqueous solutions.[1] For frequent use, consider aliquoting the reagents into smaller, single-use vials.[1]

Q4: What are the recommended molar ratios of this compound, EDC, and NHS?

A4: The optimal molar ratios can vary depending on the specific molecules being coupled. However, a common starting point is to use a molar excess of EDC and NHS relative to the this compound. A frequently suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups of the this compound.[1][7] It is often necessary to optimize these ratios to achieve the highest coupling efficiency.[7]

Q5: How can I quench the EDC/NHS coupling reaction?

A5: Quenching the reaction is an important step to deactivate any remaining reactive NHS-esters. Common quenching reagents include hydroxylamine, Tris, or glycine, which are added to a final concentration of 10-50 mM.[1][2][5] These reagents will react with and cap any unreacted NHS-esters.[1]

Troubleshooting Guide

One of the most common challenges in EDC/NHS coupling is a low or non-existent yield. The following table outlines potential causes and recommended solutions for troubleshooting your this compound coupling reaction.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.[1][8]Purchase fresh reagents and store them in a desiccator at -20°C.[1] Always allow reagents to warm to room temperature before opening to prevent condensation.[1] Prepare solutions immediately before use.[1]
Suboptimal pH: The activation and coupling steps have different optimal pH ranges.[1][2][3]Verify the pH of your reaction buffers. Use MES buffer at pH 4.5-6.0 for the activation step and a buffer like PBS at pH 7.0-8.5 for the coupling step.[1][5]
Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the reaction.[1][7]Use recommended buffers such as MES for activation and PBS or borate buffer for coupling.[1][6][7]
Hydrolysis of NHS-ester Intermediate: The activated NHS-ester is susceptible to hydrolysis in aqueous solutions, which reverts it to a non-reactive carboxylic acid.[6][9]Perform the coupling step as quickly as possible after the activation step.[1] The half-life of the NHS-ester is significantly shorter at higher pH values.[4]
Precipitation During Reaction Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause the protein to aggregate.[1]Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility.[1]
High EDC Concentration: In some instances, very high concentrations of EDC can lead to precipitation.[1]If you are using a large excess of EDC and observe precipitation, try reducing the concentration.[1]

Experimental Protocols

Two-Step EDC/NHS Coupling of this compound to a Primary Amine-Containing Molecule

This protocol describes the activation of this compound and its subsequent coupling to a molecule containing a primary amine.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

  • Coupling Buffer: PBS (phosphate-buffered saline), pH 7.2-7.5[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5[9]

  • Desalting columns for purification[7]

Procedure:

  • Reagent Preparation: Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.[1][8] Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.[2][10] Dissolve the this compound in the Activation Buffer. Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • To the solution of this compound in Activation Buffer, add a 2-5 fold molar excess of EDC and NHS.[7]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.[7]

  • Purification of Activated PEG (Optional but Recommended):

    • To remove excess EDC and NHS, pass the reaction mixture through a desalting column equilibrated with ice-cold Activation Buffer.[1]

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule in Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.[2][7]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS-esters.[1][7]

    • Incubate for 15 minutes at room temperature.[1]

  • Final Purification:

    • Remove excess unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.[7]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_activation Activation Step cluster_coupling Coupling Step cluster_quenching Quenching cluster_purification Purification prep_peg Dissolve this compound in Activation Buffer (pH 4.5-6.0) activation Add EDC and NHS to This compound solution. Incubate for 15-30 min. prep_peg->activation prep_amine Dissolve Amine-Molecule in Coupling Buffer (pH 7.0-8.5) coupling Combine activated PEG with Amine-Molecule solution. Incubate for 2h to overnight. prep_amine->coupling prep_edc_nhs Prepare fresh EDC and NHS solutions prep_edc_nhs->activation activation->coupling Adjust pH if necessary quenching Add Quenching Buffer (e.g., Tris or Hydroxylamine) coupling->quenching purification Purify conjugate using desalting column quenching->purification

Caption: Experimental workflow for this compound EDC/NHS coupling.

troubleshooting_guide cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_buffer Buffer Composition cluster_hydrolysis NHS-Ester Hydrolysis start Low or No Coupling Yield reagent_check Are EDC/NHS reagents fresh and stored properly? start->reagent_check reagent_yes Yes reagent_check->reagent_yes reagent_no No reagent_check->reagent_no ph_check Is the pH correct for both activation and coupling steps? reagent_yes->ph_check reagent_solution Purchase fresh reagents. Store desiccated at -20°C. Warm to RT before opening. reagent_no->reagent_solution ph_yes Yes ph_check->ph_yes ph_no No ph_check->ph_no buffer_check Does the buffer contain competing amines (e.g., Tris)? ph_yes->buffer_check ph_solution Use MES (pH 4.5-6.0) for activation. Use PBS (pH 7.0-8.5) for coupling. ph_no->ph_solution buffer_yes Yes buffer_check->buffer_yes buffer_no No buffer_check->buffer_no buffer_solution Use non-amine buffers like MES and PBS. buffer_yes->buffer_solution hydrolysis_check Was there a long delay between activation and coupling? buffer_no->hydrolysis_check hydrolysis_yes Yes hydrolysis_check->hydrolysis_yes hydrolysis_solution Minimize time between steps. Perform reaction quickly. hydrolysis_yes->hydrolysis_solution hydrolysis_no No

Caption: Troubleshooting logic for low yield in EDC/NHS coupling.

References

preventing oxidation of the copper catalyst in Propargyl-PEG-acid reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propargyl-PEG-Acid Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of the copper catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, commonly known as "click chemistry."

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of copper catalyst inactivation in my this compound reaction?

The primary cause of inactivation is the oxidation of the catalytically active copper(I) (Cu(I)) species to the inactive copper(II) (Cu(II)) state.[1] This oxidation is typically caused by dissolved oxygen present in the reaction mixture.[1][2] Cu(I) is thermodynamically unstable in the presence of oxygen and will readily oxidize, which can halt or significantly slow down your conjugation reaction.[1]

Q2: Why is it critical to prevent the oxidation of the Cu(I) catalyst?

Preventing the oxidation of the Cu(I) catalyst is crucial for several reasons:

  • Reaction Efficiency: The CuAAC reaction is catalyzed by Cu(I), not Cu(II). Oxidation to Cu(II) will result in low or no product yield.

  • Reproducibility: Inconsistent levels of catalyst oxidation can lead to variable reaction rates and yields, making your experiments difficult to reproduce.

  • Minimizing Side Reactions: The presence of Cu(II) and oxygen can promote undesirable side reactions, most notably the oxidative homocoupling of alkynes, known as Glaser coupling, which leads to byproduct formation.[2][3]

Q3: What are the most effective strategies to prevent Cu(I) oxidation?

There are three main strategies that are often used in combination:

  • In Situ Generation of Cu(I): The most common method is to generate the active Cu(I) catalyst in situ from a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is the most widely used reducing agent for this purpose.[4] A slight excess of sodium ascorbate is recommended to counteract dissolved oxygen and prevent oxidative homocoupling byproducts.[4][5]

  • Use of Stabilizing Ligands: Nitrogen-based ligands are essential for stabilizing the Cu(I) catalyst. These ligands chelate the copper ion, protecting it from oxidation and disproportionation, which in turn accelerates the reaction rate and can reduce the cytotoxicity of copper in biological applications.[6] Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA) are highly recommended for bioconjugation reactions.[7][8]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as argon or nitrogen, is a highly effective way to minimize the exposure of the reaction to oxygen. This can be achieved by degassing the solvents and sparging the reaction mixture with an inert gas. For highly sensitive reactions, working in a glovebox provides the best protection.

Q4: Which stabilizing ligand should I choose for my this compound reaction?

The choice of ligand depends on your specific experimental conditions, particularly the solvent system and the sensitivity of your biomolecules. For aqueous bioconjugation reactions, water-soluble ligands are preferred. Comparative studies have shown the following order of activity in accelerating the CuAAC reaction: BTTAA > BTTES > THPTA > TBTA .[9]

  • BTTAA and BTTES: These are newer generation ligands that have shown the highest activity and are highly effective in promoting the reaction, even at low copper concentrations.[9]

  • THPTA: A widely used and effective water-soluble ligand that is superior to TBTA in aqueous systems in terms of reaction rate and protection against air oxidation.

  • TBTA (Tris(benzyltriazolylmethyl)amine): One of the first ligands used for CuAAC, it is highly effective but has limited solubility in aqueous media.[6]

Q5: What is the optimal order of addition for the reagents?

The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is as follows:

  • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA or BTTAA). This allows for the formation of the copper-ligand complex.

  • Add this premixed catalyst solution to the solution containing your this compound and the azide-functionalized molecule.

  • Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

Adding the sodium ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[10]

Troubleshooting Guide

Issue Encountered Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen.[1][2]- Ensure you are using a sufficient excess of a freshly prepared reducing agent like sodium ascorbate.[4][5]- Use a stabilizing ligand (e.g., THPTA, BTTAA) to protect the Cu(I) catalyst.[6][7]- Degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen).
Incorrect Reagent Stoichiometry: Suboptimal ratios of catalyst, ligand, or reducing agent.- Optimize the concentrations of copper, ligand, and reducing agent. Refer to the quantitative data tables below for typical ranges.
Poor Reagent Quality: Degradation of this compound or the azide starting material.- Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, mass spectrometry).
Reaction Starts but Does Not Go to Completion Depletion of the Reducing Agent: The reducing agent has been consumed by reacting with dissolved oxygen over time.- Cap the reaction vessel to minimize further oxygen ingress.[1]- Consider adding a second portion of the freshly prepared reducing agent.
Formation of Alkyne Homocoupling (Glaser) Byproducts Presence of Cu(II) and Oxygen: This side reaction is promoted by the presence of Cu(II) and oxygen.[2][3]- Increase the concentration of the reducing agent (sodium ascorbate) to ensure the copper remains in the Cu(I) state.[3]- Ensure thorough deoxygenation of the reaction mixture.
Biomolecule Degradation Copper-Mediated Damage: Unbound copper ions and reactive oxygen species (ROS) generated in the presence of copper and a reducing agent can damage sensitive biomolecules like proteins and DNA.- The use of a chelating ligand is essential to protect biomolecules by sequestering the copper ion. Water-soluble ligands like THPTA and BTTAA are particularly effective.[7][9]- Keep the reaction time as short as possible by optimizing other parameters.

Data Presentation

Table 1: Comparison of Copper-Stabilizing Ligands in CuAAC Reactions
LigandRelative ActivityKey CharacteristicsRecommended For
BTTAA Very High[9]High water solubility, very effective at low copper concentrations, high biocompatibility.[7][9]Bioconjugation, in vivo and in vitro applications.
BTTES High[9]High water solubility, high biocompatibility.[9]Bioconjugation, in vivo and in vitro applications.
THPTA Moderate[9]High water solubility, good protection against air oxidation.Aqueous bioconjugation reactions.
TBTA Low (in aqueous media)[9]Low water solubility, effective in organic or mixed solvents.Organic synthesis.

Data synthesized from a comparative study on the efficacy of different ligands in accelerating CuAAC reactions.[9]

Table 2: Typical Reagent Concentrations for Bioconjugation CuAAC Reactions
ReagentTypical Concentration RangeNotes
CuSO₄ 50 µM - 250 µMHigher concentrations can increase reaction rate but also potential for biomolecule damage.
Ligand (e.g., THPTA, BTTAA) 1:1 to 5:1 (Ligand:Copper)A 5:1 ratio is often recommended for bioconjugation to protect biomolecules from oxidation.[1]
Sodium Ascorbate 2.5 mM - 5 mMAn excess is required to counteract dissolved oxygen and ensure complete reduction of Cu(II) to Cu(I).[4][5]
This compound / Azide >10 µMReaction rates are dependent on reactant concentrations.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with this compound

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Stabilizing ligand (e.g., THPTA or BTTAA)

  • Degassed buffer (e.g., phosphate buffer, pH 7)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the degassed buffer.

    • Prepare a stock solution of the azide-containing molecule in the degassed buffer.

    • Prepare a 20 mM stock solution of CuSO₄ in degassed water.

    • Prepare a 100 mM stock solution of the stabilizing ligand (e.g., THPTA) in degassed water.

    • Crucially, prepare a fresh 300 mM stock solution of sodium ascorbate in degassed water immediately before use. Ascorbic acid is unstable in solution and oxidizes quickly.[11]

  • Reaction Setup (under inert atmosphere if possible):

    • In a reaction vial, combine the this compound and the azide-containing molecule to their desired final concentrations.

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of Cu:ligand is recommended. Mix well.

    • Add the catalyst premix to the reaction vial containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture.

  • Reaction and Monitoring:

    • Gently mix the reaction and allow it to proceed at room temperature. It is advisable to cap the tube to minimize oxygen diffusion.[1]

    • Reaction times can vary from a few minutes to several hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE for protein conjugations).

  • Work-up and Purification:

    • Once the reaction is complete, the copper catalyst can be removed by adding a chelating agent like EDTA.

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and the copper-EDTA complex.

Mandatory Visualizations

G Experimental Workflow for Preventing Copper Catalyst Oxidation cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_process Reaction & Purification prep_reagents Prepare stock solutions of: - this compound - Azide molecule - CuSO4 - Ligand (THPTA/BTTAA) degas Degas all solutions (Ar or N2 sparging) prep_reagents->degas prep_ascorbate Prepare FRESH solution of Sodium Ascorbate initiate Initiate reaction by adding Sodium Ascorbate prep_ascorbate->initiate mix_substrates Combine this compound and Azide molecule degas->mix_substrates add_catalyst Add catalyst premix to substrates mix_substrates->add_catalyst premix_catalyst Premix CuSO4 and Ligand (e.g., 1:5 ratio) premix_catalyst->add_catalyst add_catalyst->initiate react Incubate at room temperature (capped vial) initiate->react monitor Monitor progress (LC-MS, HPLC, etc.) react->monitor quench Quench with EDTA to chelate copper monitor->quench purify Purify conjugate (SEC, Dialysis, etc.) quench->purify G Troubleshooting Logic for Low Yield in CuAAC Reactions problem Low or No Product Yield cause1 Catalyst Oxidation (Cu(I) -> Cu(II)) problem->cause1 cause2 Side Reactions (Glaser Coupling) problem->cause2 cause3 Reagent/Condition Issues problem->cause3 solution1a Increase Sodium Ascorbate Concentration cause1->solution1a solution1b Add/Optimize Stabilizing Ligand (e.g., BTTAA) cause1->solution1b solution1c Degas Solvents & Use Inert Atmosphere cause1->solution1c solution2 Ensure Sufficient Reducing Agent & Anaerobic Conditions cause2->solution2 solution3 Verify Reagent Purity & Optimize Stoichiometry cause3->solution3

References

optimizing stoichiometry for Propargyl-PEG-acid bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG-acid bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing stoichiometry, troubleshooting common issues, and offering detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains three key components: a terminal propargyl group (an alkyne), a polyethylene glycol (PEG) spacer, and a carboxylic acid group.[1] This structure allows for a two-step conjugation process. The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules. The propargyl group can then be used in a highly specific "click" chemistry reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach another molecule containing an azide group.[1][2] This versatility makes it valuable in drug delivery, proteomics, and the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.[1][3]

Q2: What are the key reaction steps for using this compound?

There are typically two main stages:

  • Amine Coupling: The carboxylic acid group of the this compound is first activated, most commonly using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a more reactive NHS ester. This activated PEG linker is then reacted with a molecule containing a primary amine.[1][4]

  • Click Chemistry: The propargyl group on the now-conjugated PEG linker is reacted with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][2]

Q3: What are the optimal pH conditions for the two main reaction steps?

The two steps have different optimal pH ranges for maximum efficiency:

Reaction StepOptimal pH RangeRationale
EDC/NHS Activation 4.5 - 7.2This pH range is most efficient for the formation of the NHS ester intermediate.[1][4][5]
Amine Coupling 7.0 - 8.0In this range, the primary amines are deprotonated and thus more nucleophilic, leading to efficient reaction with the NHS ester.[1][5]
CuAAC (Click Chemistry) Neutral (e.g., PBS)This reaction is typically performed in buffers like Phosphate-Buffered Saline (PBS).[1]

Q4: How should I store this compound?

This compound should be stored at 2-8°C under an inert gas like nitrogen to prevent degradation from moisture and oxidation.[1] It is also advisable to allow the reagent to come to room temperature before opening to avoid moisture condensation.[4]

Troubleshooting Guide

Issue 1: Low or no yield in the EDC/NHS coupling reaction.

Potential Cause Recommended Solution
Hydrolysis of NHS-ester The NHS-ester intermediate is sensitive to water. Perform the activation step in an anhydrous solvent like DMF or DMSO. Ensure the reaction of the NHS-activated molecule with the primary amine is carried out promptly after activation.[1][6]
Inactive EDC/NHS Reagents EDC is particularly sensitive to hydrolysis. Use fresh, high-purity EDC and NHS. Store them in a desiccator.
Incorrect Stoichiometry The molar ratio of EDC and NHS to the this compound is crucial. A slight excess of EDC and NHS is generally recommended. Start with 1.5 equivalents of both EDC and NHS relative to the PEG-acid.[1]
Competing Reactions Buffers containing primary amines (like Tris) or carboxylates will compete in the reaction. Use a non-amine, non-carboxylate buffer such as MES for the activation step and PBS for the coupling step.[4][6]
Low Reactivity of Amine Ensure the target amine is a primary amine and is sterically accessible for optimal reactivity.[6]

Issue 2: Low or no yield in the CuAAC (Click Chemistry) reaction.

Potential Cause Recommended Solution
Oxidation of Copper Catalyst The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) by oxygen. Thoroughly degas all solvents and solutions by sparging with an inert gas like argon or nitrogen. Always include a reducing agent, such as sodium ascorbate, in the reaction mixture to regenerate Cu(I).[6]
Impure Reagents Impurities in either the propargyl-PEG conjugate or the azide-containing molecule can inhibit the catalyst. Confirm the purity of your starting materials using methods like NMR or mass spectrometry.[6]
Incorrect Reagent Stoichiometry Suboptimal ratios of the catalyst, ligand, or reducing agent can lead to low yields. A general starting point is a 1.1 equivalent of the alkyne relative to the azide, 1-5 mol% of a Cu(II) source (like CuSO₄), and 5-10 mol% of sodium ascorbate.[6]
Catalyst Contamination Residual copper from the click reaction can interfere with downstream applications. After the reaction is complete, add a copper-chelating agent like EDTA before purification.[6]

Experimental Protocols & Workflows

Protocol 1: EDC/NHS Activation of this compound and Amine Coupling

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • MES Buffer (0.1 M, pH 4.5-6.0)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching agent (e.g., hydroxylamine, Tris, or glycine)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Reagent Preparation: Allow all reagents to reach room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.

  • Activation Step:

    • Dissolve this compound in MES buffer.

    • Add 1.5 molar equivalents of EDC followed by 1.5 molar equivalents of NHS.[1]

    • Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester.[1]

  • Coupling Step:

    • Dissolve the amine-containing molecule in PBS (pH 7.2-7.5).

    • Add the activated Propargyl-PEG-NHS ester solution to the amine-containing solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching agent like hydroxylamine to stop the reaction by hydrolyzing any unreacted NHS esters.

  • Purification: Purify the resulting Propargyl-PEG-conjugate using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Reverse Phase HPLC to remove excess reagents and byproducts.

EDC_NHS_Coupling_Workflow Propargyl_PEG_Acid This compound in MES Buffer EDC_NHS Add 1.5 eq. EDC & 1.5 eq. NHS Propargyl_PEG_Acid->EDC_NHS 1 Activation Activation (15-30 min, RT) EDC_NHS->Activation 2 Activated_Ester Propargyl-PEG-NHS Ester Activation->Activated_Ester 3 Coupling Coupling Reaction (2h RT or O/N 4°C) Activated_Ester->Coupling 4 Amine_Molecule Amine-containing Molecule in PBS Amine_Molecule->Coupling 4 Quench Quench Reaction (e.g., Hydroxylamine) Coupling->Quench 5 Purification Purification (HPLC, SEC) Quench->Purification 6 Final_Product Purified Propargyl-PEG Conjugate Purification->Final_Product 7

Caption: Workflow for EDC/NHS-mediated coupling of this compound to an amine-containing molecule.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for the click chemistry reaction between the propargyl group of a Propargyl-PEG conjugate and an azide-containing molecule.

Materials:

  • Purified Propargyl-PEG conjugate

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA or TBTA ligand (optional, but recommended)

  • Reaction buffer (e.g., PBS, deoxygenated)

  • DMSO or DMF for dissolving reagents

  • Copper chelator (e.g., EDTA)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the Propargyl-PEG conjugate and the azide-containing molecule in a suitable solvent (e.g., deoxygenated PBS or DMSO).

    • Prepare a fresh 100 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 200 mM stock solution of Sodium Ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, combine the Propargyl-PEG conjugate and the azide-containing molecule in deoxygenated reaction buffer. A slight excess (e.g., 1.1 equivalents) of the alkyne or azide component can be used to drive the reaction to completion.[6]

    • If using a ligand, add it to the mixture.

  • Reaction Initiation:

    • Add the sodium ascorbate solution to the mixture, followed by the CuSO₄ solution to initiate the reaction.[6]

    • The final concentration for the catalyst is typically 1-5 mol% Cu(II) and 5-10 mol% sodium ascorbate.[6]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by TLC or HPLC if possible.

  • Work-up and Purification:

    • Once the reaction is complete, add a copper chelator like EDTA to sequester the catalyst.[6]

    • Purify the final bioconjugate product via chromatography (e.g., SEC or RP-HPLC) to remove the catalyst and unreacted starting materials.

CuAAC_Workflow Start_Materials Propargyl-PEG Conjugate + Azide Molecule in Degassed Buffer Add_Reagents Add Sodium Ascorbate & CuSO₄ Start_Materials->Add_Reagents 1. Initiate Click_Reaction Click Reaction (1-4h, RT) Add_Reagents->Click_Reaction 2. Incubate Crude_Product Crude Reaction Mixture Click_Reaction->Crude_Product 3. Complete Chelate_Copper Add Copper Chelator (e.g., EDTA) Crude_Product->Chelate_Copper 4. Quench Purification Purification (HPLC, SEC) Chelate_Copper->Purification 5. Purify Final_Product Purified Final Bioconjugate Purification->Final_Product 6. Isolate

References

how to avoid hydrolysis of activated Propargyl-PEG-acid NHS ester.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG-acid NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing clear troubleshooting guidance and answers to frequently asked questions. The primary focus is on preventing the hydrolysis of the activated N-hydroxysuccinimide (NHS) ester, a critical factor for achieving high conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound NHS ester and what is it used for?

This compound NHS ester is a chemical modification reagent. It contains a propargyl group, a polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][2] The propargyl group allows for "click" chemistry reactions with azide-containing molecules.[1][2] The PEG spacer enhances hydrophilicity and solubility.[2] The NHS ester reacts with primary amines (like those on lysine residues of proteins) to form stable amide bonds.[3][4][5] This reagent is commonly used for bioconjugation, attaching the PEG and alkyne functionality to proteins, antibodies, or other biomolecules.[1][3][6]

Q2: Why is my this compound NHS ester not reacting with my protein/antibody?

The most common reason for failed conjugation is the hydrolysis of the NHS ester.[7][8] The NHS ester is highly susceptible to hydrolysis, especially in aqueous environments, which renders it inactive.[4][9][10] Other factors could include suboptimal pH of the reaction buffer, the presence of primary amine-containing buffers (e.g., Tris), or improper storage of the reagent.[3][11][12][13]

Q3: How can I tell if my this compound NHS ester has hydrolyzed?

Hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which can be detected spectrophotometrically by an increase in absorbance at 260-280 nm.[9][14] A practical way to assess the reactivity of your NHS ester is to compare the absorbance at 260 nm before and after intentional, complete hydrolysis with a mild base.[14][15] If there is no significant change in absorbance, your reagent has likely already hydrolyzed.

Q4: What is the optimal pH for conjugation reactions with NHS esters?

The optimal pH for NHS ester coupling reactions is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[10] The recommended pH range is typically 7.2 to 8.5, with an optimal pH of 8.3-8.5 for many applications.[3][6][9][11] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the rate of NHS ester hydrolysis increases significantly.[3][10][11]

Q5: What solvents and buffers should I use?

  • Dissolving the NHS ester: Always use fresh, anhydrous (water-free) organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][12][16] Prepare the solution immediately before use.[12] Do not prepare stock solutions in aqueous buffers for storage.[12]

  • Reaction Buffer: Use buffers that do not contain primary amines.[12][13] Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffers are good choices.[3][9][16] Avoid buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine.[12][14]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of this compound NHS ester.Ensure the reagent is stored properly under dry conditions and at the recommended temperature. Use anhydrous solvents for dissolution. Prepare the NHS ester solution immediately before use.[12]
Suboptimal reaction pH.Maintain the reaction pH between 7.2 and 8.5, with an optimum around 8.3.[3][9][16] Use a reliable pH meter to check your buffer.
Presence of competing primary amines in the buffer.Use amine-free buffers such as PBS, borate, or bicarbonate buffer.[3][9][16] Avoid Tris or glycine buffers.[12][14]
Inactive reagent due to improper storage.Store the solid NHS ester at -20°C to -80°C in a desiccated environment.[16][17] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[12][17]
Inconsistent results between experiments Variable moisture exposure.Handle the solid NHS ester in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to atmospheric moisture.[17][18]
Degradation of solvent.Use high-quality, amine-free DMF. Older DMF can degrade to form dimethylamine, which will react with the NHS ester.[3][6]
Repeated freeze-thaw cycles of the reagent.Aliquot the solid NHS ester into smaller, single-use vials to avoid repeated opening of the main stock and subsequent exposure to moisture.[16][17]

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of a typical NHS ester under different conditions.

pHTemperature (°C)Half-life of NHS EsterReference
7.004 - 5 hours[9]
7.04~7 hours[15]
8.025~1 hour[19]
8.6410 minutes[9]
9.025minutes[15]

Experimental Protocols

Protocol 1: Storage and Handling of this compound NHS Ester
  • Storage: Upon receipt, store the solid this compound NHS ester at -20°C to -80°C in a desiccator or a sealed container with desiccant.[16][17]

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing on the cold powder.[12][17] For hygroscopic powders, handling in a glove box or under an inert atmosphere is recommended.[17][18]

  • Aliquoting: To avoid repeated exposure of the main stock to moisture, it is advisable to aliquot the powder into smaller, single-use vials upon first opening.[17]

Protocol 2: General Procedure for Protein Conjugation
  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3).[3][11] Ensure the buffer is degassed to remove dissolved oxygen if working with sensitive proteins.

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[3][11] If the protein solution contains any primary amine-containing substances, they must be removed by dialysis or desalting column.[12]

  • NHS Ester Solution Preparation: Immediately before starting the conjugation, dissolve the this compound NHS ester in a small amount of anhydrous DMSO or DMF.[12][16] The volume of the organic solvent should not exceed 10% of the final reaction volume.[12]

  • Conjugation Reaction: Add the dissolved NHS ester solution to the protein solution while gently stirring. The molar ratio of NHS ester to protein will need to be optimized for your specific application but a 10-20 fold molar excess of the ester is a common starting point.[12]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[12] Protect from light if the PEG linker is attached to a fluorescent dye.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM to quench any unreacted NHS ester.[19][20]

  • Purification: Remove excess, unreacted this compound NHS ester and byproducts from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography.[3][11]

Visualizations

Hydrolysis of this compound NHS Ester

The following diagram illustrates the chemical pathway of NHS ester hydrolysis, a competing reaction during bioconjugation, and highlights the key factors that influence this process.

Hydrolysis_Pathway Reagent This compound NHS Ester (Active) Hydrolyzed This compound (Inactive) + NHS Reagent->Hydrolyzed Hydrolysis (Competing Reaction) Conjugate Propargyl-PEG-Protein (Desired Product) Reagent->Conjugate Amine Reaction (pH 7.2-8.5) Protein Protein-NH2 Moisture H2O (Moisture) Moisture->Reagent attacks High_pH High pH (>8.5) High_pH->Reagent accelerates hydrolysis Temp Increased Temperature Temp->Reagent accelerates hydrolysis

Caption: Reaction pathways for this compound NHS ester.

Experimental Workflow to Minimize Hydrolysis

This workflow outlines the critical steps and considerations for handling and using this compound NHS ester to minimize hydrolysis and ensure successful conjugation.

Experimental_Workflow cluster_prevention Key Hydrolysis Prevention Steps Start Start: Receive This compound NHS Ester Storage 1. Storage -20°C to -80°C Desiccated Start->Storage Handling 2. Handling Equilibrate to RT before opening Use anhydrous solvents (DMSO, DMF) Storage->Handling Reaction_Setup 3. Reaction Setup Amine-free buffer (pH 7.2-8.5) Prepare NHS ester solution fresh Handling->Reaction_Setup Conjugation 4. Conjugation Add NHS ester to protein Incubate (RT or 4°C) Reaction_Setup->Conjugation Purification 5. Purification Remove excess reagent (Desalting, Dialysis) Conjugation->Purification End End: Purified Propargyl-PEG-Protein Conjugate Purification->End

Caption: Workflow for minimizing NHS ester hydrolysis.

References

Technical Support Center: Purification of Propargyl-PEG-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Propargyl-PEG-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of these valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The most widely used purification techniques for PEGylated molecules, including this compound conjugates, are based on differences in physicochemical properties such as size, charge, and hydrophobicity.[1] The primary methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective at removing unreacted, smaller molecules like excess reagents from the larger conjugate.[1][][3]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[1][][4] This is particularly useful for this compound conjugates due to the negative charge of the carboxylic acid group.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[]

  • Dialysis/Ultrafiltration: A non-chromatographic method that separates molecules based on molecular weight cutoff, useful for removing small impurities.[][5]

  • Precipitation: Can be used to selectively precipitate either the product or impurities.[6][7]

Q2: How do I remove unreacted this compound from my conjugate?

A2: Removing unreacted this compound is a common purification challenge. Several methods can be effective:

  • Size Exclusion Chromatography (SEC): Since the conjugate is larger than the unreacted this compound, SEC can effectively separate the two based on size.[1][]

  • Dialysis: Using a dialysis membrane with a molecular weight cutoff (MWCO) significantly larger than the this compound but smaller than your conjugate can remove the unreacted PEG.[5]

  • Ion Exchange Chromatography (IEX): If the charge of your target molecule is sufficiently different from the this compound, IEX can be a powerful separation tool.[]

Q3: My purified this compound conjugate shows a broad peak in chromatography. What could be the cause?

A3: A broad peak during chromatographic analysis of a PEGylated conjugate can be attributed to the dispersity of the polyethylene glycol (PEG) chain itself.[8] Most commercial PEG reagents have a distribution of molecular weights, which leads to a population of conjugates with slightly different sizes and retention times, resulting in peak broadening.[8] Using a monodisperse PEG can result in sharper peaks.[8]

Q4: Can I use precipitation to purify my this compound conjugate?

A4: Yes, precipitation can be a viable and scalable purification method.[6] Polyethylene glycol (PEG) itself can be used as a precipitating agent to separate proteins and other molecules.[6][7] The optimal conditions for precipitation, such as PEG concentration, pH, and temperature, will need to be determined empirically for your specific conjugate.[7]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the purification of your this compound conjugate.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Purified Conjugate 1. Poor Conjugation Efficiency: The initial reaction did not proceed to completion, leaving a large amount of unreacted starting materials. 2. Loss During Purification: The chosen purification method is not optimal and is leading to product loss. For example, the conjugate may be irreversibly binding to a chromatography column or passing through a dialysis membrane with too large of a pore size.1. Optimize Reaction Conditions: Ensure stoichiometry of reactants is correct and consider using a slight excess of the less critical reagent to drive the reaction to completion.[9] Monitor reaction progress using techniques like TLC or LC-MS.[10] 2. Method Optimization: If using chromatography, screen different resins and elution conditions. For dialysis, select a membrane with an appropriate MWCO. Consider a less harsh purification method if denaturation is suspected.
Presence of Unreacted Small Molecules (e.g., EDC, NHS, catalysts) Incomplete Removal by Purification: The purification method is not effectively separating small molecule impurities from the final product.1. Dialysis/Diafiltration: This is a very effective method for removing small molecules.[] Ensure sufficient buffer exchanges are performed. 2. Size Exclusion Chromatography (SEC): SEC is excellent for separating molecules based on size and can efficiently remove small molecule contaminants.[1][] 3. Addition of Chelating Agents: If using a copper catalyst for a click chemistry reaction, add a chelating agent like EDTA to the reaction mixture before purification to sequester the copper.[9]
Conjugate Appears Aggregated 1. Hydrophobic Interactions: The conjugate may be prone to aggregation, especially at high concentrations. 2. Denaturation: Harsh purification conditions (e.g., organic solvents in RP-HPLC, extreme pH) can cause the conjugated molecule (if it's a protein or peptide) to denature and aggregate.1. Optimize Buffer Conditions: Include additives in your buffers that reduce aggregation, such as arginine or non-ionic detergents.[3] 2. Gentler Purification: Consider using SEC or HIC, which are generally less denaturing than RP-HPLC.[] Work at lower concentrations if possible.
Difficulty Separating Conjugate from Unconjugated Molecule Similar Physicochemical Properties: The conjugated and unconjugated molecules may have very similar size, charge, or hydrophobicity, making separation challenging.1. High-Resolution Chromatography: Use a high-resolution chromatography technique. For example, a long SEC column or a shallow gradient in IEX or RP-HPLC can improve separation. 2. Orthogonal Methods: Combine different purification techniques that exploit different properties. For example, follow an IEX step with an SEC step.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed for the removal of unreacted this compound and other small molecules from the larger conjugate.

Materials:

  • SEC column (e.g., Superdex 200, Sephacryl S-300, or equivalent)

  • Chromatography system (e.g., FPLC, HPLC)

  • Mobile Phase: Phosphate-buffered saline (PBS) or another suitable buffer. A mobile phase containing 100 mM sodium phosphate and 300 mM arginine at pH 6.2 has been shown to be effective.[3]

  • Crude conjugate solution, filtered (0.22 µm filter)

Method:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate recommended by the manufacturer.

  • Sample Loading: Inject the filtered crude conjugate solution onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.[3]

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger conjugate will elute first, followed by the smaller unreacted this compound and other small molecules.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE, LC-MS) to identify the fractions containing the purified conjugate.

  • Pooling: Pool the pure fractions containing the desired conjugate.

Protocol 2: Purification by Anion Exchange Chromatography (IEX)

This protocol is suitable for purifying this compound conjugates where the conjugate has a net negative charge at the operating pH, different from the impurities.

Materials:

  • Anion exchange column (e.g., Q-Sepharose, DEAE-Sepharose, or equivalent)

  • Chromatography system

  • Binding Buffer (Low Salt): e.g., 20 mM Tris-HCl, pH 8.0

  • Elution Buffer (High Salt): e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Crude conjugate solution, buffer-exchanged into Binding Buffer and filtered

Method:

  • Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the prepared crude conjugate solution onto the column.

  • Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound impurities.

  • Elution: Elute the bound conjugate from the column using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes).

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the fractions to identify those containing the purified conjugate. The conjugate is expected to elute at a specific salt concentration.

  • Pooling and Desalting: Pool the pure fractions and desalt the sample using dialysis or a desalting column if necessary.

Visualized Workflows

G Purification Workflow for this compound Conjugates cluster_prep Sample Preparation cluster_purification Purification Options cluster_analysis Analysis and Final Product Reaction Crude Reaction Mixture Filter Filter (0.22 µm) Reaction->Filter SEC Size Exclusion Chromatography Filter->SEC IEX Ion Exchange Chromatography Filter->IEX RP_HPLC Reversed-Phase HPLC Filter->RP_HPLC Dialysis Dialysis/ Ultrafiltration Filter->Dialysis Analysis Analyze Fractions (UV, SDS-PAGE, MS) SEC->Analysis IEX->Analysis RP_HPLC->Analysis Dialysis->Analysis Pooling Pool Pure Fractions Analysis->Pooling Final Purified Conjugate Pooling->Final

Caption: General purification workflow for this compound conjugates.

G Troubleshooting Logic for Low Purification Yield Start Low Yield of Purified Conjugate CheckReaction Check Reaction Completion (TLC, LC-MS) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction is Complete CheckReaction->Complete Yes OptimizeReaction Optimize Reaction (Stoichiometry, Time) Incomplete->OptimizeReaction Success Improved Yield OptimizeReaction->Success EvaluatePurification Evaluate Purification Step Complete->EvaluatePurification ProductLoss Product Loss During Purification EvaluatePurification->ProductLoss OptimizePurification Optimize Purification Method (e.g., change column, MWCO) ProductLoss->OptimizePurification OptimizePurification->Success

Caption: Troubleshooting flowchart for low purification yield.

References

challenges in conjugating Propargyl-PEG-acid to large proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propargyl-PEG-acid conjugation to large proteins. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the conjugation of this compound to large proteins.

Common Problems and Solutions
Problem Probable Cause(s) Recommended Solution(s)
Low or no conjugation efficiency 1. Inactive this compound: The carboxylic acid group requires activation to react with primary amines.[1][2] 2. Suboptimal reaction pH: The reaction of NHS esters with primary amines is highly pH-dependent.[3][4] 3. Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the protein for reaction with the activated PEG.[5][6] 4. Hydrolysis of activated PEG-ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[4] 5. Steric hindrance: The large size of the protein or the PEG chain may prevent access to reactive sites.[7][]1. Activate the carboxylic acid of this compound with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) immediately before use. 2. Maintain the reaction pH between 7.2 and 8.5 for optimal NHS ester reactivity with primary amines.[3][4] 3. Use an amine-free buffer such as phosphate-buffered saline (PBS).[5][6] 4. Allow the this compound reagent to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use and discard any unused reconstituted reagent.[5] 5. Increase the molar excess of the PEG reagent, optimize the PEG chain length, or consider site-specific conjugation strategies.[9]
Protein aggregation or precipitation 1. Use of organic co-solvents: Solvents like DMSO or DMF, used to dissolve the PEG reagent, can denature the protein.[10] 2. Changes in protein surface properties: PEGylation can alter the protein's hydrophobicity and lead to aggregation.[7] 3. Incorrect buffer conditions: Suboptimal pH or ionic strength can affect protein stability.[11]1. Minimize the concentration of the organic solvent in the final reaction mixture (typically <10%). 2. Screen different buffer conditions (pH, ionic strength) and consider adding stabilizers or excipients. 3. Perform the reaction at a lower temperature (e.g., 4°C) to improve protein stability.[4]
Heterogeneous product mixture 1. Multiple reactive sites: Large proteins often have numerous primary amines (N-terminus and lysine residues), leading to a mix of PEGylated species.[12][13] 2. Polydispersity of the PEG reagent: The PEG reagent itself may have a range of molecular weights.[11][14] 3. Side reactions: NHS esters can react with other nucleophilic residues like serine, tyrosine, and threonine.[10]1. Optimize the stoichiometry (PEG-to-protein ratio) to favor mono-PEGylation.[11] 2. Use high-purity, low-polydispersity PEG reagents. 3. Control the reaction pH and temperature to minimize side reactions.[11] Purification techniques like size-exclusion chromatography (SEC) can be used to isolate the desired PEGylated species.[15]
Loss of protein biological activity 1. PEGylation at or near the active site: The PEG chain can sterically hinder the protein's binding site.[16][17] 2. Conformational changes: The conjugation process or the attached PEG can alter the protein's structure.[12][16]1. Employ site-specific conjugation methods to direct PEGylation away from the active site.[18][19] 2. Use a lower molar excess of the PEG reagent to reduce the degree of PEGylation. 3. Characterize the conformational stability of the PEGylated protein.[16]

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Conjugation Efficiency check_reagents Check Reagent Activity & Storage start->check_reagents check_ph Verify Reaction pH (7.2-8.5) check_reagents->check_ph Active solution_reagents Activate Acid with EDC/NHS Equilibrate Reagent Before Use check_reagents->solution_reagents Inactive/Hydrolyzed check_buffer Check for Amine-Free Buffer check_ph->check_buffer Correct solution_ph Adjust pH to Optimal Range check_ph->solution_ph Incorrect check_stoichiometry Optimize PEG:Protein Ratio check_buffer->check_stoichiometry Amine-Free solution_buffer Use Amine-Free Buffer (e.g., PBS) check_buffer->solution_buffer Amine Present solution_stoichiometry Increase Molar Excess of PEG check_stoichiometry->solution_stoichiometry Suboptimal end Successful Conjugation solution_reagents->end solution_ph->end solution_buffer->end solution_stoichiometry->end

Caption: A flowchart for troubleshooting low conjugation efficiency.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a heterobifunctional linker.[20] It contains a propargyl group at one end and a carboxylic acid at the other, connected by a polyethylene glycol (PEG) spacer. The carboxylic acid can be activated to react with primary amines (like those on lysine residues and the N-terminus of proteins) to form a stable amide bond. The propargyl group can then be used in a subsequent "click chemistry" reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach another molecule containing an azide group.[20][21]

2. Why is activation of the carboxylic acid necessary?

The carboxylic acid group of this compound is not inherently reactive towards the primary amines on a protein. It must first be converted into a more reactive intermediate. This is typically achieved by using carbodiimide chemistry, for example, with EDC and NHS, to form an NHS ester. This NHS ester is then susceptible to nucleophilic attack by the primary amines on the protein.[1][4]

3. What are the optimal reaction conditions for conjugation?

Parameter Recommended Condition Rationale
pH 7.2 - 8.5Optimal for the reaction of NHS esters with primary amines while minimizing hydrolysis.[3][4]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help maintain protein stability, while room temperature allows for a faster reaction.[4][5]
Buffer Amine-free (e.g., PBS)Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the activated PEG.[5][6]
PEG:Protein Molar Ratio 5:1 to 50:1 (empirically determined)A molar excess of the PEG reagent is typically required to drive the reaction. The optimal ratio depends on the protein and the desired degree of PEGylation.[11]
Reaction Time 30 minutes to overnightThe reaction time should be optimized to achieve the desired level of conjugation without causing protein degradation.[5][6]

4. How can I characterize the PEGylated protein?

Several techniques can be used to confirm and quantify PEGylation:

  • SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight, resulting in a band shift compared to the unmodified protein.[22]

  • Size-Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of the protein, causing it to elute earlier from an SEC column.[15][22]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the most accurate measurement of the molecular weight of the PEGylated protein, allowing for the determination of the number of attached PEG molecules.[12][22]

  • UV-Vis Spectroscopy: Can be used to determine the protein concentration.[22]

5. How should I store this compound and its activated form?

This compound should be stored at -20°C.[1][2][20][23] The activated NHS ester form is highly sensitive to moisture and should be used immediately after preparation.[5][6] Do not prepare stock solutions of the activated form for storage.[5][6]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Large Protein

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • Large protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC column or dialysis cassette)

Procedure:

  • Protein Preparation: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[5] Adjust the protein concentration to 1-10 mg/mL.

  • Reagent Preparation (perform immediately before use):

    • Allow this compound, EDC, and NHS to warm to room temperature before opening the vials.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a separate microfuge tube, combine the this compound solution with a 1.2-fold molar excess of both EDC and NHS.

    • Incubate for 15 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated Propargyl-PEG-NHS ester solution to the protein solution. A 20-fold molar excess of the PEG reagent over the protein is a good starting point.[6] The final concentration of the organic solvent should be less than 10% of the total reaction volume.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. .

  • Purification:

    • Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Protein in Amine-Free Buffer conjugation Add Activated PEG to Protein (2h RT or overnight 4°C) protein_prep->conjugation peg_prep Prepare PEG, EDC, NHS Stock Solutions in DMSO/DMF activation Activate this compound with EDC/NHS (15 min, RT) peg_prep->activation activation->conjugation quenching Quench with Tris Buffer conjugation->quenching purification Purify via SEC or Dialysis quenching->purification analysis Analyze by SDS-PAGE, MS, etc. purification->analysis end_product Purified PEGylated Protein analysis->end_product

Caption: Workflow for this compound conjugation to a large protein.

References

Technical Support Center: Controlling Degree of Labeling (DOL) with Propargyl-PEG-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation applications using Propargyl-PEG-acid. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for controlling the Degree of Labeling (DOL) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional crosslinker. It contains two distinct reactive groups:

  • A carboxylic acid (-COOH): This group reacts with primary amines (-NH2), such as those on the side chains of lysine residues or the N-terminus of a protein. This reaction typically requires activation with carbodiimide chemistry, like using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a stable amide bond.[1][2]

  • A propargyl group (a terminal alkyne): This group is used in a secondary reaction, most commonly a "click chemistry" reaction like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach a molecule of interest that has been modified with an azide group.[3][4]

The Polyethylene Glycol (PEG) spacer provides solubility and can reduce non-specific binding.[5]

Q2: What is the Degree of Labeling (DOL) and why is it important to control?

The Degree of Labeling (DOL) refers to the average number of this compound molecules conjugated to a single protein molecule.[6] Controlling the DOL is critical for:

  • Functionality: Over-labeling can lead to loss of protein activity, aggregation, or altered pharmacokinetics.[7]

  • Consistency: Precise control of the DOL ensures batch-to-batch reproducibility, which is crucial for therapeutic and diagnostic applications.

  • Efficacy: The optimal DOL is often a balance between attaching enough labels for the desired effect (e.g., drug potency) and maintaining the protein's native properties.[8]

Q3: How do I control the DOL when using this compound?

The primary method for controlling the DOL is by carefully managing the reaction between the carboxylic acid group of the linker and the amines on the protein. The key parameters to adjust are:

  • Molar Ratio: The ratio of this compound to your protein is the most direct way to control the DOL. A higher molar excess of the linker will generally result in a higher DOL. It is recommended to perform small-scale experiments with varying molar ratios to find the optimal condition.[9][10]

  • Reaction pH: The pH of the reaction buffer is critical. The activation of the carboxylic acid with EDC/NHS is most efficient at a pH between 4.5 and 6.0.[2][11] However, the subsequent reaction of the activated NHS-ester with the primary amines on the protein is most efficient at a pH between 7.2 and 8.5.[2][12][13] Performing a two-step reaction with a pH shift can improve efficiency and control.[11]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the DOL. However, prolonged high temperatures can risk protein denaturation. Typical reactions are run for 1-2 hours at room temperature or overnight at 4°C.[14]

  • Protein Concentration: Higher protein concentrations (e.g., >1 mg/mL) can lead to more efficient labeling.[15]

Q4: How do I measure the DOL?

The DOL can be determined using several methods:

  • UV-Vis Spectrophotometry: If the final molecule attached via click chemistry has a distinct absorbance, you can use the Beer-Lambert law to calculate the DOL. This involves measuring the absorbance of the protein (typically at 280 nm) and the attached molecule at its maximum absorbance wavelength (λmax). A correction factor is needed to account for the label's absorbance at 280 nm.[8][16][17]

  • Mass Spectrometry (MS): MS provides a more precise measurement of the DOL by directly measuring the mass of the conjugated protein. The increase in mass corresponds to the number of attached linkers.

  • Size-Exclusion Chromatography (SEC): SEC can be used to separate the labeled protein from unreacted reagents and can also provide information about aggregation.[18]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Inactive EDC/NHS: EDC is moisture-sensitive and can hydrolyze over time.[15]Always use freshly opened or properly stored EDC. Prepare EDC/NHS solutions immediately before use.[15]
Suboptimal pH: The pH for the activation step or the coupling step may be incorrect.For the EDC/NHS activation of the this compound, use a buffer with a pH of 4.5-6.0 (e.g., MES buffer).[11] For the coupling to the protein's amines, adjust the pH to 7.2-8.5 (e.g., PBS or borate buffer).[11][19]
Buffer Interference: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the protein for reaction with the activated linker.[7][19]Use non-amine containing buffers such as MES, HEPES, or PBS for the conjugation reaction.[19]
Insufficient Molar Ratio: The molar excess of the linker may be too low.Increase the molar ratio of this compound to the protein. Perform a titration to find the optimal ratio.[7]
High DOL & Protein Aggregation Excessive Molar Ratio: Too much linker can lead to over-labeling and subsequent precipitation.[7]Reduce the molar excess of this compound in the reaction.
Reaction Time/Temperature Too High: Prolonged reaction at higher temperatures can lead to over-labeling and protein denaturation.Decrease the reaction time or perform the reaction at a lower temperature (e.g., 4°C).
High Protein Concentration: While generally good for efficiency, very high concentrations can sometimes promote aggregation.Try reducing the protein concentration or add stabilizing excipients.
Poor Reproducibility Inconsistent Reagent Quality: Variability in the activity of EDC or the purity of the linker.Use high-quality reagents from a reliable supplier. Store reagents under the recommended conditions (e.g., desiccated at -20°C).[19]
Slight Variations in Protocol: Minor changes in pH, temperature, or reaction time can affect the outcome.Carefully control all reaction parameters. Ensure accurate pH measurements and consistent incubation times and temperatures.

Experimental Protocols

Protocol 1: Two-Step Amine Labeling with this compound

This protocol is designed to maximize control over the labeling reaction by separating the activation of the linker from the conjugation to the protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the this compound.

    • Incubate for 15 minutes at room temperature.

  • Protein Conjugation:

    • Immediately add the activated linker solution to your protein solution. The molar ratio of the linker to the protein should be optimized based on your desired DOL (start with a range, e.g., 5:1, 10:1, 20:1).

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

Protocol 2: Calculating the Degree of Labeling (DOL) via UV-Vis

This protocol assumes the molecule to be attached via click chemistry has a known extinction coefficient and a unique absorbance wavelength.

Procedure:

  • Measure Absorbance:

    • After purification, measure the absorbance of the conjugated protein solution at 280 nm (A280) and at the λmax of the attached molecule (Aλmax).

  • Calculate Protein Concentration:

    • First, correct the A280 reading for the contribution of the attached molecule:

      • Corrected A280 = A280 - (Aλmax × CF)

      • Where CF (Correction Factor) = (Absorbance of the free label at 280 nm) / (Absorbance of the free label at λmax)

    • Calculate the molar concentration of the protein:

      • Protein Conc. (M) = Corrected A280 / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Label Concentration:

    • Calculate the molar concentration of the attached molecule:

      • Label Conc. (M) = Aλmax / ε_label

      • Where ε_label is the molar extinction coefficient of the attached molecule at its λmax.

  • Calculate DOL:

    • DOL = Label Conc. (M) / Protein Conc. (M)

Visual Guides

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification reagents This compound + EDC/NHS activated_linker Activated NHS-Ester reagents->activated_linker 15 min, RT buffer1 Activation Buffer (MES, pH 6.0) conjugate Protein-PEG-Propargyl activated_linker->conjugate protein Protein-NH2 protein->conjugate 2 hrs, RT buffer2 Coupling Buffer (PBS, pH 7.2-7.5) quench Quench Reaction (e.g., Tris) conjugate->quench purify Desalting Column quench->purify final_product Purified Conjugate purify->final_product

Caption: Workflow for labeling proteins with this compound.

dol_control_logic cluster_ratio cluster_ph start Goal: Control DOL ratio Molar Ratio (Linker:Protein) start->ratio ph Reaction pH start->ph time_temp Time & Temperature start->time_temp concentration Protein Concentration start->concentration inc_ratio Increase Ratio ratio->inc_ratio dec_ratio Decrease Ratio ratio->dec_ratio ph_opt Optimize pH (Two-Step) ph->ph_opt inc_dol Higher DOL inc_ratio->inc_dol Leads to dec_dol Lower DOL dec_ratio->dec_dol Leads to ph_opt->inc_dol Improves Efficiency

References

Technical Support Center: Stability of Propargyl-PEG-Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Propargyl-PEG-acid in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, this compound should be stored in its solid form at -20°C.[1][2][3][4] Once dissolved in an organic solvent such as DMSO, stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[5][6] It is highly recommended to prepare aqueous solutions fresh before each use, as they are known to be unstable.[7]

Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?

Several factors can influence the stability of this compound in aqueous environments:

  • pH: The pH of the solution can impact the hydrolysis of the molecule, particularly if it has an ester linkage.

  • Temperature: Higher temperatures can accelerate the degradation of the PEG chain.[8]

  • Presence of Oxygen and Metal Ions: The polyethylene glycol (PEG) backbone is susceptible to oxidative degradation, a process that can be catalyzed by transition metal ions.[8][9]

  • Light Exposure: Some reagents are light-sensitive, and prolonged exposure can lead to degradation.

Q3: How can I assess the stability of my this compound in a specific buffer?

You can perform a simple time-course experiment. Prepare a solution of your this compound in the desired buffer and incubate it under your experimental conditions. At various time points, take aliquots of the solution and analyze them by HPLC or LC-MS to monitor for the appearance of degradation products and a decrease in the parent compound.

Q4: Are there any specific buffers that should be avoided when working with this compound?

While there is no definitive list of incompatible buffers, it is advisable to avoid buffers that contain components that could react with the functional groups of the this compound. For instance, if you are activating the carboxylic acid for conjugation, you should avoid amine-containing buffers like Tris, as they will compete with your target molecule.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield in "click" chemistry reaction Degradation of the propargyl group.Prepare aqueous solutions of this compound immediately before use. Ensure that your reaction buffer is free of oxidizing agents. Consider degassing the buffer to remove dissolved oxygen.
Inconsistent results between experiments Instability of this compound stock or working solutions.Aliquot stock solutions to avoid multiple freeze-thaw cycles.[11] Always prepare fresh aqueous working solutions for each experiment. Perform a stability check of your compound in your specific experimental buffer.
Appearance of unexpected peaks in HPLC/LC-MS analysis Degradation of the PEG chain or hydrolysis of the molecule.Lower the incubation temperature of your experiment if possible. If you suspect oxidative degradation, consider adding a chelating agent like EDTA to sequester any contaminating metal ions.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound and its derivatives based on information from various suppliers.

Form Storage Temperature Duration Reference
Solid-20°CUp to 3 years[5]
Stock Solution in DMSO-80°CUp to 6 months[5][6]
Stock Solution in DMSO-20°CUp to 1 month[5][6]
Aqueous SolutionN/AUnstable, prepare fresh[7]

Experimental Protocol: Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a general method to assess the stability of this compound in a user-defined aqueous buffer using HPLC analysis.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phases for HPLC (e.g., acetonitrile and water with 0.1% TFA)

Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare the Test Solution: Dilute the stock solution with your aqueous buffer of choice to a final concentration suitable for your experiment and HPLC analysis (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial chromatogram. This will serve as your baseline.

  • Incubation: Incubate the remaining test solution under your desired experimental conditions (e.g., 37°C in a water bath).

  • Time-Course Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and inject them into the HPLC system.

  • Data Analysis: For each time point, determine the peak area of the intact this compound. Plot the percentage of remaining this compound against time to assess its stability in your chosen buffer.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Unexpected Results start Unexpected Experimental Result (e.g., low yield, side products) check_reagent Is the this compound solution freshly prepared in aqueous buffer? start->check_reagent prepare_fresh Prepare a fresh aqueous solution of this compound immediately before use. check_reagent->prepare_fresh No check_storage How was the solid compound and organic stock solution stored? check_reagent->check_storage Yes end Re-run Experiment prepare_fresh->end proper_storage Ensure storage at -20°C for solid and -80°C for stock solution in anhydrous solvent. Aliquot to avoid freeze-thaw cycles. check_storage->proper_storage Improperly consider_degradation Consider other potential degradation pathways (oxidation, pH). check_storage->consider_degradation Properly proper_storage->end perform_stability_check Perform a stability study of the reagent in your specific buffer using HPLC or LC-MS. consider_degradation->perform_stability_check perform_stability_check->end

Caption: Troubleshooting workflow for experiments involving this compound.

degradation_pathways Potential Degradation Pathways of this compound in Aqueous Solution cluster_peg PEG Chain Degradation cluster_propargyl Propargyl Group Reactions cluster_ester Ester Linkage (if applicable) propargyl_peg_acid This compound peg_oxidation Oxidative Scission propargyl_peg_acid->peg_oxidation O2, Metal Ions propargyl_hydration Hydration propargyl_peg_acid->propargyl_hydration H2O, Acid/Base ester_hydrolysis Hydrolysis propargyl_peg_acid->ester_hydrolysis H2O, pH dependent peg_products Shorter PEG Chains, Aldehydes, Carboxylic Acids peg_oxidation->peg_products propargyl_products Methyl Ketone propargyl_hydration->propargyl_products hydrolysis_products PEG-Acid + Propargyl Alcohol ester_hydrolysis->hydrolysis_products

Caption: Potential degradation pathways for this compound in an aqueous environment.

References

Validation & Comparative

A Comparative Guide to Validating Peptide Conjugation: Propargyl-PEG-acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of Polyethylene Glycol (PEG) to peptides, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides. This process can improve a peptide's solubility, stability against enzymatic degradation, and circulation half-life, while reducing immunogenicity.[1][2][3] Propargyl-PEG-acid is frequently used for site-specific modification, typically via "click chemistry," offering precise control over the conjugation site.

This guide provides a comprehensive comparison of methods to validate the successful conjugation of this compound to a peptide. It contrasts this modern approach with alternative PEGylation chemistries and details the experimental protocols required for validation.

Conjugation via this compound: The Click Chemistry Approach

The use of this compound implies an alkyne group at one end of the PEG chain. This alkyne is poised to react with an azide group on the peptide in a highly efficient and specific reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[4] This method's primary advantage is its high degree of specificity, which allows for the creation of a homogenous product with a single PEG chain attached at a predetermined site.[5]

Experimental Workflow: Conjugation and Validation

The overall process involves preparing the azide-modified peptide, performing the click chemistry reaction, and then purifying and validating the final conjugate.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_validation Validation Peptide Peptide Synthesis (with Azide-amino acid) React CuAAC Click Chemistry (e.g., CuSO4, Sodium Ascorbate) Peptide->React PEG This compound PEG->React Purify Purification via RP-HPLC React->Purify Crude Product MS Mass Spectrometry (MALDI-TOF/ESI-MS) Purify->MS Purified Conjugate HPLC Analytical HPLC Purify->HPLC NMR NMR Spectroscopy Purify->NMR FTIR FTIR Spectroscopy Purify->FTIR PAGE SDS-PAGE Purify->PAGE G cluster_sitespecific Site-Specific cluster_random Non-Specific / Random PEG Peptide PEGylation Strategies Click Click Chemistry (Alkyne-Azide) PEG->Click Thiol Thiol-Maleimide (Cysteine) PEG->Thiol NHS NHS Ester (Lysine) PEG->NHS

References

A Comparative Guide to Analytical Methods for Characterizing Propargyl-PEG-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to molecules, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides, proteins, and small molecules. Propargyl-PEG-acid linkers are bifunctional reagents that play a crucial role in modern bioconjugation techniques, including "click chemistry." The propargyl group offers a terminal alkyne for efficient and specific ligation, while the carboxylic acid enables conjugation to amine-containing molecules. Rigorous analytical characterization of these conjugates is paramount to ensure their identity, purity, and functionality. This guide provides a comparative overview of key analytical methods for the characterization of this compound conjugates, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate techniques for their needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound conjugates. ¹H NMR is particularly valuable for confirming the presence of characteristic functional groups and quantifying the degree of PEGylation.

Key Applications:
  • Confirmation of the propargyl (alkyne) and carboxylic acid functional groups.

  • Structural integrity of the PEG backbone.

  • Determination of the degree of substitution or conjugation.

  • Purity assessment.[1]

Comparative Data: ¹H NMR Chemical Shifts
Functional GroupTypical Chemical Shift (δ, ppm)Notes
Propargyl Group (Alkyne)
Acetylenic Proton (-C≡C-H )2.4 - 2.5A characteristic singlet.
Methylene Protons (-O-CH ₂-C≡CH)~4.2A singlet or a triplet depending on the adjacent atoms.
PEG Backbone
Methylene Protons (-O-CH ₂-CH ₂-O-)3.5 - 3.7A prominent, broad singlet.[1]
Carboxylic Acid Group
Alpha-Methylene Protons (-CH ₂-COOH)~2.6A triplet.
Carboxylic Acid Proton (-COOH )10 - 12Often a broad singlet, and may not be observed in all solvents.

Note: Chemical shifts can vary depending on the solvent and the specific structure of the conjugate.[2][3]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire the spectrum at room temperature.

  • Data Acquisition:

    • Obtain a ¹H NMR spectrum.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectrum to the residual solvent peak.

    • Integrate the characteristic peaks to determine the relative ratios of the different protons, which can be used to confirm the structure and assess purity.

Visualization of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation dissolve Dissolve 5-10 mg of conjugate in deuterated solvent setup Set up NMR spectrometer (e.g., 400 MHz) dissolve->setup acquire Acquire ¹H NMR spectrum setup->acquire process Process spectrum with software acquire->process reference Reference to solvent peak process->reference integrate Integrate characteristic peaks reference->integrate interpret Structural confirmation & purity assessment integrate->interpret

NMR Analysis Workflow for this compound Conjugates.

Chromatography Techniques

Chromatography is a powerful suite of techniques for separating and analyzing mixtures. For this compound conjugates, High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) are particularly important for determining purity, molecular weight, and polydispersity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution separation technique used to assess the purity of this compound conjugates and to separate the conjugate from unreacted starting materials and byproducts.[][5] Reversed-phase HPLC (RP-HPLC) is a commonly employed mode.

Key Applications:
  • Purity assessment of the final conjugate.

  • Quantification of unreacted this compound.

  • Separation of the conjugate from other reaction components.

Comparative Data: HPLC Methods
ParameterReversed-Phase HPLC (RP-HPLC)
Stationary Phase C18 or C8 silica-based columns are common.
Mobile Phase A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid.
Detector UV detector (if the conjugate has a chromophore), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).[6]
Typical Application Purity analysis and separation of reaction mixtures.
Experimental Protocol: RP-HPLC Analysis
  • Sample Preparation: Dissolve a small amount of the reaction mixture or purified conjugate in the mobile phase starting condition. Filter the sample through a 0.22 µm syringe filter.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Set the column temperature (e.g., 25-40 °C).

    • Set the detector wavelength (if using UV) to an appropriate value for the conjugate.

  • Data Acquisition:

    • Inject the sample onto the column.

    • Run a gradient elution program, for example, from 95% water/5% acetonitrile to 5% water/95% acetonitrile over 30 minutes.

  • Data Analysis:

    • Analyze the resulting chromatogram to identify and quantify the peaks corresponding to the conjugate, starting materials, and any impurities.

Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC separates molecules based on their hydrodynamic volume in solution. It is the primary method for determining the molecular weight and polydispersity index (PDI) of PEG conjugates.[7]

Key Applications:
  • Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and peak molecular weight (Mp).[8]

  • Assessment of the polydispersity index (PDI = Mw/Mn).

  • Detection of aggregation or fragmentation of the conjugate.

Comparative Data: GPC/SEC Parameters
ParameterTypical Value/Condition
Columns A set of columns with a range of pore sizes suitable for the expected molecular weight of the conjugate.
Mobile Phase A solvent in which the conjugate is soluble and that minimizes interactions with the stationary phase (e.g., THF, DMF with LiBr, or aqueous buffers).
Detector Refractive Index (RI) detector is commonly used for PEG analysis.
Calibration Use a series of narrow molecular weight PEG standards.[9]
Experimental Protocol: GPC/SEC Analysis
  • Sample Preparation: Dissolve the conjugate in the GPC mobile phase at a known concentration (e.g., 1-5 mg/mL). Filter the solution.

  • Instrument Setup:

    • Equilibrate the GPC/SEC system with the mobile phase at a constant flow rate.

    • Ensure the column and detector temperatures are stable.

  • Calibration:

    • Inject a series of narrow PEG standards of known molecular weights to generate a calibration curve.

  • Sample Analysis:

    • Inject the prepared sample.

  • Data Analysis:

    • Use the calibration curve to determine the Mn, Mw, and PDI of the sample from its elution profile.

Visualization of Chromatography Workflow

Chromatography_Workflow cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_analysis Data Analysis dissolve Dissolve conjugate in appropriate solvent filter Filter sample (0.22 µm) dissolve->filter setup Equilibrate HPLC/GPC system filter->setup inject Inject sample setup->inject separate Separate based on physicochemical properties inject->separate detect Detect eluting components separate->detect analyze Analyze chromatogram for purity, MW, or PDI detect->analyze

General Workflow for Chromatographic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and confirming the identity of this compound conjugates. The two most common ionization techniques for this purpose are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[10]

Key Applications:
  • Accurate molecular weight determination.

  • Confirmation of successful conjugation.

  • Identification of impurities and byproducts.

Comparison of MALDI-TOF and ESI-MS
FeatureMALDI-TOF MSESI-MS
Ionization Soft ionization using a matrix and a laser.[11]Soft ionization by creating a fine spray of charged droplets.
Ion Species Primarily produces singly charged ions ([M+H]⁺ or [M+Na]⁺).Produces multiply charged ions.
Sample Prep Requires co-crystallization with a matrix.Sample is introduced in solution.
Advantages Good for analyzing polydisperse samples and high molecular weight species.[10] Simpler spectra to interpret.[12]Easily coupled with liquid chromatography (LC-MS).[10] Good for analyzing complex mixtures.
Disadvantages Sample preparation can be challenging. Less amenable to coupling with LC.Spectra can be complex due to multiple charge states, especially for polydisperse samples.
Experimental Protocol: MALDI-TOF MS Analysis
  • Matrix Selection: Choose a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid).

  • Sample Preparation:

    • Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).

    • Mix the sample solution with the matrix solution at a ratio of approximately 1:10 (sample:matrix).

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Analyze the spectrum to identify the molecular ion peak(s) corresponding to the this compound conjugate.

Visualization of Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Mass Analysis cluster_proc Data Interpretation prep_maldi Mix sample with matrix and spot on target ionize Ionize sample (MALDI or ESI) prep_maldi->ionize prep_esi Dissolve sample in LC-compatible solvent prep_esi->ionize analyze_mass Separate ions by m/z ratio ionize->analyze_mass detect Detect ions analyze_mass->detect interpret Generate mass spectrum and confirm molecular weight detect->interpret

General Workflow for Mass Spectrometry Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for confirming the presence of the key propargyl and carboxylic acid functionalities in the conjugate.[13]

Key Applications:
  • Confirmation of the presence of the alkyne (C≡C-H) and carboxylic acid (C=O) functional groups.

  • Verification of the PEG ether backbone (C-O-C).

Comparative Data: FTIR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Intensity
Alkyne C-H Stretch ~3300Sharp, medium
Alkyne C≡C Stretch 2100 - 2260Weak to medium
Carboxylic Acid O-H Stretch 2500 - 3300Broad
Carbonyl C=O Stretch 1700 - 1725Strong
PEG C-O-C Stretch 1080 - 1150Strong, characteristic

Note: The exact position and intensity of the peaks can be influenced by the molecular environment.[14][15]

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • For liquid or soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

    • Alternatively, an Attenuated Total Reflectance (ATR)-FTIR accessory can be used for direct analysis of solid or liquid samples with minimal preparation.

  • Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Collect a background spectrum (e.g., of the empty sample holder or pure KBr).

    • Collect the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups of interest.[16]

Visualization of FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Interpretation prep_ftir Prepare KBr pellet, thin film, or use ATR background Collect background spectrum prep_ftir->background sample_spec Collect sample spectrum background->sample_spec process_ftir Ratio sample to background sample_spec->process_ftir interpret_ftir Identify characteristic functional group peaks process_ftir->interpret_ftir

FTIR Analysis Workflow.

Conclusion

The comprehensive characterization of this compound conjugates requires a multi-faceted analytical approach. NMR spectroscopy provides detailed structural information, while chromatography techniques like HPLC and GPC/SEC are essential for assessing purity and molecular weight distribution. Mass spectrometry offers precise molecular weight determination, and FTIR is a quick and effective method for confirming the presence of key functional groups. By employing a combination of these techniques, researchers can ensure the quality and consistency of their this compound conjugates, which is critical for their successful application in research and drug development.

References

comparing Propargyl-PEG-acid with NHS-ester PEG linkers for bioconjugation.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Choosing Between Propargyl-PEG-acid and NHS-ester PEG Linkers for Bioconjugation

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates. The linker's properties can significantly influence the stability, efficacy, and manufacturing of therapeutics like antibody-drug conjugates (ADCs) or diagnostics. This guide provides an objective comparison between two commonly used polyethylene glycol (PEG) linkers: this compound and NHS-ester PEG, supported by their chemical characteristics and typical experimental protocols.

Introduction to the Linkers

This compound is a heterobifunctional linker featuring a terminal alkyne group (propargyl) and a carboxylic acid.[1] This structure allows for a two-stage conjugation strategy. The carboxylic acid can be activated to react with primary amines on a biomolecule. Subsequently, the propargyl group is available for a highly specific secondary reaction, typically a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2][3] This makes it a versatile tool for constructing complex bioconjugates, including PROteolysis TArgeting Chimeras (PROTACs).[1][2][4][5]

NHS-ester PEG linkers are amine-reactive reagents designed for direct, one-step conjugation to biomolecules.[6][7] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as those on the side chains of lysine residues in proteins, to form stable amide bonds.[6][8] This simplicity has made NHS-ester PEGs a popular choice for protein and peptide modification.[7]

Chemical and Reaction Characteristics

The choice between these two linkers often comes down to the desired conjugation strategy, the nature of the biomolecule, and the final application. The following table summarizes their key characteristics to aid in this decision-making process.

FeatureThis compoundNHS-ester PEG
Reactive Groups Carboxylic Acid (-COOH), Propargyl (-C≡CH)N-Hydroxysuccinimide Ester (-NHS)
Target Functional Group Primary Amines (-NH2) via activated acid; Azides (-N3) via propargyl groupPrimary Amines (-NH2)
Reaction Type Amide bond formation (two-step); Click Chemistry (cycloaddition)Amide bond formation (one-step)
Reaction pH Acid activation: pH 4.5-7.2; Amine reaction: pH 7.0-8.0; Click chemistry: Neutral pHpH 7.0-9.0[6][8]
Key Advantages Versatility for multi-step conjugations; High specificity of click chemistryDirect and simple one-step reaction with amines
Key Disadvantages Requires a two-step activation and conjugation process for amine couplingNHS esters are moisture-sensitive and can hydrolyze, especially at higher pH[6][8][9]
Common Applications PROTAC synthesis, ADC development, multi-functional bioconjugates[1][2][4][5]Protein and peptide PEGylation, labeling of antibodies[7]

Reaction Mechanisms

The fundamental difference in the application of these linkers is illustrated by their reaction mechanisms.

This compound Conjugation Pathway

The use of this compound for bioconjugation to an amine-containing biomolecule is a two-stage process. First, the carboxylic acid is activated, and then it reacts with the amine. The resulting conjugate can then be further modified via its propargyl group.

G cluster_0 Stage 1: Amine Conjugation cluster_1 Stage 2: Click Chemistry Propargyl_PEG_Acid Propargyl-PEG-COOH Activated_Ester Propargyl-PEG-NHS (Active Ester) Propargyl_PEG_Acid->Activated_Ester + EDC, NHS pH 4.5-7.2 Conjugate1 Propargyl-PEG-CO-NH-Biomolecule Activated_Ester->Conjugate1 + Biomolecule-NH2 pH 7.0-8.0 Biomolecule_NH2 Biomolecule-NH2 Conjugate1_ref Propargyl-PEG-CO-NH-Biomolecule Final_Conjugate Triazole-linked Final Conjugate Conjugate1_ref->Final_Conjugate + Azide-Molecule Cu(I) catalyst Azide_Molecule Azide-Molecule

This compound two-stage conjugation pathway.
NHS-ester PEG Conjugation Pathway

NHS-ester PEG linkers offer a more direct route to amine bioconjugation, forming a stable amide bond in a single step.

G NHS_PEG NHS-PEG-Linker Final_Conjugate Biomolecule-NH-CO-PEG-Linker NHS_PEG->Final_Conjugate + Biomolecule-NH2 pH 7.0-9.0 Biomolecule_NH2 Biomolecule-NH2 NHS_leaving_group NHS (leaving group) Final_Conjugate->NHS_leaving_group

NHS-ester PEG direct amine conjugation pathway.

Experimental Protocols

The following protocols provide a general framework for using these linkers. Optimization is often necessary based on the specific biomolecules and reagents used.

Protocol 1: Two-Stage Conjugation with this compound

Stage 1: Activation of Carboxylic Acid and Amine Conjugation [1]

  • Dissolution : Dissolve the this compound in an anhydrous organic solvent such as DMF or DMSO.

  • Activation : Add 1.5 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equivalents of NHS to the solution. Allow the reaction to proceed for 15-30 minutes at room temperature. This step is most efficient at a pH between 4.5 and 7.2.

  • Conjugation : Add the amine-containing biomolecule (e.g., protein) to the activated this compound solution. The reaction with the primary amine is most efficient at a pH of 7.0-8.0.

  • Incubation : Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Purification : Remove excess linker and byproducts by dialysis or size-exclusion chromatography.

Stage 2: Click Chemistry Reaction [1]

  • Reagent Preparation : Prepare stock solutions of the Propargyl-PEG-conjugate, an azide-containing molecule, a copper(II) sulfate solution, and a reducing agent/ligand solution (e.g., sodium ascorbate and THPTA or TBTA).

  • Reaction Setup : In a suitable reaction buffer (e.g., PBS), combine the Propargyl-PEG-conjugate and the azide-containing molecule.

  • Initiation : Add the copper catalyst and the reducing agent/ligand to initiate the click reaction.

  • Incubation : Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification : Purify the final bioconjugate using an appropriate method such as dialysis, SEC, or affinity chromatography.

Protocol 2: Direct Amine Conjugation with NHS-ester PEG[6][9]
  • Reagent Preparation : Equilibrate the vial of NHS-ester PEG to room temperature before opening to prevent moisture condensation.[6][9] Prepare a stock solution of the NHS-ester PEG in an anhydrous organic solvent like DMSO or DMF immediately before use, as the NHS-ester moiety is prone to hydrolysis.[6][9]

  • Biomolecule Preparation : Dissolve the amine-containing biomolecule (e.g., 1-10 mg of protein) in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.0 and 8.0.[6][9] Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[6][9]

  • Conjugation : Add a calculated molar excess (e.g., 20-fold) of the NHS-ester PEG solution to the protein solution. The volume of the organic solvent should not exceed 10% of the final reaction volume.[6]

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6]

  • Quenching (Optional) : The reaction can be stopped by adding a buffer containing primary amines, such as Tris-buffered saline (TBS).

  • Purification : Remove the unreacted NHS-ester PEG by dialysis or gel filtration.[6]

  • Storage : Store the resulting PEGylated protein under conditions that are optimal for the non-PEGylated protein.[6]

Experimental Workflow Comparison

The following diagram illustrates the differing workflows for bioconjugation with these two linkers.

G cluster_Propargyl This compound Workflow cluster_NHS NHS-ester PEG Workflow p1 Activate this compound (EDC/NHS) p2 React with Biomolecule-NH2 p1->p2 p3 Purify Propargyl-PEG-Biomolecule p2->p3 p4 Click Reaction with Azide-Molecule p3->p4 p5 Final Purification p4->p5 n1 React NHS-ester PEG with Biomolecule-NH2 n2 Quench Reaction (Optional) n1->n2 n3 Purify PEG-Biomolecule n2->n3

Comparison of experimental workflows.

Conclusion

The choice between this compound and NHS-ester PEG linkers is dictated by the specific requirements of the bioconjugation project.

  • NHS-ester PEG linkers are ideal for straightforward, one-step PEGylation of proteins and other amine-containing biomolecules, where simplicity and efficiency are paramount.

  • This compound linkers offer a more versatile, two-stage approach. They are the preferred choice when a secondary, highly specific conjugation is required, as facilitated by click chemistry. This is particularly valuable in the construction of complex architectures like PROTACs or when the molecule to be attached in the second step is not compatible with the conditions of the initial amine conjugation.

By understanding the distinct advantages and reaction mechanisms of each linker, researchers can make an informed decision to best suit their experimental design and achieve the desired bioconjugate with optimal performance.

References

Propargyl-PEG-Acid vs. Maleimide-Based Linkers: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. This guide provides an objective comparison of two prominent linker technologies: Propargyl-PEG-acid, which utilizes click chemistry, and traditional maleimide-based linkers.

While maleimide chemistry has been a workhorse in bioconjugation for its reactivity towards thiols, its limitations, particularly the instability of the resulting conjugate, have driven the adoption of more robust technologies. This compound linkers, in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, offer a superior alternative, providing highly stable, well-defined bioconjugates.

Executive Summary

This compound linkers, which form a stable triazole ring via click chemistry, offer significant advantages over maleimide-based linkers. The primary drawback of maleimide chemistry is the instability of the thioether bond formed, which is susceptible to a retro-Michael reaction, leading to premature cleavage of the conjugated payload. This deconjugation can result in off-target toxicity and reduced therapeutic efficacy, a major concern in the development of Antibody-Drug Conjugates (ADCs). In contrast, the triazole linkage formed with this compound is exceptionally stable and resistant to cleavage under physiological conditions. Furthermore, click chemistry provides a higher degree of control over the conjugation reaction, leading to more homogeneous products.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of this compound and maleimide-based linkers based on available experimental data.

Table 1: Comparison of Reaction Efficiency and Specificity

FeatureThis compound (Click Chemistry)Maleimide-Based Linkers
Reaction Type Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Michael addition
Reactive Partners Alkyne and AzideThiol (e.g., from Cysteine)
Reaction Conditions Aqueous buffers, room temperature, requires copper catalystpH 6.5-7.5, room temperature
Reaction Time 1-4 hours1-2 hours
Conjugation Yield Very High (>95%)High (>90%)
Specificity Highly specific and bio-orthogonalHighly selective for thiols at pH 6.5-7.5, but can react with amines at higher pH

Table 2: Comparison of Conjugate Stability

FeatureThis compound (Triazole Linkage)Maleimide-Based Linkers (Thioether Linkage)
Bond Formed 1,2,3-TriazoleThioether (within a thiosuccinimide ring)
Stability in Plasma Very HighModerate (prone to retro-Michael reaction and thiol exchange)[1]
Key Stability Features The triazole ring is highly stable and resistant to hydrolysis, oxidation, and enzymatic cleavage.The thiosuccinimide ring is susceptible to hydrolysis, and the thioether bond can undergo exchange with other thiols like albumin.[1]
Deconjugation in Serum MinimalSignificant deconjugation observed. For example, some maleimide-based ADCs show 35-67% deconjugation over 7 days in serum.

The Instability of Maleimide-Based Linkers: A Closer Look

The primary limitation of maleimide-based linkers is the reversibility of the Michael addition reaction, known as the retro-Michael reaction. This leads to the detachment of the payload from the biomolecule. The resulting free payload can then bind to other molecules in the bloodstream, such as serum albumin, causing off-target toxicity and reducing the concentration of the active bioconjugate at the target site.

Several strategies have been developed to improve the stability of maleimide conjugates, such as using N-aryl maleimides which lead to faster hydrolysis of the thiosuccinimide ring to a more stable, ring-opened structure. However, these approaches do not completely eliminate the inherent instability of the initial adduct.

The Superior Stability of this compound Linkers

This compound linkers utilize the highly efficient and bio-orthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction forms an extremely stable triazole ring, which is not susceptible to cleavage under physiological conditions. This enhanced stability ensures that the payload remains attached to the biomolecule until it reaches its target, thereby improving the therapeutic index and reducing off-target effects.

A head-to-head comparison for conjugating single-domain antibodies (VHHs) demonstrated that click chemistry is superior to maleimide-thiol conjugation.[2] Click chemistry provided better control over the stoichiometry, resulting in more defined and homogeneous conjugates, and the functional binding capacity of the VHHs was equal to or better than those conjugated using maleimide chemistry.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and evaluation of bioconjugation strategies.

Protocol 1: Bioconjugation with this compound via Click Chemistry

This protocol outlines a general procedure for conjugating a this compound linker to an azide-containing biomolecule.

Materials:

  • This compound

  • Azide-containing biomolecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the this compound and the azide-containing biomolecule in the reaction buffer.

  • Prepare fresh stock solutions of CuSO4 and sodium ascorbate.

  • Add the copper-chelating ligand to the reaction mixture.

  • Initiate the reaction by adding CuSO4 followed by sodium ascorbate.

  • Incubate the reaction mixture at room temperature for 1-4 hours.

  • Purify the conjugate using a suitable chromatography method to remove excess reagents.

Protocol 2: Bioconjugation with Maleimide-Based Linkers

This protocol provides a general guideline for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

Materials:

  • Maleimide-PEG-acid

  • Thiol-containing protein (e.g., an antibody with reduced cysteines)

  • Conjugation buffer (e.g., PBS, pH 7.0-7.5, degassed)

  • (Optional) Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP to generate free thiols. Remove the reducing agent before proceeding.

  • Dissolve the maleimide-PEG-acid in a suitable solvent (e.g., DMSO).

  • Add the maleimide solution to the protein solution at a specific molar ratio.

  • Incubate the reaction mixture for 1-2 hours at room temperature.

  • (Optional) Quench the reaction by adding an excess of a thiol-containing reagent to consume any unreacted maleimide.

  • Purify the conjugate to remove unreacted linker and other small molecules.

Protocol 3: Assessing Conjugate Stability in Plasma

This protocol describes a general method for evaluating the stability of a bioconjugate in plasma.

Materials:

  • Purified bioconjugate

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method for quantification (e.g., LC-MS, ELISA)

Procedure:

  • Spike the bioconjugate into the plasma at a known concentration.

  • Incubate the plasma sample at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of the plasma sample.

  • Analyze the aliquots to quantify the amount of intact bioconjugate remaining.

  • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.[3]

Visualizing the Chemistries and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

cluster_maleimide Maleimide-Thiol Conjugation Maleimide Maleimide Thioether_Unstable Thioether Linkage (Unstable) Maleimide->Thioether_Unstable Michael Addition Thiol Thiol Thiol->Thioether_Unstable Deconjugation Deconjugation (Retro-Michael) Thioether_Unstable->Deconjugation Thiol Exchange

Caption: Reaction pathway of maleimide-thiol conjugation leading to an unstable thioether linkage.

cluster_click This compound (Click Chemistry) Propargyl Propargyl (Alkyne) Triazole_Stable Triazole Linkage (Highly Stable) Propargyl->Triazole_Stable CuAAC Azide Azide Azide->Triazole_Stable

Caption: Reaction pathway of this compound with an azide via CuAAC, forming a highly stable triazole linkage.

cluster_workflow General Workflow for Bioconjugate Stability Assessment Start Synthesize Bioconjugate (Maleimide or Click Chemistry) Incubate Incubate in Plasma (37°C) Start->Incubate Sample Collect Aliquots (Time Points) Incubate->Sample Analyze Quantify Intact Conjugate (LC-MS, ELISA) Sample->Analyze Determine Determine Half-Life and Deconjugation Rate Analyze->Determine

Caption: A generalized experimental workflow for comparing the stability of bioconjugates.

Conclusion

The selection of a linker technology is a critical decision in the design and development of bioconjugates. While maleimide-based linkers have been widely used, the inherent instability of the resulting thioether bond presents a significant drawback, particularly for therapeutic applications where stability in circulation is paramount. This compound linkers, which utilize the robust and highly specific click chemistry, offer a superior alternative, yielding bioconjugates with exceptional stability and homogeneity. For researchers aiming to develop well-defined, stable, and effective bioconjugates, this compound represents a more reliable and advantageous choice over traditional maleimide-based linkers.

References

Assessing the Purity of Synthesized Propargyl-PEG-Acid: A Comparative Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of heterobifunctional linkers, such as Propargyl-PEG-acid, is a critical parameter that directly impacts the efficacy and reproducibility of bioconjugation strategies in drug development, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the purity assessment of this compound, alongside a comparative analysis with alternative bifunctional linkers. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate analytical methods and chemical tools for their specific applications.

Performance Comparison: this compound vs. Alternative Linkers

The selection of a bifunctional linker is contingent on the specific requirements of the bioconjugation reaction, including the desired reactivity, stability, and physicochemical properties of the final conjugate. This compound is a versatile linker that utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." However, several alternatives with distinct functionalities and performance characteristics are available.

FeatureThis compoundDBCO-PEG-acidNHS-PEG-alkyne
Purity (Typical) >95% or >98%[1][2][3][4]>95% or >98%>95%[5]
Reaction Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2][3][4][6]Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[7][8][9]Amine-reactive NHS ester coupling & CuAAC[5][10]
Key Advantages High reaction efficiency and yield.[11]Copper-free, ideal for live-cell applications.[7][12]Orthogonal reactivity for sequential conjugations.
Potential Drawbacks Requires copper catalyst which can be cytotoxic.Can be less stable under certain conditions.NHS esters are susceptible to hydrolysis.[10]
Common Impurities Unreacted starting materials, catalyst residues, side-reaction byproducts.[13]Isomers, degradation products.Hydrolyzed NHS ester, unreacted starting materials.

Experimental Protocols for Purity Assessment

Accurate determination of purity is paramount for ensuring the quality and consistency of synthesized this compound. NMR and mass spectrometry are the primary analytical techniques for this purpose.

Quantitative ¹H NMR Spectroscopy Protocol

¹H NMR spectroscopy is a powerful tool for both structural confirmation and quantitative purity assessment of this compound. By comparing the integral of characteristic peaks of the analyte to that of a certified internal standard, the purity can be accurately determined.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound into a clean NMR tube.

  • Add a precise volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene). The internal standard should have peaks that do not overlap with the analyte signals.

  • Ensure complete dissolution of the sample.

2. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Use a single pulse experiment with a calibrated 90° pulse.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full magnetization recovery.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the characteristic peaks of this compound (e.g., the acetylenic proton, protons adjacent to the ether linkage, and protons of the PEG backbone) and the a known peak of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mass Spectrometry Protocol

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight of the synthesized this compound and for identifying and semi-quantifying impurities.

1. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile, methanol, or water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

2. LC-MS Analysis:

  • Liquid Chromatography (LC):

    • Use a reversed-phase C18 column.

    • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • The gradient can be optimized to achieve good separation of the main product from potential impurities.

  • Mass Spectrometry (MS):

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range to detect the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺, [M+K]⁺).

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.[14][15][16][17]

3. Data Analysis:

  • Identify the peak corresponding to the this compound based on its retention time and the observed m/z value of the molecular ion.

  • Integrate the peak area of the main compound and any observed impurity peaks in the chromatogram.

  • Calculate the relative purity by dividing the peak area of the main compound by the total peak area of all components.

  • Analyze the mass spectra of impurities to tentatively identify their structures (e.g., unreacted starting materials, byproducts with incomplete PEGylation).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.

cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_decision Decision cluster_outcome Outcome Synthesis This compound Synthesis Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification NMR_Analysis Quantitative ¹H NMR Analysis Purification->NMR_Analysis Sample for NMR MS_Analysis LC-MS Analysis Purification->MS_Analysis Sample for MS Purity_Calculation Purity Calculation & Impurity Identification NMR_Analysis->Purity_Calculation MS_Analysis->Purity_Calculation Purity_Check Purity > 95%? Purity_Calculation->Purity_Check Proceed Proceed to Bioconjugation Purity_Check->Proceed Yes Repurify Further Purification Purity_Check->Repurify No Repurify->Purification Re-process

Caption: Workflow for the synthesis and purity assessment of this compound.

References

The Impact of Molecular Weight on Propargyl-PEG-Acid in Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a drug delivery system is critical to its success. Propargyl-PEG-acid, a heterobifunctional linker, offers a versatile platform for conjugating targeting ligands or other molecules to drug carriers via "click chemistry." A key parameter influencing the in vivo performance of these PEGylated systems is the molecular weight of the polyethylene glycol (PEG) chain. This guide provides a comparative analysis of different molecular weights of this compound, supported by experimental data and detailed protocols, to aid in the rational design of next-generation drug delivery vehicles.

The length of the PEG chain in a this compound linker plays a pivotal role in the physicochemical properties and biological fate of the resulting drug delivery system. Generally, increasing the PEG molecular weight can lead to a more pronounced "stealth" effect, shielding the nanoparticle from opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging systemic circulation time. However, the optimal molecular weight is often a balance between achieving long circulation and ensuring efficient cellular uptake and drug release at the target site.

Comparative Performance of Different Molecular Weights

The selection of the this compound molecular weight can significantly impact several key performance indicators of a drug delivery nanoparticle. While direct comparative studies on various molecular weights of this compound are not extensively documented in single publications, the broader literature on PEGylated nanoparticles provides valuable insights. The following table summarizes the general trends observed with varying PEG molecular weights, which can be extrapolated to systems utilizing this compound linkers.

ParameterLow Molecular Weight PEG (e.g., < 2 kDa)Medium Molecular Weight PEG (e.g., 2-5 kDa)High Molecular Weight PEG (e.g., > 5 kDa)
Circulation Half-Life ShorterLongerLongest, but may decrease above a certain threshold[1][2]
Protein Adsorption HigherLowerLowest[2][3]
Cellular Uptake Generally higherModerateCan be lower due to steric hindrance
Tumor Accumulation (EPR effect) LowerHigherGenerally higher, but can be complex[1]
Drug Loading Efficiency Can be higherMay decrease slightly with increasing PEG lengthMay be lower
Particle Stability GoodVery GoodExcellent[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of this compound and its conjugation to a nanoparticle system, followed by characterization and in vitro evaluation.

Synthesis of this compound

This protocol describes a general method for synthesizing a this compound linker.[4][5]

Materials:

  • α-Hydroxy-ω-carboxyl-PEG (PEG-COOH) of desired molecular weight

  • Propargyl bromide

  • Potassium hydroxide (KOH)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Dialysis membrane (appropriate MWCO)

Procedure:

  • Dissolve PEG-COOH and KOH in anhydrous DMF.

  • Stir the mixture at 100°C for 1 hour.

  • Add propargyl bromide dropwise to the solution and allow the reaction to proceed at 70°C for 15 hours.[5]

  • Cool the reaction mixture to room temperature and filter to remove any salts.

  • Precipitate the product by adding the filtrate to cold diethyl ether.

  • Collect the precipitate by filtration and redissolve it in deionized water.

  • Dialyze the solution against deionized water for 48 hours to remove unreacted starting materials and impurities.

  • Lyophilize the dialyzed solution to obtain pure this compound.

  • Confirm the structure and purity using ¹H NMR and FTIR spectroscopy.[6][7]

Formulation and Characterization of PEGylated Nanoparticles

This protocol outlines the preparation of drug-loaded nanoparticles and their surface modification with this compound.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Drug of interest

  • Azide-functionalized lipid or polymer

  • This compound of varying molecular weights

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvents (e.g., acetone, dichloromethane, deionized water)

Procedure:

  • Nanoparticle Formulation: Prepare drug-loaded PLGA nanoparticles using an oil-in-water emulsion solvent evaporation method. Incorporate an azide-functionalized lipid or polymer into the formulation.

  • PEGylation via Click Chemistry:

    • Disperse the azide-functionalized nanoparticles in a reaction buffer (e.g., PBS).[8]

    • Add this compound to the nanoparticle suspension.

    • Initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding freshly prepared solutions of CuSO₄ and sodium ascorbate.[8][9]

    • Allow the reaction to proceed for a specified time at room temperature.

  • Purification: Purify the PEGylated nanoparticles by centrifugation or dialysis to remove unreacted PEG and catalysts.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).

    • Drug Loading and Encapsulation Efficiency: Quantify using HPLC or UV-Vis spectroscopy after disrupting the nanoparticles.

    • Surface PEGylation: Confirm using techniques like FTIR or NMR spectroscopy.[6][10]

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

experimental_workflow cluster_synthesis This compound Synthesis cluster_formulation Nanoparticle Formulation & PEGylation PEG_COOH HO-PEG-COOH Reaction1 Esterification PEG_COOH->Reaction1 Propargyl_Br Propargyl Bromide Propargyl_Br->Reaction1 Propargyl_PEG_Acid Propargyl-PEG-COOH Reaction1->Propargyl_PEG_Acid Click_Reaction CuAAC Click Chemistry Propargyl_PEG_Acid->Click_Reaction PLGA PLGA NP_Formation Emulsion-Evaporation PLGA->NP_Formation Drug Drug Drug->NP_Formation Azide_Lipid Azide-Lipid Azide_Lipid->NP_Formation Azide_NP Azide-Nanoparticle NP_Formation->Azide_NP Azide_NP->Click_Reaction PEGylated_NP PEGylated Nanoparticle Click_Reaction->PEGylated_NP

Caption: Workflow for the synthesis of this compound and subsequent nanoparticle PEGylation.

EPR_effect cluster_blood Blood Circulation cluster_tumor Tumor Microenvironment NP PEGylated Nanoparticle (this compound) MPS Mononuclear Phagocyte System (Liver, Spleen) NP->MPS Reduced Uptake (Stealth Effect) Leaky_Vasculature Leaky Tumor Vasculature NP->Leaky_Vasculature Extravasation NP_Accumulation Nanoparticle Accumulation (EPR Effect) Leaky_Vasculature->NP_Accumulation Tumor_Cells Tumor Cells Poor_Drainage Poor Lymphatic Drainage Poor_Drainage->NP_Accumulation Retention NP_Accumulation->Tumor_Cells Drug Release & Uptake

Caption: The Enhanced Permeability and Retention (EPR) effect facilitated by PEGylated nanoparticles.

References

A Comparative Guide to Validating PROTAC Activity with a Propargyl-PEG-Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and validation of Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted degradation. The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase recruiter, is a critical determinant of its efficacy, influencing ternary complex stability, cell permeability, and overall degradation performance. This guide provides an objective comparison of the Propargyl-PEG-acid linker with other common linker types, supported by experimental data and detailed protocols for validation.

A this compound linker is a bifunctional molecule featuring a terminal alkyne group (propargyl), a polyethylene glycol (PEG) chain, and a carboxylic acid. This structure offers distinct advantages, particularly the ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," which allows for the efficient and modular synthesis of PROTAC libraries.[1] The PEG component enhances hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC.[2]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater degradation efficacy. The following tables summarize experimental data comparing different linker types and lengths, providing a basis for evaluating the potential performance of a this compound linker.

Table 1: Impact of Linker Composition on PROTAC Activity

Target ProteinE3 LigaseLinker TypeDC50DmaxKey Observation
BRD4CRBNPEG-based< 0.5 µM> 80%PEG linkers of optimal length showed potent degradation.[3]
BRD4CRBNAlkyl-based> 5 µM< 50%Replacement of PEG with an alkyl chain of similar length reduced degradation efficiency.[3]
Androgen Receptor (AR)VHLFlexible (PEG)~54% degradation at 3 µM-Exhibited significant degradation.[1]
Androgen Receptor (AR)VHLRigid (disubstituted alkane)~20% degradation at 3 µM-The rigid linker was less effective than the flexible PEG linker in this context.[1]
CRBNVHLAlkyl chain (9-atom)Concentration-dependent decrease-Alkyl linker induced self-degradation of CRBN.[1]
CRBNVHLPEG (3 units)Weak degradation-Replacing the alkyl chain with PEG units inhibited PROTAC activity in this specific case.[3]

Table 2: Influence of Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether12 - 29Submicromolar-
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
ERαVHLPEG12Effective degradation-
ERαVHLPEG16More potent degradation-

Data synthesized from published literature.[1][3][4][5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding PROTAC validation. The following diagrams, created using Graphviz, illustrate the PROTAC mechanism of action, a typical western blot workflow, and the logical relationships in linker design.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Catalysis

Fig. 1: PROTAC Mechanism of Action.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with PROTAC Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry & Analysis (DC50/Dmax) Detection->Analysis

Fig. 2: Western Blot Experimental Workflow.

Linker_Properties Linker_Choice Linker Choice (e.g., this compound) Composition Composition (PEG vs. Alkyl) Linker_Choice->Composition Length Length Linker_Choice->Length Flexibility Flexibility/Rigidity Linker_Choice->Flexibility Properties Physicochemical Properties Composition->Properties Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Flexibility->Ternary_Complex Solubility Solubility Properties->Solubility Permeability Cell Permeability Properties->Permeability Degradation PROTAC Efficacy (DC50 & Dmax) Solubility->Degradation Permeability->Degradation Ternary_Complex->Degradation

Fig. 3: Logical Relationship of Linker Properties.

Experimental Protocols

Accurate and reproducible data are essential for the rational design of PROTACs. The following are detailed methodologies for key validation experiments.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol describes the quantification of target protein levels in cells following PROTAC treatment.[6]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle-only control.[6]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[6]

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the dose-response curve to determine DC50 and Dmax values.[6]

Protocol 2: Ubiquitination Assay by Immunoprecipitation

This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.[7]

Materials:

  • Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Primary antibody against the target protein

  • Protein A/G agarose beads

  • Wash buffer

  • Primary antibody against ubiquitin

  • Western blot reagents (as described above)

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132) for a few hours. Lyse the cells as described in the western blot protocol.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complex.

    • Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

    • Perform a western blot on the eluted samples using an antibody that detects ubiquitin.[7] An increase in the ubiquitinated protein ladder in the presence of the PROTAC indicates successful target ubiquitination.

Conclusion

The validation of PROTAC activity is a multi-step process that requires careful consideration of the linker's role. A this compound linker offers the significant advantage of modular and efficient synthesis via "click chemistry," enabling the rapid generation of a PROTAC library to screen for optimal linker length and composition.[1][3] The inherent hydrophilicity of the PEG component generally contributes favorably to the solubility and permeability of the PROTAC.[2]

The comparative data suggests that while PEG linkers are often effective, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, with no single linker type being universally superior.[1][3] Therefore, a systematic evaluation using the robust biochemical and cellular assays outlined in this guide is paramount for the successful development of potent and selective protein degraders. The use of a "clickable" this compound linker provides a powerful tool to streamline this critical optimization process.

References

quantitative analysis of Propargyl-PEG-acid conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of polyethylene glycol (PEG) to biomolecules is a critical step in enhancing the therapeutic properties of biologics. This guide provides a quantitative comparison of Propargyl-PEG-acid conjugation, which utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), against two widely used alternatives: N-hydroxysuccinimide (NHS)-ester PEG and Maleimide-PEG. Supported by experimental data, this guide aims to provide an objective comparison to inform the selection of the most suitable PEGylation strategy.

Quantitative Comparison of Conjugation Efficiencies

The choice of conjugation chemistry significantly impacts the efficiency, specificity, and stability of the resulting PEGylated product. While "click chemistry" methods like CuAAC are known for their high efficiency and specificity, traditional methods targeting amine and thiol groups remain prevalent. The following table summarizes the quantitative data on the conjugation efficiency of these methods. It is important to note that direct head-to-head comparisons across all three methods under identical conditions are limited in the literature; therefore, these values represent typical efficiencies reported in various studies.

FeatureThis compound (CuAAC)NHS-ester PEGMaleimide-PEG
Target Residue Azide-modified amino acidsLysine (ε-amino group), N-terminus (α-amino group)Cysteine (sulfhydryl group)
Reaction Type Copper(I)-catalyzed azide-alkyne [3+2] cycloadditionAcylationMichael addition
Typical Conjugation Yield >95%[1]Variable, can be high (>90%) but often results in heterogeneous productsHigh (>90%)[1]
Specificity High (Bio-orthogonal)Low (targets multiple reactive amines)High (specific to free thiols)
Reaction pH Wide range (typically 4-11)7-96.5-7.5
Reaction Time Typically 1-4 hours30 minutes - 2 hours1-4 hours
Key Advantages High specificity, high yield, bio-orthogonalWell-established, simple procedureHigh specificity for cysteines
Key Disadvantages Requires copper catalyst (potential for protein damage), requires introduction of an azide groupNon-specific, can lead to product heterogeneity, NHS-ester is prone to hydrolysisRequires a free cysteine, potential for disulfide bond reduction, maleimide ring can undergo hydrolysis

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these conjugation techniques. Below are representative protocols for each method.

This compound Conjugation via CuAAC

This protocol describes the conjugation of a this compound to an azide-modified protein.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Quenching solution (e.g., 50 mM EDTA)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction tube, add the azide-modified protein solution.

    • Add the this compound stock solution to achieve a 5- to 20-fold molar excess over the protein.

    • Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add the mixture to the reaction tube to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Quenching: Stop the reaction by adding the quenching solution to chelate the copper catalyst.

  • Purification: Remove unreacted PEG reagent and byproducts by SEC or dialysis.

  • Analysis: Analyze the conjugation efficiency using SDS-PAGE, mass spectrometry, or HPLC.

NHS-ester PEG Conjugation

This protocol outlines the conjugation of an NHS-ester PEG to a protein through primary amines.

Materials:

  • Protein with accessible lysine residues

  • NHS-ester PEG

  • Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-ester PEG in anhydrous DMSO or DMF.

  • Reaction Setup:

    • Add the NHS-ester PEG stock solution to the protein solution to achieve a 10- to 50-fold molar excess. The final concentration of the organic solvent should be less than 10%.

  • Incubation: Gently mix and incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Remove unreacted PEG reagent and byproducts by SEC or dialysis.

  • Analysis: Determine the degree of PEGylation using SDS-PAGE, mass spectrometry, or HPLC.

Maleimide-PEG Conjugation

This protocol details the conjugation of a Maleimide-PEG to a protein via a free cysteine residue.

Materials:

  • Protein with at least one accessible free cysteine residue

  • Maleimide-PEG

  • Thiol-free reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching solution (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the thiol-free reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Reagent Preparation: Prepare a 10 mM stock solution of Maleimide-PEG in a suitable solvent (e.g., DMSO or DMF).

  • Reaction Setup: Add the Maleimide-PEG stock solution to the protein solution to achieve a 10- to 20-fold molar excess.

  • Incubation: Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding a quenching solution with a free thiol group.

  • Purification: Remove unreacted PEG reagent and byproducts by SEC or dialysis.

  • Analysis: Assess the conjugation efficiency using SDS-PAGE, mass spectrometry, or Ellman's reagent to quantify remaining free thiols.

Reaction Mechanisms and Experimental Workflows

Visualizing the chemical reactions and experimental steps is essential for understanding and implementing these conjugation strategies. The following diagrams were generated using Graphviz (DOT language).

Reaction Mechanisms

Conjugation_Mechanisms cluster_CuAAC This compound (CuAAC) cluster_NHS NHS-ester PEG cluster_Maleimide Maleimide-PEG PropargylPEG This compound Triazole_Product Triazole-linked PEG-Protein PropargylPEG->Triazole_Product AzideProtein Azide-Protein AzideProtein->Triazole_Product Cu_I Cu(I) Catalyst Cu_I->Triazole_Product catalyzes NHS_PEG NHS-ester PEG Amide_Product Amide-linked PEG-Protein NHS_PEG->Amide_Product Amine_Protein Protein-NH2 (Lysine, N-terminus) Amine_Protein->Amide_Product NHS_leaving NHS Amide_Product->NHS_leaving releases Maleimide_PEG Maleimide-PEG Thioether_Product Thioether-linked PEG-Protein Maleimide_PEG->Thioether_Product Thiol_Protein Protein-SH (Cysteine) Thiol_Protein->Thioether_Product

Caption: Chemical reaction mechanisms for the three PEGylation methods.

General Experimental Workflow

Experimental_Workflow A 1. Protein & PEG Reagent Preparation B 2. Conjugation Reaction (pH, temp, time control) A->B C 3. Quenching (Stop Reaction) B->C D 4. Purification (SEC / Dialysis) C->D E 5. Analysis (SDS-PAGE, MS, HPLC) D->E F Purified PEG-Protein Conjugate D->F

Caption: A generalized workflow for protein PEGylation experiments.

Conclusion

The selection of a PEGylation strategy is a critical decision in the development of biotherapeutics. This compound conjugation via CuAAC offers superior specificity and efficiency, making it an excellent choice for applications requiring well-defined, homogeneous products. However, the requirement for a copper catalyst and a pre-modified protein with an azide group are important considerations.

NHS-ester PEGylation is a straightforward method for modifying accessible lysine residues, but it often results in a heterogeneous mixture of products, which can complicate downstream processing and characterization. Maleimide-PEG conjugation provides high specificity for cysteine residues, offering a more controlled conjugation compared to NHS-esters. However, it requires the presence of a free thiol group, which may necessitate protein engineering or reduction of existing disulfide bonds.

Ultimately, the optimal PEGylation method depends on the specific protein, the desired degree of modification, and the resources available. This guide provides the foundational data and protocols to make an informed decision based on the quantitative merits of each approach.

References

The Hydrophilic Advantage: A Comparative Guide to Propargyl-PEG-acid Spacers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the efficacy, safety, and pharmacokinetic profile of novel therapeutics such as antibody-drug conjugates (ADCs). Propargyl-PEG-acid, featuring a hydrophilic polyethylene glycol (PEG) spacer, has emerged as a cornerstone in the development of advanced bioconjugates. This guide provides an objective comparison of the benefits imparted by the hydrophilic PEG spacer in this compound against alternative linker technologies, supported by experimental data and detailed methodologies.

The Pivotal Role of the Hydrophilic PEG Spacer

The propargyl group of this compound provides a reactive handle for "click chemistry," a highly efficient and specific conjugation method, while the carboxylic acid enables attachment to amine-containing biomolecules.[1][2] The intervening PEG spacer is not merely a passive connector; its hydrophilic nature is key to overcoming significant challenges in drug development.[3][4]

Hydrophobic drug payloads, while potent, often lead to aggregation of the final bioconjugate, compromising its efficacy and potentially inducing an immune response.[3][5] The hydrophilic PEG spacer in this compound creates a hydration shell around the conjugate, which enhances solubility, reduces aggregation, and improves overall stability.[3][6] This "stealth" effect also shields the bioconjugate from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased accumulation in target tissues, such as tumors.[3][6]

Performance Comparison: this compound vs. Alternatives

The advantages of a hydrophilic PEG spacer are most evident when compared to bioconjugates synthesized with hydrophobic linkers or alternative hydrophilic polymers like polysarcosine (pSar).

Physicochemical Properties

The inclusion of a PEG spacer significantly improves the solubility and reduces the aggregation of ADCs, particularly those with a high drug-to-antibody ratio (DAR).

Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)Reference
Hydrophobic Linker825-30[3]
This compound (PEG4) 8 <5 [3]
This compound (PEG8) 8 <2 [3]
Polysarcosine (pSar) Linker8Low (Comparable to PEG)[7][8]

This table summarizes representative data from preclinical studies. Actual values may vary depending on the specific antibody, payload, and conjugation conditions.

Pharmacokinetics

The hydrophilic nature of the PEG spacer leads to a longer plasma half-life and improved exposure of the bioconjugate.

Linker TypePlasma Half-life (h)Clearance Rate (mL/day/kg)Reference
Hydrophobic Linker~50High[8][9]
This compound (PEG8) ~150 Low [9][10]
This compound (PEG12) >200 Lower [9][10]
Polysarcosine (pSar) LinkerComparable or slightly longer than PEGLower than PEG of equivalent length[7][8]

This table presents a synthesis of data from multiple preclinical studies. The specific values are dependent on the animal model and the bioconjugate's composition.

In Vivo Efficacy

The enhanced pharmacokinetic profile of PEGylated ADCs often translates to superior in vivo antitumor activity.

Linker TypeTumor Growth Inhibition (%)Animal ModelReference
Hydrophobic LinkerModerateMouse Xenograft[3]
This compound (PEG8) High Mouse Xenograft [3][9]
Polysarcosine (pSar) LinkerHigh (often superior to PEG)Mouse Xenograft[7][11]

In vivo efficacy is highly dependent on the tumor model, dosing regimen, and the specific ADC. This table provides a qualitative and quantitative overview based on available literature.

Experimental Protocols

To ensure the reproducibility and accurate comparison of data, detailed and standardized experimental protocols are essential.

Solubility and Aggregation Assessment

Objective: To determine the solubility and aggregation propensity of the bioconjugate.

Methodology:

  • Sample Preparation: The bioconjugate is formulated in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at various concentrations.

  • Solubility Measurement: The maximum concentration at which the bioconjugate remains in solution without precipitation is determined by UV-Vis spectrophotometry or a protein concentration assay (e.g., BCA assay).

  • Aggregation Analysis: Size-exclusion high-performance liquid chromatography (SE-HPLC) is used to separate and quantify monomers, dimers, and higher-order aggregates. The percentage of aggregation is calculated from the peak areas.[12]

In Vivo Stability Assessment

Objective: To evaluate the stability of the bioconjugate in a biological matrix.

Methodology:

  • Incubation: The bioconjugate is incubated in whole blood or plasma from the relevant species (e.g., mouse, rat, human) at 37°C for various time points.[13][14]

  • Sample Processing: At each time point, an aliquot is taken, and the bioconjugate is isolated using affinity capture (e.g., protein A/G beads).

  • Analysis: The integrity of the bioconjugate is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the extent of drug deconjugation or linker cleavage.[15]

Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic parameters of the bioconjugate.

Methodology:

  • Animal Model: Relevant animal models, such as mice or rats, are used. For ADCs, tumor-bearing xenograft models are often employed.[16][17]

  • Administration: The bioconjugate is administered intravenously at a defined dose.[9]

  • Blood Sampling: Blood samples are collected at predetermined time points.

  • Bioanalysis: The concentration of the total antibody and the conjugated antibody in plasma is quantified using a validated immunoassay (e.g., ELISA) or LC-MS.

  • Data Analysis: The concentration-time data is used to calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution using a two-compartment model.[9][18]

Anti-PEG Antibody Detection (ELISA)

Objective: To quantify the presence of anti-PEG antibodies in serum or plasma.

Methodology:

  • Plate Coating: A 96-well microplate is coated with a PEGylated protein (e.g., mPEG-BSA).[19]

  • Blocking: The plate is blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.

  • Sample Incubation: Diluted serum or plasma samples are added to the wells and incubated.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibodies (e.g., anti-human IgG) is added.[20]

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is measured using a plate reader. The absorbance is proportional to the amount of anti-PEG antibodies.[21]

Visualizing the Impact of the Hydrophilic PEG Spacer

The following diagrams illustrate key concepts related to the benefits of the hydrophilic PEG spacer in this compound.

G cluster_0 Hydrophobic Linker cluster_1 This compound (Hydrophilic Spacer) A Antibody B Hydrophobic Linker A->B E Rapid Clearance A->E High C Drug B->C D Aggregation C->D High Propensity F Antibody G This compound F->G H Drug G->H I Hydration Shell G->I Forms J Increased Solubility Reduced Aggregation I->J K Prolonged Circulation I->K

Comparison of Linker Properties

G cluster_0 Pharmacokinetic Pathway of a PEGylated ADC A IV Administration of This compound ADC B Systemic Circulation (Prolonged Half-life due to PEG) A->B C Reduced Renal Clearance and RES Uptake B->C D Extravasation into Tumor Tissue B->D E Binding to Tumor Antigen D->E F Internalization E->F G Release of Cytotoxic Payload F->G H Tumor Cell Death G->H

Pharmacokinetic Pathway of a PEGylated ADC

G cluster_0 Experimental Workflow for ADC Characterization A ADC Synthesis (this compound linker) B Physicochemical Characterization A->B D In Vitro Stability (Plasma/Whole Blood) A->D F In Vivo Studies (Animal Models) A->F C SE-HPLC (Aggregation) B->C E LC-MS D->E G Pharmacokinetics (ELISA/LC-MS) F->G H Efficacy (Tumor Growth Inhibition) F->H

Experimental Workflow for ADC Characterization

Conclusion

The hydrophilic PEG spacer is a critical component of the this compound linker, imparting significant advantages that are essential for the development of effective and safe bioconjugate therapeutics. The experimental data consistently demonstrates that the inclusion of a PEG spacer enhances solubility, reduces aggregation, prolongs circulation half-life, and ultimately improves the in vivo efficacy of bioconjugates compared to their hydrophobic counterparts. While alternative hydrophilic polymers like polysarcosine show promise and may offer advantages in terms of biodegradability and reduced immunogenicity, PEGylated linkers such as this compound remain a well-validated and highly effective choice in bioconjugation. The careful selection and optimization of the PEG spacer length are crucial for fine-tuning the properties of the final bioconjugate to achieve the desired therapeutic window.

References

A Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry for Propargyl-PEG-Acid Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. "Click chemistry," a set of powerful and reliable reactions, has revolutionized this field. Among these, the azide-alkyne cycloaddition is a cornerstone, with two primary modalities: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a detailed, objective comparison of these two methods for the conjugation of Propargyl-PEG-acid, a versatile bifunctional linker used extensively in bioconjugation and drug delivery.[1]

This compound is a valuable tool due to its terminal alkyne group, which participates in click chemistry, and a carboxylic acid group for attachment to other molecules. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. The choice between a copper-catalyzed or copper-free approach for conjugating this linker depends critically on the specific application, balancing the need for speed and efficiency against the requirement for biocompatibility.

At a Glance: CuAAC vs. SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.[2]High, suitable for live cells and in vivo systems.[3]
Reaction Kinetics Very fast, with rate accelerations of 10⁷ to 10⁸ over uncatalyzed reactions.Fast, but generally slower than CuAAC.[2]
Reactants Terminal alkyne (e.g., this compound) + AzideStrained cyclooctyne (e.g., DBCO, BCN) + Azide
Regioselectivity Exclusively 1,4-disubstituted triazoleMixture of 1,4- and 1,5-disubstituted triazoles.[4]
Side Reactions Potential for reactive oxygen species (ROS) formation, which can damage biomolecules.[5]Some strained alkynes can react with thiols (e.g., cysteine residues), leading to off-target labeling.[4]
Cost Reagents (copper salts, ligands) are generally less expensive.Strained cyclooctynes can be significantly more expensive.

Quantitative Performance Comparison

While direct comparative studies with this compound are limited, data from analogous systems provide a strong basis for performance expectation.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Second-Order Rate Constant 10 to 10⁴ M⁻¹s⁻¹[6]~0.1 to 1.22 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure and buffer)[7][8]
Typical Reaction Time 15 minutes to a few hours[9]1 to 24 hours[10]
Typical Reactant Concentration Micromolar (µM) rangeMicromolar (µM) to millimolar (mM) range
Yields Often near-quantitativeGenerally high, but can be lower than CuAAC

Reaction Mechanisms and Workflows

The fundamental difference between CuAAC and SPAAC lies in the activation of the alkyne. CuAAC utilizes a copper(I) catalyst to activate the terminal alkyne of this compound, leading to a highly regioselective reaction. In contrast, SPAAC employs a strained cyclooctyne, where the ring strain provides the energy for a catalyst-free reaction with an azide.

CuAAC_Mechanism Propargyl_PEG This compound (Terminal Alkyne) Product 1,4-disubstituted Triazole Product Propargyl_PEG->Product Azide Azide-containing Molecule Azide->Product Cu_I Cu(I) Catalyst Cu_I->Product Catalyzes reaction

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Product Triazole Product (Mixture of regioisomers) Strained_Alkyne->Product Strain-promoted Azide_PEG Azide-PEG-acid (or other azide) Azide_PEG->Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

The experimental workflows also differ significantly, primarily due to the presence or absence of the copper catalyst.

Experimental_Workflows cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_1 Dissolve this compound and Azide molecule in buffer CuAAC_2 Prepare catalyst solution: CuSO4 + Ligand (e.g., THPTA) CuAAC_1->CuAAC_2 CuAAC_3 Add catalyst solution to reactants CuAAC_2->CuAAC_3 CuAAC_4 Add reducing agent (e.g., Sodium Ascorbate) to initiate CuAAC_3->CuAAC_4 CuAAC_5 Incubate (typically 0.5-4 hours) CuAAC_4->CuAAC_5 CuAAC_6 Purify conjugate CuAAC_5->CuAAC_6 SPAAC_1 Dissolve Azide-functionalized molecule and Strained Alkyne-PEG in buffer SPAAC_2 Mix reactants SPAAC_1->SPAAC_2 SPAAC_3 Incubate (typically 1-24 hours) SPAAC_2->SPAAC_3 SPAAC_4 Purify conjugate SPAAC_3->SPAAC_4

Comparison of Experimental Workflows for CuAAC and SPAAC.

Detailed Experimental Protocols

The following are generalized protocols for bioconjugation using this compound and its azide counterpart. Optimization may be required for specific applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the conjugation of an azide-containing biomolecule to this compound.

Materials:

  • This compound

  • Azide-functionalized biomolecule

  • Reaction Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 100 mM in water)

  • Reducing agent, e.g., Sodium Ascorbate, stock solution (freshly prepared, e.g., 300 mM in water)

  • DMSO or DMF for dissolving reagents if necessary

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized biomolecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).

    • Dissolve the this compound in DMSO or the reaction buffer to create a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a microfuge tube, add the azide-functionalized biomolecule solution.

    • Add the this compound stock solution to achieve the desired molar excess (typically 5-20 fold).

    • Add the THPTA ligand solution. A common ratio is 2-5 moles of ligand per mole of copper.[11]

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-500 µM.

  • Initiation and Incubation:

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration is typically 5-10 times that of the copper.

    • Gently mix the solution and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques like LC-MS or SDS-PAGE.[11]

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol describes the conjugation of this compound to a biomolecule functionalized with a strained alkyne (e.g., DBCO). Note that for SPAAC, one of the reacting partners must contain the strained alkyne.

Materials:

  • This compound (first functionalized with an azide) or an Azide-PEG-acid.

  • Biomolecule functionalized with a strained alkyne (e.g., DBCO, BCN).

  • Reaction Buffer (e.g., PBS, pH 7.4, amine-free).

  • DMSO for dissolving reagents if necessary.

Procedure:

  • Preparation of Reactants:

    • Dissolve the strained alkyne-functionalized biomolecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).

    • Dissolve the Azide-PEG-acid in DMSO to create a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a microfuge tube, combine the strained alkyne-functionalized biomolecule and the Azide-PEG-acid stock solution. A 2-4 fold molar excess of the PEG linker is a common starting point.[10]

    • Ensure the final concentration of DMSO is low (e.g., <10%) to avoid denaturation of biomolecules.[12]

  • Incubation:

    • Gently mix the reactants and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can be shorter for more reactive strained alkynes.[10][12]

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Remove unreacted PEG-linker and byproducts via size-exclusion chromatography, dialysis, or another suitable purification method.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for conjugations involving this compound is application-dependent.

  • CuAAC is the preferred method for in vitro applications where speed, efficiency, and cost are the primary considerations. Its rapid kinetics and high yields make it ideal for the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs in a controlled laboratory setting.[9][13] The potential for copper-induced damage can be mitigated by the use of stabilizing ligands and purification post-reaction.

  • SPAAC is the superior choice for applications involving living systems , such as live-cell imaging or in vivo studies.[3] Its bioorthogonality and the absence of a cytotoxic catalyst are critical in these contexts. While generally slower than CuAAC, the development of more reactive strained alkynes continues to improve its kinetics. Researchers should be mindful of potential side reactions with thiols and select their strained alkyne accordingly.[4]

By carefully considering the experimental context and the trade-offs between these two powerful click chemistry reactions, researchers can effectively utilize this compound to advance their work in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of Propargyl-PEG-acid, a reagent commonly used in bioconjugation and drug development.

While specific this compound formulations may not be officially classified as hazardous, the presence of the propargyl group warrants careful handling and disposal.[1] Adherence to institutional and local regulations is crucial. This document offers a conservative approach to minimize risks.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles.

  • Lab Coat: A standard laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[1]

Quantitative Data Summary

The following table summarizes key information derived from a safety data sheet for a structurally related compound, Propargyl-PEG3-phosphonic acid. This data should be considered as a general guideline; always refer to the specific SDS for the exact product in use.

PropertyInformation
GHS Classification Not classified as a hazard
Physical Appearance Liquid
Storage Store in closed vessels, refrigerated
Incompatible Materials Oxidizing agents
Spill Cleanup Mix with sand or inert absorbent, then collect for disposal

Step-by-Step Disposal Protocol

This protocol outlines a safe and compliant method for disposing of small quantities of this compound typically used in a research setting.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label a dedicated waste container as "this compound waste."

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Waste Collection

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials from spills, in the designated, sealed container.

Step 3: Consultation and Labeling

  • Consult: Contact your institution's EHS office to determine the specific disposal route for this chemical. They will provide guidance based on local and national regulations.[1]

  • Label: Ensure the waste container is clearly labeled with the full chemical name, concentration, and any associated hazards.

Step 4: Arrange for Professional Disposal

  • Professional Disposal: The recommended procedure is to arrange for disposal as special waste through a licensed disposal company.[1] Your EHS office will typically coordinate this process.

Alternative for Non-Hazardous Determination (with EHS Approval): In the event that your institution's EHS office, after a thorough evaluation, deems the specific this compound compound to be non-hazardous, they may approve an alternative disposal method. Polyethylene glycol (PEG) itself is biodegradable. However, direct release into wastewater systems should be avoided as it can impact water treatment processes.

Experimental Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify and Segregate Waste in a Labeled Container ppe->identify consult Consult Institutional EHS Office identify->consult hazardous Treat as Special Waste consult->hazardous  Hazardous or  Uncertain non_hazardous Follow EHS-Approved Non-Hazardous Waste Protocol consult->non_hazardous  Determined  Non-Hazardous professional_disposal Arrange for Disposal by Licensed Contractor hazardous->professional_disposal non_hazardous->professional_disposal end End: Waste Disposed professional_disposal->end

Caption: Disposal Decision Workflow for this compound.

Logical Relationship Diagram

This diagram shows the relationship between the chemical's properties and the necessary disposal considerations.

propargyl_peg_acid This compound propargyl_group Propargyl Group (Potential Reactivity) propargyl_peg_acid->propargyl_group peg_component PEG Component (Generally Low Hazard, Biodegradable) propargyl_peg_acid->peg_component acid_group Acid Group propargyl_peg_acid->acid_group conservative_approach Conservative Disposal Approach propargyl_group->conservative_approach peg_component->conservative_approach acid_group->conservative_approach special_waste Dispose as Special Waste conservative_approach->special_waste ehs_consult Consult EHS conservative_approach->ehs_consult local_regs Adhere to Local Regulations conservative_approach->local_regs

Caption: Chemical Properties and Disposal Considerations.

References

Personal protective equipment for handling Propargyl-PEG-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Propargyl-PEG-acid. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.

This compound is a valuable tool in bioconjugation, drug delivery, and PROTAC synthesis.[1][2] As with any chemical reagent, understanding and implementing proper safety protocols is paramount. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure operational efficiency.

Immediate Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for every this compound variant may not be readily available, data from structurally similar compounds, such as Propargyl-PEG3-phosphonic acid and Propargyl-PEG3-Bromide, indicate that the primary hazards are related to skin, eye, and respiratory irritation.[3][4] Therefore, it is crucial to handle this compound with care in a controlled laboratory setting.

Emergency Procedures:

IncidentFirst Aid Response
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[3]
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.[6][7] For tasks with a higher risk of splash, consider double-gloving.[8]
Eye and Face Protection Safety goggles or glassesMust meet ANSI Z.87.1 standards to protect against chemical splashes.[6] A face shield should be worn over safety glasses during procedures with a high risk of splashing or exothermic reactions.[6][8]
Body Protection Laboratory coatA standard, fully-buttoned lab coat is required to protect skin and clothing.[8] For larger quantities or increased splash risk, a chemically resistant apron over the lab coat is advisable.[7]
Respiratory Protection Not generally required with proper engineering controlsAll handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are insufficient, a respirator may be necessary.[6]

Operational and Handling Plan

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperatures are typically -20°C for long-term stability.[9][10]

Handling:

  • Always handle this compound within a chemical fume hood to control potential exposure to dust or vapors.[3]

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.

  • Do not eat, drink, or smoke in the laboratory area.[5]

  • Wash hands thoroughly with soap and water after handling.[3]

Experimental Protocol: General Procedure for Amine Coupling

This protocol outlines a general method for conjugating the carboxylic acid group of this compound to a primary amine-containing molecule using EDC and NHS as activating agents.

  • Reagent Preparation:

    • Equilibrate the this compound to room temperature before opening.

    • Prepare a stock solution of this compound in an anhydrous solvent such as DMF or DMSO.[11]

  • Activation of Carboxylic Acid:

    • In a reaction vessel, dissolve the amine-containing molecule in a suitable buffer (e.g., PBS at pH 7.2).[12]

    • Add the this compound stock solution.

    • Add 1.5 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.5 equivalents of N-hydroxysuccinimide (NHS) to the reaction mixture.[11]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[11]

  • Conjugation:

    • The reaction of the activated this compound with the primary amine is most efficient at a pH of 7-8.[11]

    • Let the conjugation reaction proceed for 2 hours to overnight at room temperature with gentle stirring.[11]

  • Quenching:

    • Add a quenching agent like hydroxylamine or Tris to stop the reaction.[11]

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as HPLC or size-exclusion chromatography.[11]

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Solid Waste: Collect any solid waste, including contaminated gloves, wipes, and containers, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste from the experiment in a sealed, labeled container.

  • Disposal: Arrange for the disposal of chemical waste through a licensed disposal company, following all local, state, and federal regulations.[3] Do not dispose of this compound down the drain.[13]

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal A Don PPE: - Gloves - Goggles - Lab Coat B Work in Fume Hood A->B C Equilibrate Reagent to Room Temp B->C D Prepare Stock Solution (DMF/DMSO) C->D Proceed to Experiment E Perform Conjugation Reaction D->E F Quench Reaction E->F G Purify Product F->G H Segregate Solid & Liquid Waste G->H After Experiment I Label Waste Containers H->I J Store in Designated Waste Area I->J K Arrange for Licensed Disposal J->K

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG-acid
Reactant of Route 2
Propargyl-PEG-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.